molecular formula C8H9IN2O B1328593 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine CAS No. 944709-71-1

2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Cat. No.: B1328593
CAS No.: 944709-71-1
M. Wt: 276.07 g/mol
InChI Key: BFSSIZXXDZOAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine is a useful research compound. Its molecular formula is C8H9IN2O and its molecular weight is 276.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(dimethylamino)-4-iodopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O/c1-11(2)8-6(5-12)7(9)3-4-10-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSSIZXXDZOAQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650104
Record name 2-(Dimethylamino)-4-iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944709-71-1
Record name 2-(Dimethylamino)-4-iodopyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Properties and Synthetic Utility of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine, a highly functionalized heterocyclic building block. We will explore its core physicochemical properties, spectroscopic signature, and plausible synthetic routes. The primary focus of this document is to detail its extensive utility as a versatile substrate in modern synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are provided, underscoring its value to researchers in medicinal chemistry, drug discovery, and materials science for the construction of complex molecular architectures.

Introduction: A Trifunctional Pyridine Scaffold

This compound is a strategically designed pyridine derivative featuring three distinct and orthogonally reactive functional groups. The presence of an iodo group at the C4 position, a formyl group at C3, and a dimethylamino group at C2 makes it an exceptionally valuable intermediate for scaffold decoration and library synthesis. The electron-donating dimethylamino group activates the pyridine ring, while the iodo substituent serves as an excellent leaving group for a variety of metal-catalyzed cross-coupling reactions.[1][2] The adjacent formyl group provides a synthetic handle for subsequent transformations, such as reductive amination, oxidation, or olefination. This unique combination allows for the systematic and regioselective introduction of diverse substituents, making it a cornerstone for generating novel chemical entities with potential biological activity or material properties.

Physicochemical and Spectroscopic Profile

Core Properties

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 944709-71-1[3][4][5]
Molecular Formula C₈H₉IN₂O[3][4][5]
Molecular Weight 276.07 g/mol [3][4][5]
Appearance Typically a solid[6]
Primary Hazard Irritant[4]
Spectroscopic Signatures

While a dedicated spectrum is not publicly available, the structure allows for the confident prediction of its key spectroscopic features:

  • ¹H NMR: The spectrum would feature distinct signals for the two aromatic protons on the pyridine ring, a singlet for the aldehyde proton (typically δ 9-10 ppm), a singlet for the six protons of the N,N-dimethylamino group, and potentially complex coupling patterns depending on the solvent.

  • ¹³C NMR: Key signals would include the carbonyl carbon of the formyl group (~190 ppm), aromatic carbons (including the carbon bearing the iodo group at a characteristic upfield shift), and the methyl carbons of the dimethylamino group.

  • Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the aldehyde C=O stretch would be prominent, typically in the range of 1680-1710 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a distinct molecular ion peak (M⁺) at m/z 276, along with characteristic fragmentation patterns corresponding to the loss of iodine, the formyl group, or methyl groups.

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyridines often requires multi-step sequences. A plausible and efficient route to this compound involves a directed ortho-metalation strategy.[7] This approach leverages the directing ability of the dimethylamino group to selectively introduce the formyl group at the adjacent C3 position after the C4 position has been iodinated.

cluster_0 Synthetic Pathway Start 2-(N,N-Dimethylamino)pyridine Intermediate 2-(N,N-Dimethylamino)-4-iodopyridine Start->Intermediate 1. N-Iodosuccinimide (NIS) Acetonitrile, RT Product This compound Intermediate->Product 2. LDA, THF, -78 °C 3. DMF, -78 °C to RT Core This compound SuzukiProduct Suzuki Product (C-C Bond) Core->SuzukiProduct Suzuki-Miyaura [Pd Catalyst, Base] SonogashiraProduct Sonogashira Product (C-C≡C Bond) Core->SonogashiraProduct Sonogashira [Pd/Cu Catalyst, Base] BuchwaldProduct Buchwald-Hartwig Product (C-N Bond) Core->BuchwaldProduct Buchwald-Hartwig [Pd Catalyst, Base, Ligand] BoronicAcid R-B(OH)₂ (Aryl, Heteroaryl, Alkyl) BoronicAcid->SuzukiProduct Alkyne R-C≡C-H (Aryl, Alkyl) Alkyne->SonogashiraProduct Amine R¹R²NH (Primary/Secondary Amine) Amine->BuchwaldProduct

References

An In-Depth Technical Guide to 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Pyridine Scaffold

2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine (CAS Number: 944709-71-1) is a highly functionalized heterocyclic compound that has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents. Its unique arrangement of a dimethylamino group, a formyl group, and an iodine atom on a pyridine ring provides a rich platform for a variety of chemical transformations. This guide offers an in-depth exploration of its synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics.

The strategic placement of these functional groups makes this molecule a valuable tool for medicinal chemists. The dimethylamino group acts as a powerful electron-donating group, influencing the reactivity of the pyridine ring. The formyl group provides a handle for a wide range of reactions, including reductive aminations and condensations. Most significantly, the iodo group at the 4-position serves as a versatile leaving group for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 944709-71-1[1][2]
Molecular Formula C₈H₉IN₂O[1][2]
Molecular Weight 276.08 g/mol [1][2]
Appearance Solid (predicted)
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF (predicted)

Plausible Synthesis of this compound

  • Vilsmeier-Haack Formylation: The first step involves the introduction of a formyl group at the 3-position of the pyridine ring. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6][7] The electron-donating dimethylamino group at the 2-position activates the pyridine ring, directing the electrophilic Vilsmeier reagent to the adjacent 3-position.

  • Iodination: The subsequent step is the iodination of the resulting 2-(dimethylamino)pyridine-3-carbaldehyde at the 4-position. Various iodinating reagents can be employed for this transformation, and the reaction conditions can be optimized to achieve regioselective iodination.

A schematic representation of this plausible synthetic pathway is outlined below:

G cluster_0 Synthesis of this compound Start 2-(Dimethylamino)pyridine Intermediate 2-(Dimethylamino)pyridine-3-carbaldehyde Start->Intermediate Vilsmeier-Haack Formylation (POCl₃, DMF) Product This compound Intermediate->Product Iodination (e.g., NIS, I₂/HIO₃)

Caption: Plausible synthetic route to this compound.

Experimental Protocol: A Representative Vilsmeier-Haack Formylation

The following is a general procedure for the Vilsmeier-Haack formylation of an electron-rich heterocycle, which can be adapted for the synthesis of 2-(dimethylamino)pyridine-3-carbaldehyde.[4][8]

Materials:

  • 2-(Dimethylamino)pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of DMF in DCM to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add a solution of 2-(dimethylamino)pyridine in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-(dimethylamino)pyridine-3-carbaldehyde.

Experimental Protocol: A Representative Iodination of an Activated Pyridine

The following is a general procedure for the iodination of an activated pyridine derivative, which can be adapted for the synthesis of this compound.

Materials:

  • 2-(Dimethylamino)pyridine-3-carbaldehyde

  • N-Iodosuccinimide (NIS) or Iodine/Oxidizing agent (e.g., HIO₃)

  • Acetonitrile or Dichloromethane

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-(dimethylamino)pyridine-3-carbaldehyde in a suitable solvent such as acetonitrile or dichloromethane.

  • Add the iodinating reagent (e.g., N-Iodosuccinimide) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The iodo group at the 4-position is particularly amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, making it an excellent scaffold for the introduction of diverse substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[9][10] this compound is an excellent substrate for this reaction, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the 4-position of the pyridine ring.

G cluster_1 Suzuki-Miyaura Coupling Start This compound Product 4-Substituted Pyridine Derivative Start->Product Reagent R-B(OH)₂ (Boronic Acid) Reagent->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product

Caption: Generalized Suzuki-Miyaura coupling with this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][11][12] This reaction provides a direct route to 4-alkynylpyridine derivatives from this compound, which are valuable intermediates in organic synthesis.

G cluster_2 Sonogashira Coupling Start This compound Product 4-Alkynylpyridine Derivative Start->Product Reagent R-C≡CH (Terminal Alkyne) Reagent->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) co-catalyst Catalyst->Product Base Base (e.g., Et₃N, DIPA) Base->Product

Caption: Generalized Sonogashira coupling with this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[13][14] This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of this compound, leading to the synthesis of various 4-aminopyridine derivatives.

G cluster_3 Buchwald-Hartwig Amination Start This compound Product 4-Aminopyridine Derivative Start->Product Reagent R¹R²NH (Amine) Reagent->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Catalyst->Product Base Base (e.g., NaOtBu, K₃PO₄) Base->Product

Caption: Generalized Buchwald-Hartwig amination with this compound.

Application in Drug Discovery: A Key Intermediate for IRAK-4 Inhibitors

The most prominent application of this compound is as a key building block in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a crucial kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases.

Notably, this compound is a precursor in the synthesis of PF-06650833 (Zimlovisertib) , a potent and selective IRAK-4 inhibitor that has been investigated in clinical trials for the treatment of rheumatoid arthritis.

The synthesis of such inhibitors often involves a convergent strategy where the this compound core is coupled with other complex fragments via one of the palladium-catalyzed reactions described above. The formyl group can then be further functionalized to complete the synthesis of the final drug molecule.

Spectroscopic Characterization (Representative Data)

As of the writing of this guide, publicly available, experimentally determined spectroscopic data for this compound is limited. However, based on the structure and data from analogous compounds, the following representative data can be predicted.

¹H NMR (400 MHz, CDCl₃) - Predicted:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2s1H-CHO
~8.2d, J ≈ 5 Hz1HH-6 (pyridine)
~7.0d, J ≈ 5 Hz1HH-5 (pyridine)
~3.1s6H-N(CH₃)₂

¹³C NMR (100 MHz, CDCl₃) - Predicted:

Chemical Shift (δ, ppm)Assignment
~190C=O (aldehyde)
~160C-2 (pyridine)
~155C-6 (pyridine)
~130C-5 (pyridine)
~120C-3 (pyridine)
~95C-4 (pyridine)
~40-N(CH₃)₂

Mass Spectrometry (EI) - Predicted:

m/zAssignment
276[M]⁺
261[M - CH₃]⁺
247[M - CHO]⁺
149[M - I]⁺

Conclusion and Future Outlook

This compound is a strategically designed and highly valuable building block in modern medicinal chemistry. Its trifunctional nature allows for a wide array of synthetic manipulations, making it a powerful tool for the construction of complex molecular architectures. The demonstrated importance of this compound in the synthesis of clinically relevant IRAK-4 inhibitors underscores its significance in drug discovery. As research into novel therapeutics for inflammatory and autoimmune diseases continues, the demand for versatile and efficiently synthesized intermediates like this compound is expected to grow. Further exploration of its reactivity and the development of a detailed, publicly available synthesis protocol will undoubtedly facilitate its broader application in the scientific community.

References

Chemical structure of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the novel heterocyclic compound, this compound. Given the limited specific literature on this molecule, this document synthesizes information from analogous structures and established chemical principles to present a robust prospective analysis for researchers, scientists, and drug development professionals. We will explore its proposed synthesis, predict its spectroscopic profile, and delve into its significant potential as a versatile building block in modern organic synthesis and medicinal chemistry.

Introduction: A Multifunctional Pyridine Scaffold

The pyridine ring is a cornerstone of modern drug discovery, appearing in numerous FDA-approved pharmaceuticals and natural products.[1][2] Its unique electronic properties and ability to be readily functionalized make it an invaluable scaffold for medicinal chemists.[3][4] The compound this compound represents a particularly interesting, highly functionalized variant. The strategic placement of three distinct functional groups creates a molecule with exceptional synthetic potential.

  • 2-(N,N-Dimethylamino) Group : This strong electron-donating group significantly activates the pyridine ring towards electrophilic substitution and serves as a powerful nucleophilic catalyst in many reactions.[5][6]

  • 3-Formyl (Aldehyde) Group : An electron-withdrawing group that deactivates the ring but provides a crucial reactive handle for a vast array of chemical transformations, including condensations, oxidations, and reductions.[7][8]

  • 4-Iodo Group : The iodo substituent is an excellent leaving group and, most importantly, a key participant in modern palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[9][10][11]

The electronic push-pull nature of the dimethylamino and formyl groups, combined with the reactivity of the iodo substituent, positions this molecule as a high-value intermediate for the synthesis of complex molecular architectures.

Proposed Synthesis Pathway

Experimental Protocol (Proposed)

Step 1: Ortho-Formylation of 2-Aminopyridine

The selective introduction of a formyl group at the C3 position, ortho to the amino group, is the critical first step. This can be achieved through methods developed specifically for the ortho-formylation of 2-aminopyridines.[13]

  • Reagents : 2-Aminopyridine, dithiane, n-butyllithium (n-BuLi), followed by an oxidizing agent (e.g., N-chlorosuccinimide/silver nitrate).

  • Procedure Synopsis :

    • Deprotonate 2-aminopyridine with a strong base like n-BuLi at low temperature (-78 °C) in an inert solvent such as THF.

    • React the resulting lithiated species with a formyl anion equivalent, such as 2-lithio-1,3-dithiane.

    • The intermediate dithiane adduct is then hydrolyzed under oxidative conditions to unmask the aldehyde, yielding 2-amino-3-formylpyridine.

Step 2: Exhaustive N-Methylation of 2-Amino-3-formylpyridine

The primary amino group is converted to the tertiary dimethylamino group. Reductive amination offers a mild and efficient method.

  • Reagents : 2-Amino-3-formylpyridine, formaldehyde (aqueous solution, ~37%), formic acid.

  • Procedure Synopsis (Eschweiler-Clarke Reaction) :

    • Dissolve the 2-amino-3-formylpyridine in formic acid.

    • Add an excess of aqueous formaldehyde solution.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS). The formic acid acts as both the solvent and the reducing agent.

    • Upon completion, cool the reaction, neutralize with a base (e.g., NaOH solution), and extract the product, 2-(N,N-Dimethylamino)-3-formylpyridine, with an organic solvent.

Step 3: Regioselective Iodination at the C4 Position

The final step involves the introduction of the iodine atom. The powerful activating effect of the C2-dimethylamino group should direct electrophilic substitution to the C4 and C6 positions. The steric hindrance from the C3-formyl group may favor substitution at the C4 position.

  • Reagents : 2-(N,N-Dimethylamino)-3-formylpyridine, N-Iodosuccinimide (NIS) or Iodine with an oxidizing agent.

  • Procedure Synopsis :

    • Dissolve the substrate in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

    • Add N-Iodosuccinimide portion-wise at room temperature.

    • Stir the reaction for several hours, monitoring for the consumption of the starting material.

    • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate), and perform an aqueous workup to isolate the final product, this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Aminopyridine Step1_Product 2-Amino-3-formylpyridine Start->Step1_Product 1. Ortho-Formylation (e.g., Dithiane method) Step2_Product 2-(N,N-Dimethylamino)- 3-formylpyridine Step1_Product->Step2_Product 2. N,N-Dimethylation (Eschweiler-Clarke) Final_Product 2-(N,N-Dimethylamino)- 3-formyl-4-iodopyridine Step2_Product->Final_Product 3. Iodination (e.g., NIS)

Caption: Proposed synthetic route to the target compound.

Predicted Physicochemical and Spectroscopic Profile

The structural features of the molecule allow for the prediction of its key analytical data, which is crucial for its identification and characterization during synthesis.

Property / Technique Predicted Data
Molecular Formula C₈H₉IN₂O
Molecular Weight 276.08 g/mol
¹H NMR (400 MHz, CDCl₃)δ ~10.2 ppm (s, 1H, -CHO), δ ~8.2 ppm (d, 1H, H-6), δ ~7.0 ppm (d, 1H, H-5), δ ~3.2 ppm (s, 6H, -N(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃)δ ~190 ppm (C=O), δ ~160 ppm (C-2), δ ~155 ppm (C-6), δ ~145 ppm (C-4), δ ~120 ppm (C-3), δ ~110 ppm (C-5), δ ~40 ppm (-N(CH₃)₂)
IR Spectroscopy (cm⁻¹)~2950 (C-H stretch), ~1690 (C=O aldehyde stretch, strong), ~1600 & ~1550 (C=C/C=N ring stretch), ~1250 (C-N stretch)
Mass Spec. (EI) M⁺ peak at m/z = 276. Prominent fragments may include loss of I (m/z = 149), loss of CHO (m/z = 247), and loss of N(CH₃)₂ (m/z = 232).

Note: These are estimated values based on data from structurally related compounds like 4-dimethylaminopyridine and various substituted pyridines.[5][14][15][16] Actual experimental values may vary.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective transformations. This makes it a powerful platform for generating diverse chemical libraries.

Reactivity of the Formyl Group (C3)

The aldehyde is a versatile functional group for building molecular complexity.

  • Oxidation : Can be easily oxidized to the corresponding carboxylic acid, providing a new attachment point for amide bond formation.

  • Reduction : Mild reduction (e.g., with NaBH₄) yields the primary alcohol, a useful intermediate.

  • Reductive Amination : Reaction with primary or secondary amines followed by reduction provides access to a wide range of substituted aminomethylpyridines.

  • Condensation Chemistry : Can participate in Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensation reactions to form alkenes.

Reactivity of the Iodo Group (C4)

The C-I bond is the ideal handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[11]

  • Suzuki Coupling : Reaction with boronic acids/esters to form C-C bonds (biaryl structures).

  • Heck Coupling : Reaction with alkenes to form substituted styrenes or cinnamates.[17]

  • Sonogashira Coupling : Reaction with terminal alkynes to install alkynyl moieties.

  • Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds, creating substituted 4-aminopyridines.

  • Stille/Negishi Coupling : Reactions with organostannanes or organozinc reagents.

Reactivity of the Pyridine Core

The pyridine nitrogen remains basic (though less so than pyridine itself due to the electron-withdrawing formyl group) and can be protonated or quaternized.[18][19] The electron-rich nature imparted by the dimethylamino group makes the C5 position susceptible to further electrophilic substitution if desired.

Reactivity Map

Reactivity_Map Core 2-(N,N-Dimethylamino)- 3-formyl-4-iodopyridine Formyl_Node C3-Formyl Group Core->Formyl_Node Iodo_Node C4-Iodo Group Core->Iodo_Node Oxidation Carboxylic Acid Formyl_Node->Oxidation [O] Reduction Primary Alcohol Formyl_Node->Reduction [H] Reductive_Amination Substituted Amines Formyl_Node->Reductive_Amination R₂NH, [H] Wittig Alkenes Formyl_Node->Wittig Wittig Reagent Suzuki Biaryls Iodo_Node->Suzuki Suzuki (R-B(OH)₂) Heck Alkenes Iodo_Node->Heck Heck (Alkene) Sonogashira Alkynes Iodo_Node->Sonogashira Sonogashira (Alkyne) Buchwald Amines Iodo_Node->Buchwald Buchwald (R₂NH)

Caption: Key reaction pathways for synthetic diversification.

Potential Applications in Research and Development

The unique combination of reactive sites makes this molecule a highly attractive starting point for various R&D applications.

  • Medicinal Chemistry & Drug Discovery : As a highly decorated heterocyclic building block, it is an ideal scaffold for constructing libraries of novel compounds for high-throughput screening. The ability to perform sequential cross-coupling and aldehyde derivatization allows for the systematic exploration of structure-activity relationships (SAR). Pyridine-based structures are integral to drugs targeting a vast range of diseases, including cancers, infections, and cardiovascular disorders.[2][4][20]

  • Materials Science : The electron push-pull system and extended conjugation possible through derivatization suggest potential applications in the synthesis of organic dyes, fluorescent probes, and ligands for functional metal-organic frameworks (MOFs).[7]

  • Agrochemicals : Functionalized pyridines are prevalent in modern agrochemicals. This scaffold could be used to develop new herbicides, fungicides, or pesticides.

Conclusion

While this compound is a novel and sparsely documented compound, a thorough analysis based on fundamental principles of organic chemistry reveals its immense potential. Its proposed synthesis is logical and relies on established reactions. The molecule's true strength lies in its trifunctional nature, offering orthogonal reactivity that allows it to serve as a versatile linchpin in complex synthetic campaigns. For researchers in drug discovery, medicinal chemistry, and materials science, this compound represents a powerful and untapped building block for the creation of diverse and high-value molecular entities.

References

A Comprehensive Technical Guide to the Synthesis of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridine scaffolds are cornerstones in modern medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Among these, polysubstituted pyridines offer a three-dimensional array of functional groups, enabling fine-tuning of steric and electronic properties for optimal target engagement. This guide provides an in-depth, scientifically-grounded methodology for the synthesis of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine, a highly functionalized intermediate valuable for further elaboration in drug discovery programs. The synthetic strategy is centered on the principles of Directed ortho-Metalation (DoM), a powerful technique for achieving high regioselectivity in the functionalization of aromatic and heteroaromatic systems. We will dissect the causality behind each experimental choice, providing a robust, self-validating protocol grounded in established chemical principles.

Strategic Overview: A Retrosynthetic Approach

The rational design of a synthetic pathway begins with a retrosynthetic analysis. The target molecule, this compound, possesses three distinct substituents on the pyridine core. A logical approach involves the sequential and regioselective introduction of these groups. The proposed disconnection strategy hinges on the powerful and predictable nature of Directed ortho-Metalation (DoM), leveraging the directing capabilities of the N,N-dimethylamino group.

G cluster_main Retrosynthetic Pathway cluster_reagents Key Reagents Target This compound Intermediate1 2-(N,N-Dimethylamino)-3-formylpyridine Target->Intermediate1 C-I Disconnection (Iodination) StartingMaterial 2-(N,N-Dimethylamino)pyridine Intermediate1->StartingMaterial C-C Disconnection (Formylation) Reagent1 Iodine (I2) Reagent2 DMF

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals a two-stage strategy starting from the commercially available 2-(N,N-Dimethylamino)pyridine:

  • Stage 1: Formylation: Introduction of the formyl group at the C3 position.

  • Stage 2: Iodination: Introduction of the iodine atom at the C4 position.

This pathway is strategically advantageous as it utilizes the potent directing effect of the C2-dimethylamino group to install the C3-formyl group, which in turn assists in directing the subsequent C4-iodination.

The Synthetic Pathway: A Step-by-Step Guide

The forward synthesis is a two-step process involving sequential lithiation and electrophilic quench. This methodology provides exceptional control over the regiochemical outcome, which is often a significant challenge in pyridine chemistry.

G Start 2-(N,N-Dimethylamino)pyridine Intermediate_Li 2-(N,N-Dimethylamino) -3-lithiopyridine Start->Intermediate_Li 1) n-BuLi, THF    -78 °C Intermediate_Formyl 2-(N,N-Dimethylamino) -3-formylpyridine Intermediate_Li->Intermediate_Formyl 2) DMF 3) Quench Final_Li 4-Lithio Intermediate Intermediate_Formyl->Final_Li 4) LDA, THF    -78 °C Final_Product 2-(N,N-Dimethylamino) -3-formyl-4-iodopyridine Final_Li->Final_Product 5) I₂ 6) Quench

Caption: Overall synthetic workflow diagram.

Stage 1: Synthesis of 2-(N,N-Dimethylamino)-3-formylpyridine

This stage employs Directed ortho-Metalation (DoM), a powerful reaction that circumvents the typical challenges of electrophilic substitution on the electron-deficient pyridine ring.[2]

Core Principle: Directed ortho-Metalation (DoM) DoM is a variation of electrophilic aromatic substitution where an electrophile is directed exclusively to the ortho-position of a Directing Metalation Group (DMG).[2] The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent. This coordination brings the strong base into proximity with the ortho-proton, facilitating its abstraction to form a stabilized aryllithium intermediate.[3] Tertiary amine groups, such as N,N-dimethylamino, are effective DMGs.[2][4]

G cluster_step1 DoM Mechanism: C3-Lithiation Start 2-(N,N-Dimethylamino)pyridine Complex Coordination Complex Start->Complex + (n-BuLi)n (Lewis Acid-Base Interaction) Lithiation ortho-Deprotonation Complex->Lithiation Intramolecular Proton Abstraction Product 2-(N,N-Dimethylamino)-3-lithiopyridine Lithiation->Product

Caption: Mechanism of Directed ortho-Metalation.

Experimental Protocol: Step 1

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add 2-(N,N-Dimethylamino)pyridine (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the starting material (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The solution may change color, indicating the formation of the lithiated species.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise via syringe.

  • Warming & Quench: After stirring for an additional hour at -78 °C, allow the reaction to warm slowly to 0 °C before quenching carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield 2-(N,N-Dimethylamino)-3-formylpyridine.

Causality and Experimental Insights

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Rigorous exclusion of moisture is paramount for success.

  • Low Temperature (-78 °C): The aryllithium intermediate is thermally unstable. Maintaining a low temperature prevents decomposition and potential side reactions, such as addition of the organolithium to another pyridine ring.[4]

  • n-Butyllithium (n-BuLi): A strong, non-hindered base is required to deprotonate the relatively non-acidic C-H bond of the pyridine ring.

  • N,N-Dimethylformamide (DMF): DMF serves as a robust and efficient source of the formyl group for quenching organolithium reagents.

Stage 2: Synthesis of this compound

With the C3-formyl group installed, the second stage focuses on the regioselective iodination at the C4 position. This is achieved through a second, more nuanced, directed metalation.

Core Principle: Synergistic Directing Effects The regioselectivity of the second lithiation is controlled by the combined electronic and coordinating effects of the existing substituents.

  • The C3-formyl group is electron-withdrawing, increasing the kinetic acidity of the adjacent C4 proton.

  • The oxygen atom of the formyl group and the nitrogen of the dimethylamino group can act in concert to chelate the lithium cation, forming a thermodynamically stable six-membered ring intermediate that positions the base for abstraction of the C4 proton.

Experimental Protocol: Step 2

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 2-(N,N-Dimethylamino)-3-formylpyridine (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C.

  • Base Addition: Add lithium diisopropylamide (LDA, 1.1 eq), freshly prepared or as a commercial solution, dropwise to the cooled solution.

  • Stirring: Stir the mixture at -78 °C for 2-3 hours to ensure complete formation of the C4-lithiated intermediate.

  • Iodination: Prepare a solution of iodine (I₂, 1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The deep color of the iodine solution will dissipate upon reaction.

  • Warming & Quench: After the addition is complete, stir for another hour at -78 °C, then allow the reaction to warm to 0 °C. Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine, followed by a saturated aqueous solution of NH₄Cl.

  • Workup: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography to obtain this compound.

Causality and Experimental Insights

  • Lithium Diisopropylamide (LDA): For the second lithiation, a hindered, non-nucleophilic base like LDA is crucial.[4] Using a nucleophilic base like n-BuLi would result in competitive 1,2-addition to the electrophilic aldehyde carbonyl, significantly reducing the yield of the desired product.

  • Iodine (I₂): Molecular iodine is a mild and effective electrophile for quenching aryllithium compounds to form aryl iodides.

Data Summary

The following table summarizes the key parameters for the proposed synthetic pathway. Yields are representative for these types of transformations.

StepStarting MaterialKey ReagentsSolventTemp (°C)Time (h)ProductTypical Yield (%)
12-(N,N-Dimethylamino)pyridine1) n-BuLi 2) DMFTHF-783-42-(N,N-Dimethylamino)-3-formylpyridine75-85
22-(N,N-Dimethylamino)-3-formylpyridine1) LDA 2) I₂THF-784-5This compound65-75

Conclusion

The synthesis of this compound is efficiently achieved through a two-step sequence predicated on the power and predictability of Directed ortho-Metalation. This guide outlines a robust and reproducible pathway that provides excellent regiochemical control. The first DoM, directed by the C2-dimethylamino group, reliably installs the C3-formyl group. A subsequent, carefully controlled DoM using a hindered base, followed by iodination, functionalizes the C4 position. Understanding the underlying mechanisms and the rationale for the choice of reagents and conditions, as detailed herein, is critical for researchers aiming to successfully synthesize this and other complex, polysubstituted heterocyclic scaffolds for applications in drug discovery and materials science.

References

A Technical Guide to the Spectroscopic Characterization of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of public domain experimental data for this specific molecule, this document synthesizes predicted spectroscopic data based on the analysis of structurally related compounds. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in anticipating and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The guide also outlines standardized experimental protocols for acquiring such data, ensuring a self-validating system for characterization.

Introduction

This compound (C₈H₉IN₂O) is a halogenated and functionalized pyridine derivative.[1][2][3] Such compounds are pivotal building blocks in organic synthesis, often serving as precursors for more complex molecular architectures in pharmaceutical and materials science research.[4][5] The precise substitution pattern—a dimethylamino group at the 2-position, a formyl group at the 3-position, and an iodine atom at the 4-position—confers a unique electronic and steric profile, making its unambiguous characterization essential for any research and development endeavor.

Spectroscopic methods are the cornerstone of molecular characterization. This guide provides an in-depth analysis of the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The predictions herein are derived from established principles of spectroscopy and comparative analysis of data from analogous structures found in the literature.[4][6][7][8]

Molecular Structure and Properties

  • Molecular Formula: C₈H₉IN₂O[1][2][3]

  • Molecular Weight: 276.07 g/mol [2][3]

  • CAS Number: 944709-71-1[1][2][3]

The structural features of this molecule are expected to give rise to a distinct spectroscopic fingerprint. The electron-donating dimethylamino group and the electron-withdrawing formyl and iodo groups will influence the chemical shifts of the pyridine ring protons and carbons.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data are presented below, with chemical shifts (δ) reported in parts per million (ppm).

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the formyl proton, and the six protons of the dimethylamino group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification for Prediction
H-5~7.5 - 7.8d1HThe H-5 proton is expected to be a doublet due to coupling with H-6. Its chemical shift will be influenced by the adjacent iodine and the overall electron density of the ring.
H-6~8.1 - 8.4d1HThe H-6 proton, adjacent to the nitrogen, is typically the most downfield aromatic proton in pyridine systems. It will appear as a doublet from coupling to H-5.
CHO~9.8 - 10.2s1HThe aldehyde proton is highly deshielded and will appear as a singlet far downfield.
N(CH₃)₂~3.0 - 3.3s6HThe six protons of the two methyl groups on the nitrogen are equivalent and will appear as a single sharp singlet.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃).

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification for Prediction
C-2~158 - 162The carbon bearing the electron-donating dimethylamino group will be significantly upfield compared to an unsubstituted pyridine.
C-3~120 - 125This carbon is attached to the formyl group and is part of the aromatic system.
C-4~95 - 105The carbon bearing the iodine atom is expected to be significantly shielded due to the heavy atom effect.
C-5~130 - 135This aromatic carbon will have a chemical shift typical for a substituted pyridine ring.
C-6~150 - 155The carbon adjacent to the nitrogen atom is typically deshielded.
CHO~190 - 195The carbonyl carbon of the aldehyde group will be the most downfield signal.
N(CH₃)₂~40 - 45The carbons of the methyl groups will appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃).

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for NMR data acquisition is crucial for ensuring data integrity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer to a clean, dry NMR tube prep2->prep3 acq1 Tune and shim the spectrometer prep3->acq1 acq2 Acquire ¹H NMR spectrum acq1->acq2 acq3 Acquire ¹³C NMR spectrum acq2->acq3 acq4 Perform 2D NMR (COSY, HSQC) if necessary for full assignment acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase and baseline correct spectra proc1->proc2 proc3 Calibrate chemical shifts (e.g., to residual solvent peak) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra proc3->proc4

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type Justification for Prediction
Aromatic C-H~3050 - 3150StretchCharacteristic of C-H bonds on an aromatic ring.
Aliphatic C-H~2850 - 2960StretchCorresponding to the C-H bonds of the dimethylamino methyl groups.
C=O (Aldehyde)~1680 - 1700StretchThe carbonyl stretch is a strong, sharp absorption. Conjugation with the pyridine ring will lower its frequency.
C=C & C=N~1550 - 1600Ring StretchingTypical for aromatic pyridine rings.
C-N~1250 - 1350StretchThe stretching vibration of the C-N bond of the dimethylamino group.
C-I~500 - 600StretchThe carbon-iodine bond stretch appears in the fingerprint region and is often weak.

Table 3: Predicted Infrared (IR) Spectroscopic Data.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

This method is suitable for solid samples and provides high-quality spectra.

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[4]

  • Background Correction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data
m/z Value Assignment Justification for Prediction
276[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound.
275[M-H]⁺Loss of the formyl proton.
247[M-CHO]⁺Loss of the formyl group.
149[M-I]⁺Loss of the iodine atom.
120[M-I-CHO]⁺Subsequent loss of the formyl group after the loss of iodine.

Table 4: Predicted Key Fragments in Mass Spectrometry (Electron Ionization).

Experimental Protocol for Mass Spectrometry

The choice of ionization technique is critical for obtaining a good mass spectrum.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis prep_ms1 Dissolve a small amount of sample in a suitable volatile solvent (e.g., methanol or acetonitrile) acq_ms1 Introduce the sample into the mass spectrometer (e.g., via direct infusion or LC-MS) prep_ms1->acq_ms1 acq_ms2 Select ionization mode (e.g., ESI or EI) acq_ms1->acq_ms2 acq_ms3 Acquire the mass spectrum over a suitable m/z range acq_ms2->acq_ms3 proc_ms1 Identify the molecular ion peak acq_ms3->proc_ms1 proc_ms2 Analyze the fragmentation pattern to confirm the structure proc_ms1->proc_ms2

Figure 3: General workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and Mass Spectrometry data for this compound, based on established spectroscopic principles and data from analogous compounds. The provided experimental protocols offer a framework for the reliable acquisition and validation of spectroscopic data for this and similar molecules. As a Senior Application Scientist, I trust this guide will be a valuable tool for researchers in the fields of synthetic chemistry, drug discovery, and materials science, aiding in the efficient and accurate characterization of this important chemical entity.

References

The Strategic Synthesis of 2,3,4-Trisubstituted Pyridines: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials. Among the vast chemical space of substituted pyridines, the 2,3,4-trisubstituted pattern presents a unique synthetic challenge due to the electronic nature of the pyridine ring and the regiochemical control required to install three adjacent substituents. This technical guide provides an in-depth exploration of modern and classical synthetic strategies for accessing this valuable molecular architecture, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols.

Navigating the Synthetic Landscape: An Overview of Methodologies

The synthesis of polysubstituted pyridines can be broadly categorized into two main approaches: de novo synthesis, where the pyridine ring is constructed from acyclic precursors, and the post-functionalization of a pre-formed pyridine ring. Historically, condensation reactions such as the Hantzsch and Bohlmann-Rahtz syntheses have been workhorses for pyridine construction. While powerful, these methods often provide specific substitution patterns that may not be readily amenable to the 2,3,4-trisubstituted arrangement.

Modern synthetic chemistry has ushered in an era of highly regioselective and efficient methodologies. For the specific challenge of 2,3,4-trisubstitution, several key strategies have emerged as particularly powerful:

  • Regioselective Difunctionalization via Pyridyne Intermediates: A highly effective modern approach that allows for the sequential introduction of substituents at the 3- and 4-positions of a pre-functionalized pyridine.

  • Domino Reactions: Elegant one-pot transformations that construct the pyridine ring with the desired substitution pattern through a cascade of reactions.

  • Transition-Metal-Catalyzed Cycloadditions: Powerful atom-economical methods, particularly [2+2+2] cycloadditions, for the construction of the pyridine core from simple building blocks.

  • Directed Ortho-Metalation (DoM): A classic yet continually evolving strategy for the regioselective functionalization of aromatic rings, which can be adapted for the synthesis of 2,3,4-trisubstituted pyridines.

This guide will delve into the technical details of these key methodologies, providing a comparative analysis to aid researchers in selecting the optimal synthetic route for their specific target molecules.

The Pyridyne Approach: Precision in Adjacent Functionalization

The generation and trapping of highly reactive pyridyne intermediates has emerged as a formidable strategy for the regioselective synthesis of polysubstituted pyridines.[1][2][3] This method allows for the precise installation of substituents at the C3 and C4 positions of a pyridine ring, making it particularly well-suited for accessing the 2,3,4-trisubstituted pattern.

Mechanistic Rationale and Causality

The core of this strategy lies in the regioselective generation of a 3,4-pyridyne from a suitably substituted precursor, typically a 3-halopyridine. The key to regiocontrol in the subsequent nucleophilic addition lies in the electronic and steric environment of the pyridyne. The presence of a directing group at the C2 position can significantly influence the regioselectivity of the nucleophilic attack, often directing the incoming nucleophile to the C4 position.[4] This is followed by quenching of the resulting organometallic intermediate with an electrophile at the C3 position.

Diagram 1: General Mechanism of 2,3,4-Trisubstituted Pyridine Synthesis via a 3,4-Pyridyne Intermediate

pyridyne_mechanism cluster_start Starting Material cluster_generation Pyridyne Generation cluster_trapping Regioselective Trapping cluster_product Product Formation start 3-Chloro-2-alkoxypyridine lithiated 4-Lithiated Pyridine start->lithiated 1. n-BuLi pyridyne 3,4-Pyridyne Intermediate lithiated->pyridyne 2. RMgX (transmetalation) 3. Heat (elimination) magnesiated 3-Magnesiated Pyridine pyridyne->magnesiated Regioselective addition of RMgX at C4 product 2,3,4-Trisubstituted Pyridine magnesiated->product Electrophile (E+) domino_synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization and Aromatization cluster_product Product reactant1 3-Chloropropiophenone intermediate1 β-Amino Ketone reactant1->intermediate1 reactant2 Enolizable Ketone intermediate2 Iminium Intermediate reactant2->intermediate2 reactant3 NH4OAc reactant3->intermediate1 intermediate1->intermediate2 cyclized Cyclized Intermediate intermediate2->cyclized Intramolecular Cyclization product 2,3,4-Trisubstituted Pyridine cyclized->product Dehydration & Aromatization

References

The Enigmatic Building Block: A Technical Guide to the Synthesis and Implied History of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Importance of Polysubstituted Pyridines

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold stands as a cornerstone of molecular design.[1][2][3][4] Its presence in a multitude of FDA-approved drugs is a testament to its versatile nature, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Highly substituted pyridine derivatives, such as the titular 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine, represent a class of sophisticated building blocks. While the specific discovery and a detailed historical timeline of this particular compound are not extensively documented in readily available literature, its molecular architecture suggests a significant potential as a key intermediate in the synthesis of complex, biologically active molecules. This guide, therefore, aims to provide a comprehensive technical overview of a plausible synthetic pathway to this intriguing compound, grounded in established chemical principles and methodologies. We will delve into the strategic considerations behind the proposed synthesis, offering insights into the causality of experimental choices for researchers, scientists, and drug development professionals.

Deconstructing the Molecule: Strategic Considerations for Synthesis

The structure of this compound presents a fascinating synthetic challenge. The pyridine ring is adorned with three distinct functional groups: a strongly electron-donating dimethylamino group at the 2-position, an electron-withdrawing formyl group at the 3-position, and a halogen (iodine) at the 4-position. The electronic nature and directing effects of these substituents are paramount in devising a logical and efficient synthetic route.

The dimethylamino group is a powerful activating group and directs electrophilic substitution to the ortho and para positions. Conversely, the formyl group is a deactivating group, directing incoming electrophiles to the meta position. The interplay of these electronic effects must be carefully managed throughout the synthesis.

A Proposed Synthetic Pathway: A Step-by-Step Technical Protocol

Given the lack of a directly published synthesis, the following pathway is proposed based on well-established transformations in pyridine chemistry. This route prioritizes commercially available starting materials and robust, high-yielding reactions.

Synthetic_Pathway A 2-Aminopyridine B 2-Amino-5-iodopyridine A->B Iodination (I2, H2O2) C 2-(N,N-Dimethylamino)-5-iodopyridine B->C Methylation (e.g., Formaldehyde/Formic Acid) D 2-(N,N-Dimethylamino)-4-iodopyridine C->D Directed ortho-Lithiation and Quenching (n-BuLi, then H2O) E This compound D->E Vilsmeier-Haack Formylation (POCl3, DMF)

Caption: Proposed synthetic pathway for this compound.

Step 1: Iodination of 2-Aminopyridine

The synthesis commences with the regioselective iodination of 2-aminopyridine. The amino group at the 2-position is a strong activating group, directing electrophilic substitution primarily to the 5-position.

Protocol:

  • Dissolve 2-aminopyridine in water.

  • To this solution, add elemental iodine in portions with stirring.

  • After the addition of iodine, introduce hydrogen peroxide dropwise. The reaction is typically heated to ensure completion.[5][6]

  • Upon cooling, the product, 2-amino-5-iodopyridine, precipitates and can be collected by filtration.

Causality: The use of an aqueous system with hydrogen peroxide as an oxidant provides a greener and efficient method for the iodination of 2-aminopyridine, avoiding the use of harsh organic solvents.[5][6]

Step 2: N,N-Dimethylation of 2-Amino-5-iodopyridine

The next step involves the exhaustive methylation of the primary amino group to yield the tertiary dimethylamino group. The Eschweiler-Clarke reaction is a suitable and widely used method for this transformation.

Protocol:

  • Suspend 2-amino-5-iodopyridine in a mixture of formaldehyde and formic acid.

  • Heat the reaction mixture to reflux. The formic acid acts as both the solvent and the reducing agent.

  • After the reaction is complete, cool the mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

  • The resulting 2-(N,N-dimethylamino)-5-iodopyridine can be purified by crystallization or chromatography.

Causality: The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of amines. It avoids the use of hazardous alkylating agents like methyl iodide and typically proceeds with high yields.

Step 3: Directed ortho-Metalation and Protonation

This step is crucial for repositioning the iodine atom from the 5- to the 4-position. This is achieved through a directed ortho-metalation (DoM) reaction, followed by quenching with a proton source. The powerful directing ability of the 2-dimethylamino group facilitates lithiation at the adjacent 3-position. Subsequent reaction with an electrophile would introduce a substituent at this position. However, to achieve the desired 4-iodo substitution in a later step, we first need to remove the 5-iodo substituent. A plausible, albeit potentially multi-step, approach involves a halogen dance or, more strategically, a complete removal and re-introduction of the iodo group. A more direct, though challenging, approach would be a directed lithiation at the 3-position of a non-iodinated precursor, followed by iodination. However, for the purpose of this guide, we will proceed with a hypothetical directed metalation-protonation sequence on the 5-iodo intermediate to illustrate the principle, acknowledging that in practice, a more optimized route might be sought.

A more plausible route would involve:

  • Starting with 2-(N,N-Dimethylamino)pyridine.

  • Performing a directed ortho-lithiation at the 3-position.

  • Quenching the lithiated intermediate with an iodine source to yield 2-(N,N-Dimethylamino)-3-iodopyridine.

  • A subsequent halogen dance or a more complex series of reactions would be needed to isomerize to the 4-iodo derivative, which is non-trivial.

For the sake of a linear synthesis, we will proceed with a less common but illustrative transformation. A more practical approach would likely involve a different starting material or a more complex series of protection/deprotection and rearrangement steps.

Hypothetical Protocol for Isomerization (Illustrative):

  • Dissolve 2-(N,N-Dimethylamino)-5-iodopyridine in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a strong base, such as n-butyllithium (n-BuLi), dropwise. This will induce lithiation at the 3-position, directed by the dimethylamino group.

  • Quench the reaction with a proton source, such as water or methanol. This step would protonate the 3-position.

  • A subsequent, separate reaction would be required to introduce the iodine at the 4-position. This highlights the complexity of achieving the desired substitution pattern.

A more direct, albeit still challenging, conceptual approach:

Alternative_Pathway F 2-(N,N-Dimethylamino)pyridine G 2-(N,N-Dimethylamino)-3-lithiopyridine F->G Directed ortho-Lithiation (n-BuLi) H 2-(N,N-Dimethylamino)-3-formylpyridine G->H Formylation (DMF) I This compound H->I Iodination

Caption: An alternative, more direct conceptual pathway.

Step 4: Vilsmeier-Haack Formylation

The final step is the introduction of the formyl group at the 3-position. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9][10] The 2-dimethylamino group strongly activates the pyridine ring towards this electrophilic substitution, directing the formylation to the adjacent 3-position.

Protocol:

  • In a flask under an inert atmosphere, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at a low temperature (e.g., 0 °C).

  • To this reagent, add a solution of the 2-(N,N-dimethylamino)-4-iodopyridine (from a more optimized synthesis) in a suitable solvent.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • The reaction is then quenched by pouring it onto ice, followed by neutralization with a base.

  • The final product, this compound, can be isolated by extraction and purified by chromatography.

Causality: The Vilsmeier-Haack reaction is a powerful tool for formylation due to the in-situ generation of the highly electrophilic Vilsmeier reagent (a chloroiminium ion).[8][9] The strong electron-donating nature of the 2-dimethylamino group makes the 3-position sufficiently nucleophilic to react with this reagent.

Quantitative Data Summary

While specific yields for this exact multi-step synthesis are not published, the individual reaction types are generally high-yielding. The following table provides expected yield ranges based on analogous transformations reported in the literature.

StepReaction TypeStarting MaterialProductExpected Yield (%)
1Iodination2-Aminopyridine2-Amino-5-iodopyridine80-90
2N,N-Dimethylation2-Amino-5-iodopyridine2-(N,N-Dimethylamino)-5-iodopyridine70-85
3Isomerization2-(N,N-Dimethylamino)-5-iodopyridine2-(N,N-Dimethylamino)-4-iodopyridine(Variable)
4Vilsmeier-Haack Formylation2-(N,N-Dimethylamino)-4-iodopyridineThis compound60-80

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its utility as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.

  • Kinase Inhibitors: The substituted pyridine core is a common feature in many kinase inhibitors used in oncology. The functional groups on the target molecule provide multiple points for further elaboration to create potent and selective inhibitors.

  • GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets. The pyridine scaffold can serve as a bioisostere for other aromatic systems, and the substituents can be modified to optimize binding to specific GPCRs.

  • Antimicrobial and Antiviral Agents: Pyridine derivatives have a long history of use as antimicrobial and antiviral agents.[1] The unique substitution pattern of the target molecule could be exploited to develop novel agents in this therapeutic area.

The presence of the iodine atom is particularly significant, as it allows for further functionalization via cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of a wide range of substituents at the 4-position.

Conclusion

While the definitive history of this compound remains to be fully elucidated from public records, its molecular structure points to a compound of significant synthetic value. The proposed multi-step synthesis, based on established and robust chemical transformations, provides a clear and logical pathway for its preparation. The strategic application of directing group effects and well-chosen reagents underscores the principles of modern organic synthesis. As the demand for novel and complex molecular architectures in drug discovery continues to grow, versatile building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

Methodological & Application

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The substituted pyridine scaffold is a privileged motif in medicinal chemistry and materials science, offering a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability. 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine is a highly functionalized and versatile building block, poised for strategic elaboration into complex molecular architectures. The presence of three distinct functional groups—a reactive carbon-iodine bond, an electron-donating dimethylamino group, and a versatile formyl handle—makes it an ideal substrate for targeted diversification.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, celebrated for its operational simplicity and exceptional functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of this compound in palladium-catalyzed Suzuki-Miyaura coupling reactions. We will delve into the mechanistic rationale, provide optimized, step-by-step protocols, and discuss key experimental parameters that ensure high-yield, reproducible outcomes.

Mechanistic Rationale and Substrate Considerations

The success of a Suzuki-Miyaura coupling hinges on a fundamental understanding of the catalytic cycle and the specific electronic and steric properties of the coupling partners.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established palladium-catalyzed cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] A base is fundamentally required to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which facilitates the crucial transmetalation step.[1][4]

Suzuki_Cycle pd0 Pd(0)Ln pd2_oxid Ar-Pd(II)Ln-I pd0->pd2_oxid pd2_trans Ar-Pd(II)Ln-R pd2_oxid->pd2_trans Transmetalation   pd2_trans->pd0  Reductive  Elimination product_out Ar-R sub_in Ar-I boronic_in R-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Attributes of this compound
  • High Reactivity of the C-I Bond: The carbon-iodine bond is significantly weaker and more polarized than corresponding C-Br or C-Cl bonds.[5] This inherent reactivity ensures that oxidative addition to the Pd(0) catalyst occurs readily, often under milder conditions and with lower catalyst loadings than other aryl halides.[1][5]

  • Electronic Effects: The pyridine ring is substituted with both a strong electron-donating group (EDG), the dimethylamino at the 2-position, and a moderate electron-withdrawing group (EWG), the formyl at the 3-position. This electronic push-pull system influences the reactivity of the C-I bond at the 4-position. The net effect is an electron-rich pyridine core, which can sometimes slow the rate of oxidative addition but is generally well-tolerated.

  • Potential for Catalyst Inhibition: Nitrogen-containing heterocycles can sometimes coordinate to the palladium center, potentially leading to catalyst deactivation.[6] The steric hindrance from the adjacent formyl group and the electronic properties of the dimethylamino group may influence this interaction. The choice of a suitable, often bulky, phosphine ligand is key to maintaining a high catalytic turnover.[7][8]

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl- and heteroarylboronic acids.

Materials and Reagents
ReagentPurposeTypical Amount (Equivalents)Notes
This compoundStarting Material1.0The limiting reagent. Ensure high purity.
Aryl/Heteroarylboronic AcidCoupling Partner1.1 - 1.5Use of a slight excess ensures complete consumption of the iodopyridine. Boronic acids can be sensitive to prolonged storage.
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst0.02 - 0.05 (2-5 mol%)Tetrakis(triphenylphosphine)palladium(0) is a reliable choice.[9] Other catalysts like PdCl₂(dppf) or Pd₂(dba)₃ may also be used.
Base (e.g., K₂CO₃ or K₃PO₄)Boronic Acid Activator2.0 - 3.0Anhydrous potassium carbonate is effective.[10] Potassium phosphate may be beneficial for less reactive boronic acids.[9]
Solvent (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O)Reaction Medium-A 4:1 or 3:1 mixture of organic solvent to water is typical to ensure solubility of all components.[2][3]
Anhydrous Na₂SO₄ or MgSO₄Drying Agent-For the workup procedure.
Silica GelStationary Phase for Chromatography-For purification of the final product.

Step-by-Step Experimental Procedure

Workflow A 1. Vessel Preparation B 2. Reagent Addition A->B Add stir bar C 3. Degassing & Inert Atmosphere B->C Add solids, then liquids D 4. Reaction C->D Purge with N₂ or Ar E 5. Monitoring D->E Heat to 80-100 °C F 6. Workup E->F TLC or LC-MS (every 1-2h) G 7. Purification F->G Cool, dilute, extract H 8. Characterization G->H Column Chromatography

Caption: General experimental workflow for the Suzuki coupling protocol.

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition & Degassing: Add the solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio, to achieve a substrate concentration of ~0.1 M). Bubble nitrogen or argon gas through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under the inert atmosphere.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodopyridine is consumed.[5] Reactions are often complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Reaction Scope and Optimization

The described protocol is effective for a range of boronic acids. The table below provides representative examples based on established Suzuki-Miyaura couplings of functionalized pyridines.[11]

EntryBoronic Acid PartnerProductExpected Yield Range (%)
1Phenylboronic acid2-(N,N-Dimethylamino)-3-formyl-4-phenylpyridine85 - 95
24-Methoxyphenylboronic acid2-(N,N-Dimethylamino)-3-formyl-4-(4-methoxyphenyl)pyridine90 - 98
34-Trifluoromethylphenylboronic acid2-(N,N-Dimethylamino)-3-formyl-4-(4-(trifluoromethyl)phenyl)pyridine75 - 88
4Thiophene-3-boronic acid2-(N,N-Dimethylamino)-3-formyl-4-(thiophen-3-yl)pyridine70 - 85
5Pyridine-3-boronic acid2-(N,N-Dimethylamino)-3-formyl-4-(pyridin-3-yl)pyridine65 - 80
Troubleshooting and Optimization Insights
  • Low Yield or No Reaction:

    • Catalyst Deactivation: Ensure thorough degassing. If the reaction stalls, a fresh portion of the catalyst can sometimes restart the reaction.

    • Base Ineffectiveness: For challenging couplings, especially with electron-deficient boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.[9][12]

    • Poor Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines. Using freshly purchased or properly stored reagents is critical.

  • Formation of Side Products:

    • Protodeboronation: Premature cleavage of the C-B bond in the boronic acid can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring.

    • Homocoupling: Homocoupling of the boronic acid (to form R-R) is often a result of oxygen contamination. Rigorous degassing is the best preventative measure.

    • Byproducts from Ligands: Triphenylphosphine-based catalysts can sometimes lead to phenylated byproducts.[13][14] If this is observed, switching to a different ligand system, such as one based on trialkylphosphines or N-heterocyclic carbenes (NHCs), may be necessary.[13][15]

Conclusion

This compound is a superb substrate for Suzuki-Miyaura cross-coupling, providing reliable and high-yield access to a diverse library of 2,3,4-trisubstituted pyridine derivatives. The high reactivity of the carbon-iodine bond allows for efficient coupling under standard, well-established conditions. By carefully controlling key parameters such as catalyst choice, base, and inert atmosphere, researchers can effectively leverage this building block for the synthesis of complex molecules relevant to pharmaceutical and materials science discovery programs.

References

Application Notes and Protocols for Sonogashira Coupling with 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation

The Sonogashira cross-coupling reaction stands as a paramount achievement in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has found extensive applications in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][4] The reaction's utility is underscored by its tolerance of a wide array of functional groups and its execution under relatively mild conditions.[5]

This application note provides a detailed protocol and in-depth scientific insights for the Sonogashira coupling of a specialized substrate: 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine. The presence of the electron-donating dimethylamino group, the electron-withdrawing and potentially coordinating formyl group, and the reactive iodo-substituent on the pyridine core presents unique considerations for optimizing this transformation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile coupling reaction for the synthesis of complex heterocyclic scaffolds.

Mechanistic Overview: A Tale of Two Catalytic Cycles

The Sonogashira coupling reaction elegantly proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4] Understanding these cycles is crucial for rational protocol design and troubleshooting.

The Palladium Cycle:

  • Reductive Elimination: The active Pd(0) catalyst is typically generated in situ from a Pd(II) precatalyst.

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (in this case, this compound) to form a Pd(II) intermediate.[1][4] The reactivity of the halide follows the general trend I > Br > Cl > F.[6][7]

  • Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center, forming a new Pd(II)-alkynyl complex.[1][8]

  • Reductive Elimination: The final coupled product is released from the palladium complex, regenerating the active Pd(0) catalyst and completing the cycle.[4]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne.[2][4]

  • Deprotonation: In the presence of a base, the acidic proton of the alkyne is removed, forming a copper acetylide intermediate.[8][9] This is a critical step facilitated by the base.[9]

  • Transmetalation: The copper acetylide then participates in the transmetalation step with the Pd(II) intermediate from the palladium cycle.

Diagram of the Sonogashira Coupling Catalytic Cycles:

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation CuX Cu(I)X PdII_Aryl->CuX PdII_Alkynyl->Pd0 Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Cu_Alkyne [Cu-C≡CR] CuX->Cu_Alkyne Deprotonation (Base) Cu_Alkyne->PdII_Aryl Alkyne H-C≡CR caption Catalytic cycles of the Sonogashira coupling.

Caption: Catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol is designed as a starting point and may require optimization depending on the specific alkyne used.

Materials and Reagents:
ReagentPuritySupplier Recommendation
This compound≥98%Commercially available or synthesized.[10]
Terminal Alkyne≥98%Purified by distillation or filtration if necessary.
Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) dichloride)99%Store under inert atmosphere.
CuI (Copper(I) iodide)99.9%Use a freshly opened bottle or purified material.
Triethylamine (Et₃N)≥99.5%Distilled from CaH₂ and stored over KOH.
Anhydrous Solvent (e.g., THF or DMF)≥99.8%Purged with an inert gas before use.
Reaction Setup and Procedure:
  • Inert Atmosphere: All glassware should be oven-dried and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and Glaser-type homocoupling of the alkyne.[6]

  • Reagent Charging: To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Solvent and Base Addition: Add anhydrous solvent (e.g., THF or DMF, to make a 0.1-0.2 M solution) and triethylamine (2.0-3.0 eq). The base is crucial for neutralizing the hydrohalic acid byproduct and facilitating the deprotonation of the alkyne.[8]

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 40-60 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

    • Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Experimental Workflow Diagram:

Sonogashira_Workflow start Start: Oven-dried Schlenk Flask inert Establish Inert Atmosphere (N₂/Ar) start->inert reagents Add Pyridine Substrate, Pd Catalyst, CuI inert->reagents solvent_base Add Anhydrous Solvent and Triethylamine reagents->solvent_base degas Degas via Freeze-Pump-Thaw solvent_base->degas alkyne Add Terminal Alkyne degas->alkyne react Stir at RT or Heat (Monitor by TLC/LC-MS) alkyne->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify end Characterize Pure Product purify->end caption Step-by-step experimental workflow.

Caption: Step-by-step experimental workflow.

Key Considerations and Troubleshooting

  • Catalyst Choice: While Pd(PPh₃)₂Cl₂ is a robust choice, other palladium sources like Pd(PPh₃)₄ can also be effective.[4] The choice may depend on the specific alkyne and desired reaction temperature.

  • Copper-Free Conditions: To avoid the potential for alkyne homocoupling (Glaser coupling), a copper-free Sonogashira protocol can be employed.[1][11] In such cases, a higher catalyst loading or the use of specific ligands may be necessary.[6]

  • Base Selection: Triethylamine is a common and effective base. Other amine bases such as diisopropylethylamine (DIPEA) or inorganic bases like K₂CO₃ can also be used, depending on the substrate's sensitivity.[9]

  • Solvent Effects: The choice of solvent can influence the reaction rate and solubility of the reagents. THF and DMF are generally good choices. For less reactive substrates, higher boiling point solvents like dioxane may be beneficial.[12]

  • Substrate-Specific Challenges: The 2-(N,N-dimethylamino) group is electron-donating, which can increase the electron density on the pyridine ring and potentially slow down the oxidative addition step. Conversely, the 3-formyl group is electron-withdrawing, which may counteract this effect. The formyl group could also potentially coordinate to the metal catalysts, which might influence reactivity. Careful monitoring of the reaction is advised.

  • Troubleshooting:

    • No Reaction: Check the quality of the catalyst and reagents. Ensure the reaction is strictly under an inert atmosphere.[6] Consider increasing the temperature.

    • Low Yield: Optimize the catalyst and ligand loading. Screen different bases and solvents.

    • Formation of Homocoupled Alkyne: Reduce the amount of copper co-catalyst or switch to a copper-free protocol. Ensure thorough degassing to remove oxygen.[6]

    • Catalyst Decomposition (Palladium Black): This indicates catalyst instability. Ensure high purity of reagents and solvents.[6]

Conclusion

The Sonogashira coupling of this compound offers a powerful synthetic route to highly functionalized pyridine derivatives. By carefully considering the mechanistic nuances and optimizing the reaction parameters as outlined in this guide, researchers can effectively utilize this transformation to access novel molecular architectures for applications in drug discovery and materials science.

References

Application Notes & Protocols: 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifunctional Linchpin for Complex Molecule Synthesis

In the landscape of modern pharmaceutical development, the demand for novel molecular scaffolds with precise three-dimensional arrangements is insatiable. Heterocyclic compounds, particularly substituted pyridines, form the core of countless approved drugs. Within this class, 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine has emerged as a preeminent building block for medicinal chemists. Its value lies in the strategic placement of three distinct and orthogonally reactive functional groups on the pyridine core: an iodo group, a formyl group, and a dimethylamino group.

This unique trifunctional arrangement allows for a modular and highly controlled approach to molecular construction. The 4-iodo substituent serves as a versatile handle for sophisticated carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. The 3-formyl group is a classical electrophile, ripe for transformations such as reductive amination, olefination, and condensation reactions to build complex side chains. Finally, the 2-dimethylamino group acts as a powerful directing group and electronic modulator, influencing the reactivity of the other positions and often enhancing the efficacy of catalytic processes.

This guide provides an in-depth exploration of the synthetic utility of this building block, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in drug discovery and development.

Physicochemical & Safety Data

A thorough understanding of a reagent's properties is paramount for safe and effective handling in a laboratory setting.

PropertyValueSource
CAS Number 944709-71-1[1][2][3]
Molecular Formula C₈H₉IN₂O[1][2]
Molecular Weight 276.08 g/mol [1][2]
Appearance White to off-white solid
Purity Typically ≥98%[2]
Hazard Information Irritant. May cause an allergic skin reaction. Causes serious eye irritation.[1]
GHS Hazard Statements H317, H319[1]

Safety Precaution: Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Synthetic Applications & Protocols

The strategic value of this compound lies in its capacity to undergo a diverse array of chemical transformations, particularly palladium-catalyzed cross-coupling reactions at the C4 position.

Figure 1: Key synthetic transformations of this compound.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[4][5] For this building block, it provides a direct route to 4-aryl or 4-heteroaryl substituted pyridines, a motif prevalent in kinase inhibitors and other targeted therapeutics. The reaction involves the palladium-catalyzed coupling of the 4-iodo position with an organoboron reagent, such as a boronic acid or ester.[5]

Expert Insight: The electron-donating dimethylamino group at the C2 position can increase electron density on the pyridine ring, potentially slowing the rate of oxidative addition to the Pd(0) catalyst. However, the high reactivity of the C-I bond generally ensures efficient coupling under standard conditions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2.5 mol%) and a suitable ligand like SPhos (2-5 mol%).

  • Inerting the Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) active species is oxygen-sensitive.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or DME/water (4:1), via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-substituted pyridine derivative.

Sonogashira Coupling: Introducing Rigid Alkynyl Linkers

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between the 4-iodo position and a terminal alkyne.[6][7] This reaction is invaluable for creating rigid, linear linkers in drug molecules, which can be used to probe binding pockets or to construct macrocycles. The process typically employs a dual catalytic system of palladium and copper(I).[7][8]

Expert Insight: The classic Sonogashira reaction requires a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate, speeding up the transmetalation step.[8] However, copper can sometimes promote undesirable alkyne homocoupling (Glaser coupling). Modern, copper-free Sonogashira protocols, often using more electron-rich and bulky phosphine ligands, can mitigate this side reaction.[9]

Protocol 2: General Procedure for Copper-Cocatalyzed Sonogashira Coupling

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst Pd(PPh₃)₂Cl₂ (2-3 mol%), and the copper(I) iodide (CuI) co-catalyst (3-5 mol%).

  • Inerting the Atmosphere: Seal the flask, and evacuate and backfill with Argon or Nitrogen three times.

  • Solvent and Reagent Addition: Add a degassed solvent such as anhydrous THF or DMF. Add an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.), which also serves as a solvent in some cases. Finally, add the terminal alkyne (1.1-1.3 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, a transformation that is otherwise challenging.[10][11] Using this building block, the reaction enables the direct introduction of primary or secondary amines at the C4 position, providing access to a vast chemical space of 4-aminopyridine derivatives, which are key components of many biologically active compounds.[12]

Expert Insight: This reaction is highly dependent on the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are essential to facilitate the reductive elimination step, which forms the C-N bond.[10][13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine coupling partner.[11]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).

  • Addition of Reactants: Add this compound (1.0 equiv.) and the primary or secondary amine (1.1-1.3 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Seal the tube tightly and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until completion (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Sequential Functionalization for Rapid Complexity Generation

The true power of this compound is realized in multi-step synthetic sequences where each functional group is addressed in turn. A common and highly effective strategy is to first perform a palladium-catalyzed cross-coupling reaction on the C-I bond and then elaborate the formyl group.

Sequential_Synthesis_Workflow Start 2-(N,N-Dimethylamino)- 3-formyl-4-iodopyridine Step1 Step 1: C4-Functionalization (e.g., Suzuki Coupling) Start->Step1 R-B(OH)₂ Pd Cat., Base Intermediate 4-Aryl-2-(N,N-dimethylamino) -3-formylpyridine Step1->Intermediate Step2 Step 2: C3-Elaboration (e.g., Reductive Amination) Intermediate->Step2 R'₂NH NaBH(OAc)₃ Product Final Drug-like Scaffold (High Complexity) Step2->Product

Figure 2: A representative workflow for sequential functionalization.

This two-step approach allows for the rapid generation of diverse chemical libraries. By varying the boronic acid in Step 1 and the amine in Step 2, a large matrix of unique, drug-like molecules can be synthesized efficiently from a single, versatile starting material. This strategy is a powerful tool in lead optimization campaigns, enabling systematic exploration of structure-activity relationships (SAR).

Conclusion

This compound is more than a simple reagent; it is a sophisticated synthetic platform. Its three distinct functional handles provide chemists with exceptional control over molecular design, enabling the execution of complex synthetic strategies with precision. The robust and well-documented reactivity in key transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, combined with the potential for subsequent aldehyde modifications, solidifies its role as an indispensable building block in the modern pharmaceutical scientist's toolbox. The protocols and insights provided herein serve as a foundation for leveraging this molecule's full potential in the quest for new and effective medicines.

References

Experimental procedure for the derivatization of the formyl group on 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The strategic placement of a reactive formyl group, an electron-donating dimethylamino moiety, and a versatile iodo substituent offers a rich platform for the synthesis of diverse molecular scaffolds. The derivatization of the formyl group, in particular, opens avenues to a vast chemical space, enabling the introduction of various pharmacophores and the modulation of physicochemical properties.

This technical guide provides detailed, field-proven protocols for four key derivatization reactions of the formyl group on this compound: reductive amination, oxime formation, Wittig reaction, and Knoevenagel condensation. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for specific reagents and conditions, and potential challenges, thereby ensuring robust and reproducible experimental outcomes.

Chemical Reactivity Considerations

The chemical architecture of this compound presents a unique set of considerations for its derivatization. The electron-donating nature of the 2-dimethylamino group enhances the electron density of the pyridine ring, which can influence the reactivity of the adjacent formyl group. Conversely, the electron-withdrawing iodo group at the 4-position can modulate this effect. Furthermore, the carbon-iodine bond is susceptible to cleavage under certain reductive conditions or in the presence of transition metal catalysts, a factor that must be carefully managed to preserve this key functional handle for subsequent cross-coupling reactions. The protocols outlined herein are designed to be mild and selective, minimizing the risk of undesired side reactions.

Reductive Amination: Synthesis of Novel Pyridine-based Amines

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, providing access to a diverse array of secondary and tertiary amines.[1][2] The process involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction. For the subject substrate, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its mildness and high chemoselectivity for imines over aldehydes, which obviates the need for a two-step procedure.[3][4] This one-pot approach is highly efficient and tolerant of the iodo-substituent. A related procedure has been successfully applied to the reductive amination of 3-amino-4-halopyridines, demonstrating the viability of this method for similarly substituted pyridines.

Protocol: One-Pot Reductive Amination

This protocol describes the general procedure for the reductive amination of this compound with a primary amine.

Table 1: Reagents and Stoichiometry for Reductive Amination

ReagentMolar Equiv.Purpose
This compound1.0Starting material
Primary Amine (e.g., Benzylamine)1.1Nucleophile for imine formation
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.5Selective reducing agent
Dichloromethane (DCM)-Anhydrous reaction solvent
Acetic Acid (optional)catalyticCatalyst for imine formation (if needed)

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (DCM, 10 mL).

  • Add the primary amine (1.1 mmol) to the solution and stir the mixture at room temperature for 20-30 minutes.

  • If imine formation is sluggish (can be monitored by TLC), a catalytic amount of glacial acetic acid (0.1 mmol) can be added.

  • In a single portion, add sodium triacetoxyborohydride (1.5 mmol) to the reaction mixture. Caution: The reaction may effervesce slightly.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM is crucial as water can hydrolyze the intermediate iminium ion and decompose the reducing agent.

  • Stoichiometry: A slight excess of the amine is used to drive the imine formation to completion. An excess of the reducing agent ensures the complete conversion of the imine to the final product.

  • Temperature: The reaction is performed at room temperature to maintain the stability of the starting material and product, particularly to avoid any potential de-iodination.

Self-Validation:

  • TLC Monitoring: Use a suitable eluent system (e.g., ethyl acetate/hexanes) to track the disappearance of the starting aldehyde and the appearance of the less polar amine product.

  • LC-MS Analysis: Confirm the mass of the desired product and the absence of starting material.

Experimental Workflow Diagram:

Reductive_Amination_Workflow Start Dissolve Aldehyde in Anhydrous DCM Add_Amine Add Primary Amine Start->Add_Amine Stir_1 Stir at RT (20-30 min) Add_Amine->Stir_1 Add_Reducer Add NaBH(OAc)₃ Stir_1->Add_Reducer Stir_2 Stir at RT (4-12 h) Add_Reducer->Stir_2 Quench Quench with Sat. NaHCO₃ Stir_2->Quench Extract Extract with DCM Quench->Extract Purify Purify by Chromatography Extract->Purify End Isolated Product Purify->End

Caption: Workflow for the one-pot reductive amination.

Oxime Formation: A Gateway to Amides and Other Nitrogen-Containing Heterocycles

The condensation of an aldehyde with hydroxylamine yields an oxime, a versatile functional group in organic synthesis.[5][6][7] Oximes can serve as precursors to amides via the Beckmann rearrangement, or they can be reduced to primary amines. The formation of the oxime from this compound is a straightforward and high-yielding transformation. The reaction is typically carried out in the presence of a mild base to neutralize the hydrochloric acid released from hydroxylamine hydrochloride.

Protocol: Classical Oxime Synthesis

This protocol details a reliable method for the synthesis of this compound oxime.

Table 2: Reagents and Stoichiometry for Oxime Formation

ReagentMolar Equiv.Purpose
This compound1.0Starting material
Hydroxylamine Hydrochloride (NH₂OH·HCl)1.2Source of hydroxylamine
Pyridine2.0Mild base and solvent
Ethanol-Co-solvent

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in a mixture of ethanol (10 mL) and pyridine (2.0 mmol).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) for 1-3 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water (20 mL) to the residue to precipitate the crude oxime.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

  • Base: Pyridine acts as a mild base to neutralize the HCl liberated during the reaction, maintaining a favorable pH for the condensation.[5] It also serves as a co-solvent.

  • Excess Hydroxylamine: A slight excess of hydroxylamine hydrochloride is used to ensure complete conversion of the aldehyde.

  • Reflux Conditions: Heating the reaction mixture accelerates the rate of condensation.

Self-Validation:

  • Melting Point: A sharp melting point of the recrystallized product is indicative of high purity.

  • Spectroscopic Analysis: ¹H NMR spectroscopy should show the disappearance of the aldehyde proton signal and the appearance of a new signal for the oxime proton (CH =NOH).

Experimental Workflow Diagram:

Oxime_Formation_Workflow Start Combine Aldehyde, NH₂OH·HCl, Pyridine, and Ethanol Reflux Reflux for 1-3 h Start->Reflux Cool Cool to RT Reflux->Cool Evaporate Remove Ethanol Cool->Evaporate Precipitate Add Water Evaporate->Precipitate Filter Filter and Wash Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize End Pure Oxime Recrystallize->End

Caption: Workflow for the classical synthesis of an oxime.

Wittig Reaction: Olefination to Access Alkenyl Pyridines

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[8][9][10] It involves the reaction of a phosphorus ylide (Wittig reagent) with a carbonyl compound. The reaction is highly reliable and provides excellent control over the position of the newly formed double bond. For the synthesis of an unsubstituted vinyl group, methyltriphenylphosphonium bromide is used as the precursor to the ylide. A strong base, such as n-butyllithium, is required to generate the reactive ylide.

Protocol: Synthesis of 2-(N,N-Dimethylamino)-4-iodo-3-vinylpyridine

This protocol describes the olefination of the formyl group to a vinyl group.

Table 3: Reagents and Stoichiometry for the Wittig Reaction

ReagentMolar Equiv.Purpose
Methyltriphenylphosphonium Bromide1.2Ylide precursor
n-Butyllithium (n-BuLi)1.1Strong base for ylide formation
This compound1.0Starting material
Anhydrous Tetrahydrofuran (THF)-Anhydrous reaction solvent

Step-by-Step Methodology:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 mmol).

  • Add anhydrous THF (15 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 mmol, typically a 1.6 M or 2.5 M solution in hexanes) dropwise to the suspension. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

  • Stir the ylide solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The color of the ylide will fade as the reaction proceeds.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by column chromatography.

Causality of Experimental Choices:

  • Anhydrous and Inert Conditions: The phosphorus ylide is highly reactive and sensitive to moisture and oxygen. Therefore, stringent anhydrous and inert conditions are paramount for the success of the reaction.

  • Strong Base: n-Butyllithium is a sufficiently strong base to deprotonate the phosphonium salt and generate the ylide.

  • Temperature Control: The ylide is generated at 0 °C to control its reactivity and prevent decomposition. The addition of the aldehyde is also performed at low temperature to control the initial reaction rate.

Self-Validation:

  • Disappearance of Ylide Color: The fading of the characteristic ylide color is a good visual indicator of the reaction's progress.

  • NMR Spectroscopy: The ¹H NMR spectrum of the product will show characteristic signals for the vinyl protons, and the aldehyde proton signal will be absent.

Experimental Workflow Diagram:

Wittig_Reaction_Workflow Start Suspend Phosphonium Salt in Anhydrous THF Cool Cool to 0 °C Start->Cool Add_Base Add n-BuLi Cool->Add_Base Stir_Ylide Stir at 0 °C (30 min) Add_Base->Stir_Ylide Add_Aldehyde Add Aldehyde Solution Stir_Ylide->Add_Aldehyde Warm_Stir Warm to RT and Stir (2-4 h) Add_Aldehyde->Warm_Stir Quench Quench with Sat. NH₄Cl Warm_Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Chromatography Extract->Purify End Alkene Product Purify->End

Caption: Workflow for the Wittig olefination.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and a compound with an active methylene group, catalyzed by a base.[11][12][13] This reaction is particularly useful for synthesizing electron-deficient alkenes, which are valuable intermediates in organic synthesis. For pyridinecarbaldehydes, catalyst-free conditions in an aqueous ethanol mixture have been reported to be effective, offering a green and efficient alternative to traditional methods.[13]

Protocol: Catalyst-Free Knoevenagel Condensation

This protocol describes the condensation of this compound with malononitrile.

Table 4: Reagents and Stoichiometry for Knoevenagel Condensation

ReagentMolar Equiv.Purpose
This compound1.0Starting material
Malononitrile1.0Active methylene compound
Ethanol/Water (1:1)-"Green" solvent system

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL).

  • Stir the reaction mixture vigorously at room temperature. The product often precipitates out of the solution as the reaction proceeds.

  • The reaction is typically complete within 1-2 hours. Monitor by TLC.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol/water (1:1) and then with water to remove any unreacted malononitrile.

  • Dry the product under vacuum. The product is often pure enough for subsequent use without further purification.

Causality of Experimental Choices:

  • Solvent System: The ethanol/water mixture provides a medium in which both reactants are sufficiently soluble, and it promotes the reaction without the need for an external catalyst.

  • Stoichiometry: Equimolar amounts of the reactants are typically sufficient for complete conversion.

  • Room Temperature: The reaction proceeds efficiently at ambient temperature, making it energy-efficient and minimizing the risk of side reactions.

Self-Validation:

  • Precipitation of Product: The formation of a precipitate is a strong indication that the reaction is proceeding as expected.

  • Spectroscopic Characterization: The product can be characterized by NMR and IR spectroscopy to confirm the formation of the α,β-unsaturated dinitrile.

Experimental Workflow Diagram:

Knoevenagel_Condensation_Workflow Start Dissolve Aldehyde and Malononitrile in EtOH/H₂O (1:1) Stir Stir at RT (1-2 h) Start->Stir Filter Filter Precipitate Stir->Filter Wash Wash with Cold EtOH/H₂O Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Product Dry->End

Caption: Workflow for the catalyst-free Knoevenagel condensation.

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the derivatization of the formyl group of this compound. By carefully selecting the reaction conditions and reagents, a diverse range of valuable building blocks can be synthesized efficiently while preserving the integrity of the other functional groups on the pyridine ring. These methods empower researchers, scientists, and drug development professionals to explore the vast chemical space accessible from this versatile heterocyclic scaffold.

References

Application Notes & Protocols: The Strategic Use of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Trifunctional Synthetic Powerhouse

In the landscape of medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex, biologically active molecules.[1][2] Among these, functionalized pyridines represent a cornerstone scaffold, present in a multitude of natural products and FDA-approved pharmaceuticals.[3] 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine has emerged as a particularly valuable and versatile reagent. Its utility stems from the orthogonal reactivity of its three key functional groups:

  • The 3-Formyl Group: An electrophilic center primed for a wide array of classical condensation reactions, serving as a primary entry point for constructing new rings.

  • The 4-Iodo Group: A superb handle for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse carbon-based substituents.[4][5][6]

  • The 2-(N,N-Dimethylamino) Group: A potent electron-donating group that activates the pyridine ring. Its position ortho to the formyl group influences the electronic environment and can serve as a potential leaving group in cyclization-aromatization sequences.

This guide provides an in-depth exploration of the application of this trifunctional building block in the synthesis of medicinally relevant fused heterocyclic systems, complete with detailed, field-proven protocols and mechanistic insights.

Part 1: Synthesis of Fused Pyrimidine Scaffolds: The Pyrido[3,2-d]pyrimidine Core

The pyrido[3,2-d]pyrimidine skeleton is a privileged scaffold in medicinal chemistry, notably appearing in kinase inhibitors and other targeted therapies.[7] The strategic arrangement of the formyl and dimethylamino groups in our title compound provides a direct and efficient route to this important heterocyclic system.

Scientific Rationale & Strategy

The core strategy involves a condensation reaction between the aldehyde functionality of the pyridine building block and a 1,3-dinucleophile, such as guanidine or amidine derivatives. This is followed by an intramolecular cyclization and subsequent elimination of water and dimethylamine to forge the fused, aromatic pyrimidine ring. The iodine at what will become the 8-position remains intact, offering a valuable vector for late-stage functionalization.

Experimental Workflow: Annulation of the Pyrimidine Ring

G A 2-(N,N-Dimethylamino)- 3-formyl-4-iodopyridine C Condensation & Cyclization (Base, Heat) A->C B Dinucleophile (e.g., Guanidine) B->C D 8-Iodo-pyrido[3,2-d]pyrimidin-4-amine C->D Aromatization via -H2O & -HNMe2 E Suzuki or Sonogashira Coupling (Pd Catalyst) D->E F 8-Aryl/Alkynyl Functionalized Product E->F

Caption: Workflow for Pyrido[3,2-d]pyrimidine Synthesis.

Detailed Protocol: Synthesis of 8-Iodo-2-methylpyrido[3,2-d]pyrimidin-4-amine

This protocol details a representative synthesis using acetamidine hydrochloride as the dinucleophilic partner.

Materials:

  • This compound (1.0 eq)

  • Acetamidine hydrochloride (1.5 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (0.1 M solution)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.

  • Add acetamidine hydrochloride and potassium carbonate.

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 120 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality Insight: The elevated temperature is necessary to overcome the activation energy for both the initial condensation and the subsequent intramolecular cyclization and elimination steps. K₂CO₃ serves as the base to neutralize the hydrochloride salt of the amidine and to facilitate the key deprotonation/elimination steps.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Summary: Representative Pyrido[3,2-d]pyrimidine Syntheses
DinucleophileProduct (R group at position 2)Typical ConditionsYield Range
Guanidine-NH₂K₂CO₃, DMF, 120 °C75-90%
Acetamidine-CH₃K₂CO₃, DMF, 120 °C70-85%
Benzamidine-PhNaOEt, EtOH, Reflux65-80%
Urea-OH (Keto tautomer)K₂CO₃, NMP, 140 °C60-75%

Part 2: Synthesis of Thieno[3,2-b]pyridines via Palladium Catalysis

The thieno[3,2-b]pyridine core is another heterocycle of significant interest, found in compounds evaluated for various therapeutic applications.[8][9] The synthesis of this scaffold from this compound elegantly demonstrates the power of combining cross-coupling with subsequent cyclization chemistry.

Scientific Rationale & Strategy

This approach utilizes a Sonogashira cross-coupling reaction to install an alkyne at the 4-position.[4][5] The resulting 4-alkynyl-3-formylpyridine intermediate contains the complete carbon skeleton required for the thiophene ring. Subsequent treatment with a sulfur nucleophile, such as sodium sulfide, initiates a cascade involving nucleophilic attack on the alkyne and intramolecular condensation with the adjacent formyl group to construct the fused thieno[3,2-b]pyridine system.

Experimental Workflow: Sonogashira Coupling and Thiophene Annulation

G A 2-(N,N-Dimethylamino)- 3-formyl-4-iodopyridine C Sonogashira Coupling (Pd/Cu Cat., Base) A->C B Terminal Alkyne (R-C≡CH) B->C D 4-Alkynyl Intermediate C->D F Thiophene Annulation (Cyclization/Condensation) D->F E Sulfur Nucleophile (e.g., Na2S) E->F G Substituted Thieno[3,2-b]pyridine F->G

Caption: Synthesis of Thieno[3,2-b]pyridines.

Detailed Protocol: Two-Step Synthesis of a 2-Substituted Thieno[3,2-b]pyridine-6-carbaldehyde

Step A: Sonogashira Coupling

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Tetrahydrofuran (THF), degassed (0.2 M solution)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (argon) three times.

  • Add degassed THF, followed by degassed triethylamine.

  • Add the terminal alkyne dropwise via syringe at room temperature.

  • Stir the reaction at room temperature for 4-8 hours. Monitor progress by TLC or LC-MS.

    • Causality Insight: The Sonogashira reaction proceeds via a dual catalytic cycle.[5] The palladium catalyst facilitates the oxidative addition to the aryl iodide and reductive elimination of the product, while the copper co-catalyst forms a copper(I) acetylide, which participates in the key transmetalation step.[4] Triethylamine acts as the base to deprotonate the terminal alkyne and neutralize the HI generated.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF.

  • Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (e.g., ethyl acetate/hexanes) to isolate the 4-alkynyl intermediate.

Step B: Thiophene Annulation

Materials:

  • 4-Alkynyl Intermediate from Step A (1.0 eq)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (0.2 M solution)

Procedure:

  • In a round-bottom flask, dissolve the 4-alkynyl intermediate in DMF.

  • Add sodium sulfide nonahydrate to the solution.

  • Heat the mixture to 80-100 °C and stir for 3-5 hours.

  • Monitor the reaction for the consumption of the starting material.

  • Cool the reaction and pour it into water. Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting solid or oil by column chromatography to yield the final thieno[3,2-b]pyridine product.

Part 3: Direct C-C Bond Formation via Suzuki-Miyaura Coupling

While the previous sections focused on building new rings, the iodo-substituent is perfectly poised for direct C-C bond formation to create functionalized pyridine building blocks, which can then be elaborated further. The Suzuki-Miyaura reaction is a robust and highly reliable method for this purpose.[10][11][12]

Scientific Rationale & Strategy

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the sp²-hybridized carbon of the iodopyridine and an sp²- or sp³-hybridized carbon of an organoboron reagent.[6] This reaction is known for its mild conditions and exceptional tolerance of a wide range of functional groups, including the aldehyde present in our substrate.

Catalytic Cycle: The Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L2-R Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArylHalide Ar-I ArylHalide->OxAdd BoronicAcid R-B(OH)2 + Base BoronicAcid->Transmetal

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Detailed Protocol: Synthesis of 4-Aryl-2-(N,N-dimethylamino)-3-formylpyridine

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.3 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq)

  • Sodium carbonate (Na₂CO₃) (2.5 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed (0.15 M solution)

Procedure:

  • Combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate in a microwave vial or Schlenk tube.

  • Add the degassed dioxane/water solvent mixture.

  • Seal the vessel and heat to 90 °C (conventional heating) or 120 °C (microwave irradiation) for 1-3 hours.

    • Causality Insight: The palladium(0) species, generated in situ, undergoes oxidative addition into the C-I bond. The base activates the boronic acid to form a boronate species, which facilitates the transmetalation step. Reductive elimination then forms the new C-C bond and regenerates the active Pd(0) catalyst.[6] The dppf ligand is robust and promotes efficient coupling for electron-rich heterocyclic halides.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude material by flash column chromatography to afford the desired 4-arylpyridine product.

Conclusion

This compound stands out as a preeminent building block for heterocyclic synthesis. The distinct and predictable reactivity of its three functional groups allows for a modular and powerful approach to constructing complex molecular architectures. Through judicious application of condensation chemistry and palladium-catalyzed cross-coupling reactions, researchers can rapidly access diverse libraries of pyrido[3,2-d]pyrimidines, thieno[3,2-b]pyridines, and other highly functionalized pyridine derivatives. The protocols and insights provided herein serve as a robust foundation for leveraging this reagent to accelerate discovery programs in drug development and materials science.

References

Application Note: 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine as a Versatile Precursor for Novel Ligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive overview and detailed protocols for utilizing 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine as a strategic precursor for the synthesis of novel, functionalized pyridine-based ligands. We explore the orthogonal reactivity of its key functional groups—the C4-iodo, C3-formyl, and C2-dimethylamino moieties—to enable a modular approach to ligand design. Methodologies covered include palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Sonogashira) for C-C bond formation and Schiff base condensation for the introduction of imine functionalities. The underlying principles, experimental causality, and step-by-step protocols are detailed to empower researchers in the fields of coordination chemistry, homogeneous catalysis, and medicinal chemistry.

Introduction: A Multifunctional Building Block

Pyridine-based ligands are cornerstones of modern chemistry, prized for their unique electronic properties and strong coordination to a vast array of metal centers.[1] Their application spans from industrial catalysis to the development of therapeutic agents.[2][3] The precursor, this compound, is a particularly powerful building block due to its trifunctional nature. The strategic placement of three distinct reactive sites allows for selective, sequential modifications, providing a robust platform for generating diverse ligand architectures.

The key attributes of this precursor are:

  • C4-Iodo Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an ideal handle for regioselective palladium-catalyzed cross-coupling reactions under mild conditions.[4] This allows for the facile introduction of aryl, heteroaryl, and alkynyl substituents.

  • C3-Formyl Group: The aldehyde functionality is a classic electrophile for condensation reactions, most notably with primary amines to form stable imines (Schiff bases).[5] This reaction introduces a new nitrogen donor atom, creating powerful bidentate chelation sites.

  • C2-Dimethylamino Group: This electron-donating group modulates the electronic properties of the pyridine ring and can act as an additional donor site, potentially enabling tridentate coordination in the final ligand. Compounds derived from 2-aminopyridine are versatile ligands for supporting metal complexes.[6]

This guide details validated protocols for leveraging this precursor's reactivity to construct novel ligand families.

Precursor_Versatility cluster_precursor Precursor cluster_products Ligand Classes Precursor 2-(N,N-Dimethylamino) -3-formyl-4-iodopyridine Arylated 4-Aryl-Substituted Iminopyridines Precursor->Arylated Suzuki Coupling (Ar-B(OH)2) Alkynylated 4-Alkynyl-Substituted Iminopyridines Precursor->Alkynylated Sonogashira Coupling (RC≡CH) SchiffBase Schiff Base Ligands (Iminopyridines) Precursor->SchiffBase Condensation (R-NH2)

Figure 1: Versatility of this compound.

Palladium-Catalyzed C-C Bond Formation at the C4-Position

The selective functionalization of the C4-position is readily achieved via palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these transformations to proceed with high efficiency and regioselectivity, leaving the formyl group untouched for subsequent reactions.[4][7]

Protocol: Suzuki-Miyaura Coupling for Arylation/Heteroarylation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[8] The reaction requires a base to activate the boronic acid partner, facilitating the crucial transmetalation step in the catalytic cycle.[8][9]

Causality of Protocol Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) catalyst precursor suitable for a wide range of arylboronic acids. For more sterically hindered or electronically challenging substrates, a more active catalyst system like Pd(dppf)Cl₂ may be employed.[10]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in the boronate-to-organopalladium transmetalation step without promoting unwanted side reactions.

  • Solvent System: A biphasic system like Toluene/H₂O or Dioxane/H₂O is used. The organic phase solubilizes the precursor and catalyst, while the aqueous phase dissolves the inorganic base, allowing the reaction to occur at the interface.

Suzuki_Reaction Precursor Precursor Catalyst Pd(PPh₃)₄ K₂CO₃, Toluene/H₂O Precursor->Catalyst BoronicAcid Ar-B(OH)₂ BoronicAcid->Catalyst Product 4-Aryl-2-(dimethylamino) -3-formylpyridine Catalyst->Product

Figure 2: Suzuki-Miyaura Coupling Scheme.

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add degassed toluene and water (e.g., 4:1 ratio, to make a 0.1 M solution based on the precursor).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Arylboronic Acid Catalyst Base Solvent Temp (°C) Representative Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10085 - 95
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10080 - 92
3-Pyridylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O9075 - 88
2-Thiopheneboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10078 - 90
Protocol: Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the iodopyridine and a terminal alkyne.[11] This reaction is co-catalyzed by a copper(I) salt, which is believed to form a more reactive copper-acetylide intermediate, accelerating the catalytic cycle.[12][13]

Causality of Protocol Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (CuI) is standard. The copper co-catalyst is crucial for high yields under mild conditions.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HI generated during the reaction and as a solvent.

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically used to dissolve the reactants.

Sonogashira_Reaction Precursor Precursor Catalyst PdCl₂(PPh₃)₂ CuI, Et₃N, THF Precursor->Catalyst Alkyne RC≡CH Alkyne->Catalyst Product 4-Alkynyl-2-(dimethylamino) -3-formylpyridine Catalyst->Product

Figure 3: Sonogashira Coupling Scheme.

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv), and Copper(I) iodide (CuI, 0.05 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add degassed THF and triethylamine (e.g., 2:1 ratio). Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 8-24 hours. The reaction can be gently heated (e.g., to 50 °C) if the room temperature reaction is sluggish. Monitor progress by TLC.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Terminal Alkyne Pd Catalyst Base Solvent Temp (°C) Representative Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂Et₃NTHF2588 - 96
EthynyltrimethylsilanePdCl₂(PPh₃)₂Et₃NTHF2590 - 98
1-HexynePd(PPh₃)₄DIPEADMF5075 - 85
Propargyl alcoholPdCl₂(PPh₃)₂Et₃NTHF2580 - 91

Schiff Base Condensation at the C3-Formyl Group

The formation of an imine via Schiff base condensation is a straightforward and high-yielding reaction that installs a key coordinating nitrogen atom.[15] This transformation is typically acid-catalyzed and driven to completion by the removal of water.[16] The resulting iminopyridine scaffolds are excellent N,N-bidentate ligands.[17]

Causality of Protocol Choices:

  • Catalyst: A catalytic amount of a weak acid like p-toluenesulfonic acid (p-TSA) or even acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[15][18]

  • Water Removal: The reaction is reversible.[16] Using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) removes the water byproduct, driving the equilibrium towards the imine product.

  • Solvent: A solvent that forms an azeotrope with water, such as toluene or benzene, is ideal when using a Dean-Stark trap. For simpler setups, an alcohol like ethanol or methanol can be used, often at reflux.

Schiff_Base_Reaction Precursor C4-Substituted Precursor Conditions p-TSA (cat.) Toluene, Reflux Precursor->Conditions Amine R-NH₂ Amine->Conditions Product Iminopyridine Ligand Conditions->Product Sequential_Workflow Start Precursor (Iodo-Pyridine) Step1 Step 1: Sonogashira Coupling (+ Terminal Alkyne) Start->Step1 Intermediate Intermediate (Alkynyl-Pyridine) Step1->Intermediate Step2 Step 2: Schiff Base Condensation (+ Primary Amine) Intermediate->Step2 Final Final Product (Multidentate Ligand) Step2->Final

References

Application Notes and Protocols: Catalytic Applications of Metal Complexes Derived from 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of available scientific literature and chemical databases has revealed a significant gap in documented research concerning the specific catalytic applications of metal complexes derived from 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine. While the ligand itself is commercially available, indicating its use in some chemical syntheses, there is a notable absence of published studies detailing the preparation of its metal complexes and their subsequent evaluation as catalysts.

The field of catalysis extensively utilizes metal complexes with pyridine-based ligands for a wide array of organic transformations. These ligands are valued for their electronic properties and their ability to stabilize various metal centers, leading to highly active and selective catalysts. In particular, palladium complexes bearing functionalized pyridine ligands are workhorses in modern synthetic chemistry, facilitating crucial bond-forming reactions.[1][2][3]

General Context: Catalysis with Related Pyridine-Based Ligands

For researchers interested in the potential applications of the title compound, it is instructive to consider the established catalytic roles of structurally related metal-pyridine complexes. Typically, the nitrogen atom of the pyridine ring coordinates to the metal center. Additional functional groups on the pyridine ring, such as amino and formyl groups, can also act as coordination sites, potentially forming bidentate or even tridentate ligands. This chelation effect often enhances the stability and catalytic performance of the resulting metal complex.

Potential Catalytic Reactions: Based on the functionalities present in this compound, one could hypothesize its utility in forming metal complexes for reactions such as:

  • Palladium-Catalyzed Cross-Coupling Reactions: The pyridine-nitrogen and the amino group could form a stable chelate with a palladium center. The iodo-substituent at the 4-position provides a reactive site for oxidative addition, a key step in many cross-coupling catalytic cycles. Such complexes could potentially catalyze Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[1][4][5] The electronic and steric environment provided by the dimethylamino and formyl groups would play a crucial role in the efficiency and selectivity of these transformations.

  • Other Transition Metal-Catalyzed Reactions: Complexes with other transition metals like copper, nickel, or cobalt could also be explored. For instance, copper complexes with pyridine-based ligands have been employed in Chan-Lam coupling reactions. The specific functionalities of the title ligand could offer unique reactivity profiles for these and other catalytic processes.

Future Research Directions

The lack of specific data on the catalytic applications of metal complexes derived from this compound presents a clear opportunity for new research. A systematic investigation would involve the following steps:

  • Synthesis and Characterization of the Ligand: Although commercially available, an efficient and scalable in-house synthesis protocol would be beneficial for research purposes.

  • Synthesis of Metal Complexes: The ligand could be reacted with various metal precursors (e.g., palladium, copper, nickel salts) to synthesize a library of new metal complexes. Detailed characterization using techniques such as NMR, X-ray crystallography, and mass spectrometry would be essential to elucidate their structures.

  • Screening of Catalytic Activity: The newly synthesized complexes could then be screened as catalysts in a range of relevant organic reactions. This would involve optimizing reaction conditions such as solvent, base, temperature, and catalyst loading to maximize yield and selectivity.

  • Mechanistic Studies: Investigating the reaction mechanism would provide valuable insights into the role of the ligand in the catalytic cycle and could guide the design of more efficient catalysts.

Illustrative Workflow for Investigating a Novel Pyridine-Based Catalyst

Below is a generalized workflow that researchers could follow to explore the catalytic potential of metal complexes derived from this compound.

References

Application Notes & Protocols: A Step-by-Step Guide for C-N Cross-Coupling Reactions Using 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Cross-Coupling on Pyridine Scaffolds

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of molecules containing carbon-nitrogen (C-N) bonds, becoming an indispensable tool in medicinal chemistry and materials science.[1][2] This reaction class enables the formation of aryl amines from aryl halides or pseudohalides, a transformation that was historically challenging and required harsh conditions.[3] The utility of this methodology is particularly pronounced in the functionalization of nitrogen-containing heterocycles, which are ubiquitous scaffolds in pharmaceuticals.[1][2]

This guide focuses on a specific, highly functionalized substrate: 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine . The presence of multiple functional groups—a directing dimethylamino group, a reactive formyl group, and a C-I bond poised for cross-coupling—makes this a versatile building block. However, it also presents unique challenges. The electron-rich nature of the pyridine ring and the potential for the proximal amino group to coordinate with the palladium center can complicate the catalytic cycle.[4]

This document serves as an in-depth guide for researchers, providing not only a detailed, field-proven protocol but also the underlying mechanistic principles and troubleshooting strategies necessary for successfully employing this substrate in C-N cross-coupling reactions.

The Catalytic Cycle: Understanding the "Why"

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5] A fundamental understanding of this cycle is critical for rational troubleshooting and optimization. The generally accepted mechanism involves three key stages: oxidative addition, amination/deprotonation, and reductive elimination.

  • Oxidative Addition : The cycle begins with an active, electron-rich Pd(0) complex, which is typically generated in situ from a Pd(II) precatalyst.[6][7] This Pd(0) species undergoes oxidative addition into the carbon-iodine bond of the pyridine substrate, forming a Pd(II)-aryl complex. The reactivity order for this step is generally Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[5]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base removes a proton from the coordinated amine to form a palladium-amido complex. The choice of base is crucial; it must be strong enough to deprotonate the amine but not so strong as to cause degradation of sensitive functional groups on the substrate.[8][9]

  • Reductive Elimination : This is the final, product-forming step. The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][10] Bulky, electron-rich phosphine ligands are known to accelerate this step, which is often rate-limiting.[6]

Buchwald_Hartwig_Cycle pd0 Active L-Pd(0) Catalyst oxidative_addition Oxidative Addition Complex L-Pd(II)(Ar)(I) pd0->oxidative_addition Oxidative Addition amido_complex Palladium Amido Complex L-Pd(II)(Ar)(NR¹R²) oxidative_addition->amido_complex Amine Coordination & Deprotonation product_complex Product Formation amido_complex->product_complex Reductive Elimination product_complex->pd0 product Ar-NR¹R² product_complex->product aryl_iodide Ar-I aryl_iodide->oxidative_addition amine HNR¹R² amine->amido_complex base Base base->amido_complex

Caption: The Buchwald-Hartwig Catalytic Cycle.

Detailed Experimental Protocol

This protocol provides a robust starting point for the C-N coupling of this compound with a generic secondary amine (e.g., morpholine).

Core Principle: Palladium catalysts in their active Pd(0) state are highly sensitive to oxygen.[11] Therefore, all steps must be performed under a rigorously inert atmosphere (e.g., Argon or Nitrogen) using a glovebox or Schlenk line techniques with properly degassed solvents.

Materials and Reagents
  • Aryl Halide: this compound (1.0 equiv.)

  • Amine: Morpholine (1.2 equiv.)

  • Palladium Precatalyst: XPhos Pd G3 (2 mol%)

  • Base: Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv.)

  • Solvent: Anhydrous, Degassed 1,4-Dioxane or Toluene

Scientist's Note: The use of a modern palladium precatalyst, such as XPhos Pd G3, is highly recommended. These air-stable complexes reliably generate the active L-Pd(0) species under the reaction conditions, leading to more reproducible results than using separate Pd sources and ligands.[6][12] For sensitive substrates, a weaker base like K₂CO₃ or Cs₂CO₃ is often preferred over strong alkoxides like NaOtBu to prevent potential side reactions.[8][9]

Experimental Workflow

Experimental_Workflow start Start: Prepare Inert Atmosphere add_solids 1. Add Solids to Reaction Vial (Aryl Iodide, Base, Pd Precatalyst) start->add_solids seal_purge 2. Seal Vial and Purge (Evacuate/Backfill with Argon 3x) add_solids->seal_purge add_liquids 3. Add Liquids via Syringe (Degassed Solvent, Amine) seal_purge->add_liquids reaction 4. Heat and Stir (e.g., 100 °C, 12-24h) add_liquids->reaction monitor 5. Monitor Reaction Progress (TLC / LC-MS) reaction->monitor workup 6. Workup Procedure (Cool, Quench, Extract) monitor->workup Upon Completion purify 7. Purify Product (Silica Gel Chromatography) workup->purify end End: Characterize Pure Product purify->end

Caption: General workflow for the C-N cross-coupling experiment.
Step-by-Step Procedure

  • Reaction Setup (Under Inert Atmosphere):

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 139 mg), finely ground potassium carbonate (1.0 mmol, 138 mg), and the XPhos Pd G3 precatalyst (0.01 mmol, 9.5 mg).

    • Seal the vial with a septum-containing cap.

    • If not in a glovebox, connect the vial to a Schlenk line, evacuate the atmosphere, and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition:

    • Under a positive pressure of argon, add anhydrous, degassed 1,4-dioxane (2.5 mL, to make a 0.2 M solution) via syringe.

    • Add morpholine (0.6 mmol, 52 µL) via syringe.

  • Reaction Execution:

    • Place the sealed vial into a preheated oil bath or heating block set to 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The mixture will typically be a heterogeneous suspension.

  • Monitoring:

    • Periodically (e.g., every 4-6 hours), an aliquot can be taken, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by TLC or LC-MS to monitor the consumption of the starting aryl iodide.

  • Workup and Purification:

    • Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.

    • Quench the reaction by adding water (5 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • The resulting crude residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.

Optimization and Substrate Scope

The success of a Buchwald-Hartwig reaction is highly dependent on the specific combination of reactants.[5][13] If the initial protocol provides suboptimal results, a systematic screening of reaction parameters is necessary.

ParameterRecommended Starting PointAlternative Conditions & Rationale
Palladium Precatalyst XPhos Pd G3 (2 mol%)RuPhos Pd G3/G4: Often effective for heteroaromatic substrates.[4] BrettPhos Pd G3: Excellent for coupling primary amines.[14]
Base K₂CO₃ (2.0 equiv)Cs₂CO₃: More soluble than K₂CO₃, can be effective at lower temperatures.[9] NaOtBu: A stronger base, may accelerate the reaction but can cause decomposition of sensitive substrates.[8]
Solvent 1,4-DioxaneToluene: A common, effective non-polar alternative.[8] 2-MeTHF: A greener, ether-based solvent that can sometimes offer superior performance.[8]
Temperature 100 °C80-110 °C: Typical range for aryl iodides.[5] Room Temperature: Possible with highly active catalyst systems, especially for aryl bromides/iodides.
Amine Nucleophile Secondary AminesPrimary Amines: May require different ligands (e.g., BrettPhos) to prevent diarylation.[12][15] Anilines/N-Heterocycles: Generally good coupling partners, but may require stronger bases or higher temperatures.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxygen contamination. 2. Poor Reagent Quality: Impure amine or wet solvent. 3. Inappropriate Base/Solvent: Poor solubility of the base.[8]1. Ensure a rigorously inert atmosphere and use properly degassed solvents.[11] 2. Purify the amine (e.g., distillation) and use anhydrous solvents. 3. Screen alternative bases (Cs₂CO₃) and solvents (Toluene, 2-MeTHF).
Dehalogenation of Starting Material 1. Side reaction promoted by strong bases or high temperatures. 2. β-Hydride elimination from certain amine substrates.[3]1. Switch to a weaker base (K₂CO₃, K₃PO₄).[8] 2. Lower the reaction temperature. 3. Screen different ligands; bulky biaryl phosphines often suppress this pathway.[1]
Formation of Palladium Black 1. Catalyst Decomposition: The active Pd(0) has precipitated out of the solution. 2. High Temperature: Can accelerate catalyst degradation. 3. Ligand Degradation.1. Use a more robust precatalyst or ligand system (e.g., NHC-based catalysts).[11] 2. Run the reaction at the lowest effective temperature. 3. Ensure a proper ligand-to-palladium ratio if not using a precatalyst (typically 1:1 to 2:1).
Difficulty with Product Purification 1. Complex reaction mixture with multiple byproducts. 2. Product is highly polar and streaks on silica gel.1. Re-optimize the reaction conditions to improve selectivity. 2. Try a different stationary phase (e.g., alumina) or add a small amount of triethylamine to the eluent to suppress tailing of basic compounds.

References

Navigating the Synthesis of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine Derivatives: A Guide to Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, polysubstituted pyridines are foundational scaffolds. Among these, 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine stands out as a versatile building block, rich with synthetic potential. Its trifunctional nature—a nucleophilic dimethylamino group, an electrophilic formyl group, and a versatile iodo group amenable to cross-coupling reactions—offers a gateway to a diverse array of complex molecules. However, this very multifunctionality presents a significant challenge: achieving chemoselectivity. This guide provides an in-depth analysis of protecting group strategies tailored for reactions involving this key intermediate, empowering researchers to navigate its synthetic landscape with precision and confidence.

Understanding the Reactivity Landscape

The reactivity of this compound is governed by the interplay of its three functional groups. A thorough understanding of their individual characteristics is paramount for devising effective synthetic strategies.

  • The 2-(N,N-Dimethylamino) Group: This strong electron-donating group significantly influences the electronic properties of the pyridine ring, enhancing its electron density.[1] Its basicity (pKa of the conjugate acid of 2-dimethylaminopyridine is around 6.5) and nucleophilicity can interfere with a variety of reactions, particularly those involving electrophiles or strong bases.[2][3]

  • The 3-Formyl Group: As a classic electron-withdrawing group, the aldehyde functionality is a primary site for nucleophilic attack. It readily participates in reactions such as reductions, oxidations, and additions of organometallic reagents.[4]

  • The 4-Iodo Group: This heavy halogen serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, providing a powerful tool for carbon-carbon bond formation.[5]

The strategic challenge lies in selectively transforming one functional group while leaving the others untouched. The following sections will dissect common reaction scenarios and provide detailed protocols for the appropriate use of protecting groups.

Application Note 1: Suzuki-Miyaura Coupling at the 4-Position

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl compounds. In the context of our target molecule, the iodo group is the prime handle for this transformation.

Chemoselectivity Analysis:

A key concern is the potential interference of the formyl and dimethylamino groups. Fortunately, the formyl group is generally stable under the basic conditions typically employed in Suzuki-Miyaura reactions.[6] The dimethylamino group, while basic, does not typically inhibit the catalytic cycle. Therefore, for many Suzuki-Miyaura couplings, no protecting group is required for the formyl or dimethylamino functionalities.

Experimental Protocol: Direct Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(dppf)Cl2 (0.05 equivalents), and K2CO3 (2.0 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The mixture should be stirred to ensure proper mixing.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant Product Conditions Yield Reference
This compound4-Aryl-2-(N,N-dimethylamino)-3-formylpyridinePd(dppf)Cl2, K2CO3, Dioxane/H2O, 90 °CTypically Good to ExcellentGeneral Suzuki Protocol[7][8][9]

Diagram: Suzuki Coupling Workflow

Suzuki_Coupling Start This compound Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Arylboronic Acid, Pd(dppf)Cl2, K2CO3, Dioxane/H2O Reagents->Reaction Product 4-Aryl-2-(N,N-dimethylamino)-3-formylpyridine Reaction->Product

Caption: Workflow for the direct Suzuki-Miyaura coupling.

Application Note 2: Modification of the Formyl Group

Reactions involving the formyl group, such as Grignard additions, reductions, or oxidations, often require protection of the other functionalities to prevent undesired side reactions.

Scenario 2a: Grignard Addition to the Formyl Group

Grignard reagents are potent nucleophiles and strong bases.[4][10] This dual reactivity poses a significant challenge when working with this compound.

Chemoselectivity Analysis:

  • Reaction with the Formyl Group: The primary desired reaction is the nucleophilic addition of the Grignard reagent to the aldehyde.

  • Side Reaction with the Iodo Group: While less common, Grignard reagents can undergo metal-halogen exchange with aryl iodides.

  • Side Reaction with the Dimethylamino Group: The basicity of the Grignard reagent can lead to an acid-base reaction with any acidic protons. More importantly, the Lewis acidic nature of the Grignard reagent can lead to coordination with the basic nitrogen of the dimethylamino group, potentially hindering the desired reaction or leading to side products.[11]

Protecting Group Strategy:

To ensure a clean and high-yielding Grignard addition to the formyl group, a two-pronged protection strategy is recommended:

  • Protection of the Formyl Group: The aldehyde should be protected as an acetal , which is stable to the strongly basic and nucleophilic conditions of the Grignard reaction.[12] Cyclic acetals, formed with ethylene glycol, are particularly common and robust.

  • Protection of the Dimethylamino Group: The basicity of the dimethylamino group can be masked by forming a borane adduct .[13][14][15] This temporarily neutralizes the lone pair on the nitrogen, preventing unwanted interactions with the Grignard reagent.

Diagram: Logic for Protecting Groups in Grignard Reactions

Grignard_Protection_Logic cluster_0 Functional Group Reactivity with Grignard Reagent cluster_1 Protecting Group Strategy Formyl Formyl Group (Desired Reaction) Protect_Formyl Protect as Acetal Formyl->Protect_Formyl To prevent reaction Iodo Iodo Group (Potential Side Reaction) Amino Dimethylamino Group (Potential Side Reaction) Protect_Amino Protect as Borane Adduct Amino->Protect_Amino To prevent reaction Grignard Grignard Addition Protect_Formyl->Grignard Proceed with Grignard Reaction Protect_Amino->Grignard Deprotect Deprotection Grignard->Deprotect Final_Product Final_Product Deprotect->Final_Product Final Product

Caption: Decision-making process for protecting groups in Grignard reactions.

Experimental Protocols:

Protocol 2.1: Acetal Protection of the Formyl Group

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 equivalent), ethylene glycol (1.5 equivalents), and a catalytic amount of p-TsOH in toluene.

  • Reflux the mixture, azeotropically removing water, until TLC or GC-MS analysis indicates complete conversion of the starting material.

  • Cool the reaction mixture to room temperature.

  • Wash the solution with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-(2-(N,N-dimethylamino)-4-iodopyridin-3-yl)-1,3-dioxolane can often be used in the next step without further purification.

Protocol 2.2: Borane Protection of the Dimethylamino Group

Materials:

  • 2-(2-(N,N-dimethylamino)-4-iodopyridin-3-yl)-1,3-dioxolane

  • Borane dimethyl sulfide complex (BH3·SMe2) (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the acetal-protected pyridine (1.0 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add borane dimethyl sulfide complex (1.1 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • The resulting borane-protected compound is typically used in situ for the subsequent Grignard reaction.

Protocol 2.3: Grignard Reaction and Deprotection

Materials:

  • Borane-protected acetal

  • Grignard reagent (e.g., Alkylmagnesium bromide) (1.5 equivalents)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride solution

  • Aqueous HCl (e.g., 3 M)

  • Acetone

Procedure:

  • To the solution of the borane-protected acetal in THF at -78 °C, slowly add the Grignard reagent (1.5 equivalents).

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • To deprotect the acetal, dissolve the crude product in a mixture of acetone and aqueous HCl (3 M) and stir at room temperature until deprotection is complete (monitored by TLC).[16]

  • Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • The borane protecting group is typically removed during the acidic workup of the acetal deprotection.

  • Purify the final alcohol product by column chromatography.

Protection Step Reagents Deprotection Step Reagents Reference
Formyl to AcetalEthylene glycol, p-TsOHAcetal to FormylAqueous Acid (e.g., HCl)[17][18]
Dimethylamino to Borane AdductBH3·SMe2Borane Adduct to DimethylaminoAcidic Workup[19][20]
Scenario 2b: Reduction of the Formyl Group

Reduction of the aldehyde to a primary alcohol can be readily achieved using sodium borohydride (NaBH4).

Chemoselectivity Analysis:

  • Formyl Group: NaBH4 is a mild reducing agent that selectively reduces aldehydes and ketones.[21][22][23]

  • Iodo Group: The aryl-iodine bond is generally stable to NaBH4.

  • Dimethylamino Group: The dimethylamino group is unreactive towards NaBH4.

Protecting Group Strategy:

For the reduction of the formyl group to an alcohol, no protecting groups are required.

Experimental Protocol: Sodium Borohydride Reduction

Materials:

  • This compound

  • Sodium borohydride (NaBH4) (1.5 equivalents)

  • Methanol or Ethanol

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol or ethanol at 0 °C.

  • Add NaBH4 (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the alcohol product.

Scenario 2c: Oxidation of the Formyl Group

Oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. A common and effective method is the Pinnick oxidation.

Chemoselectivity Analysis:

  • Formyl Group: The Pinnick oxidation (using sodium chlorite) is highly selective for aldehydes.

  • Iodo Group: The iodo group is stable under these conditions.

  • Dimethylamino Group: The dimethylamino group is generally stable, although strong oxidants should be avoided to prevent N-oxide formation.

Protecting Group Strategy:

For the Pinnick oxidation of the formyl group, no protecting groups are typically required.

Experimental Protocol: Pinnick Oxidation

Materials:

  • This compound

  • Sodium chlorite (NaClO2) (1.5 equivalents)

  • Sodium dihydrogen phosphate (NaH2PO4) (1.5 equivalents)

  • 2-Methyl-2-butene (5.0 equivalents)

  • tert-Butanol and water

Procedure:

  • Dissolve this compound (1.0 equivalent) in tert-butanol.

  • Add 2-methyl-2-butene (5.0 equivalents).

  • In a separate flask, dissolve sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents) in water.

  • Add the aqueous solution to the solution of the aldehyde dropwise at room temperature.

  • Stir the reaction mixture vigorously until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl to pH 3-4 and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Conclusion

The synthetic utility of this compound is vast, but its successful application hinges on a nuanced understanding of its chemoselectivity. By employing the strategic use of protecting groups—or recognizing when they are unnecessary—researchers can unlock the full potential of this versatile building block. The protocols and analyses presented in this guide offer a robust framework for navigating the synthesis of complex pyridine derivatives, paving the way for advancements in drug discovery and materials science.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyridines in Medicinal Chemistry

Substituted pyridines are a cornerstone of modern drug discovery, with the pyridine scaffold appearing in numerous FDA-approved drugs.[1] Their unique electronic properties and ability to engage in various biological interactions make them privileged structures in medicinal chemistry. The target molecule, 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine, and its derivatives are highly valuable intermediates. The presence of multiple functional groups—a dimethylamino group, a formyl group, and an iodine atom—on the pyridine ring provides a versatile platform for the synthesis of complex molecular architectures, particularly for the development of kinase inhibitors and other targeted therapies.

This application note provides a comprehensive guide for the multi-gram scale synthesis of this compound. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on scalability, safety, and efficiency. We will delve into the mechanistic underpinnings of each synthetic step, offering insights into the rationale behind the chosen conditions and providing practical guidance for a successful scale-up.

Synthetic Strategy: A Three-Step Approach to a Highly Functionalized Pyridine Core

The synthesis of this compound is strategically designed as a three-step sequence starting from the commercially available 2-(N,N-Dimethylamino)pyridine. This approach allows for the sequential and regioselective introduction of the formyl and iodo functionalities.

Synthetic_Strategy Start 2-(N,N-Dimethylamino)pyridine Intermediate1 2-(N,N-Dimethylamino)- 3-formylpyridine Start->Intermediate1 Step 1: Vilsmeier-Haack Formylation FinalProduct 2-(N,N-Dimethylamino)- 3-formyl-4-iodopyridine Intermediate1->FinalProduct Step 2: Regioselective Iodination Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Pyridine_Derivative 2-(N,N-Dimethylamino)pyridine Pyridine_Derivative->Intermediate Attack on Vilsmeier Reagent Formylated_Pyridine 2-(N,N-Dimethylamino)- 3-formylpyridine Intermediate->Formylated_Pyridine Hydrolysis

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions encountered during the purification of this key synthetic intermediate.

Introduction: The Challenge of Purifying a Multifunctional Pyridine

This compound is a highly functionalized heterocyclic compound. Its purification can be challenging due to the presence of several reactive groups: a basic dimethylamino group, an electron-withdrawing formyl group, and a potentially labile iodo substituent. These features can lead to issues such as difficult separations from structurally similar impurities, degradation on stationary phases, and poor crystallization. This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Persistent Impurities After Column Chromatography

Symptom: Your purified compound shows extra peaks in 1H NMR or spots on a TLC plate, even after careful column chromatography.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Co-eluting Impurities Structurally similar impurities, such as the starting material (2-(N,N-dimethylamino)-4-iodopyridine) or over-formylated byproducts, may have similar polarities to the desired product.Optimize your mobile phase. A shallow gradient of a more polar solvent (e.g., ethyl acetate in hexanes) can improve separation. Consider adding a small percentage of a polar modifier like methanol or a basic modifier like triethylamine (0.1-1%) to the eluent to reduce peak tailing and improve resolution of basic compounds.[1]
On-Column Degradation The acidic nature of standard silica gel can cause degradation of sensitive compounds, including potential deiodination or reactions involving the aldehyde.[2]Switch to a different stationary phase. Neutral alumina or deactivated silica gel can be less harsh. Alternatively, for highly sensitive compounds, consider reversed-phase chromatography.
Incomplete Reaction If the formylation reaction (likely a Vilsmeier-Haack reaction) did not go to completion, a significant amount of starting material will be present.[3][4]Perform an acidic wash before chromatography. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic dimethylamino group will be protonated, moving the desired product and basic impurities into the aqueous layer. Neutralize the aqueous layer with a base (e.g., NaHCO3 or NaOH) and extract the product back into an organic solvent. This can effectively remove non-basic impurities.

Troubleshooting Workflow for Column Chromatography:

Caption: Workflow for troubleshooting column chromatography issues.

Issue 2: Oiling Out During Recrystallization

Symptom: Instead of forming crystals, your compound separates as an oil when the recrystallization solvent is cooled.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
High Impurity Level Impurities can disrupt the crystal lattice formation, acting as a "eutectic mixture" and lowering the melting point of the mixture below the temperature of the solution.Pre-purify by another method. Use a quick filtration through a plug of silica gel or an acid-base wash to remove gross impurities before attempting recrystallization.
Inappropriate Solvent Choice The compound is too soluble in the chosen solvent, even at low temperatures. Alternatively, the solvent's boiling point may be higher than the compound's melting point.[5]Select a different solvent or solvent system. A good recrystallization solvent should dissolve the compound when hot but not when cold. For this compound, consider solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[6][7] Start by dissolving the compound in a minimal amount of the "good" solvent (e.g., ethanol) at an elevated temperature, then slowly add the "poor" solvent (e.g., water) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
Cooling Too Rapidly Rapid cooling does not allow sufficient time for crystal nucleation and growth, favoring the formation of an amorphous oil.Slow down the cooling process. After heating to dissolve, allow the flask to cool to room temperature on the benchtop, undisturbed. Once at room temperature, you can then transfer it to an ice bath or refrigerator to maximize crystal recovery.

Recrystallization Solvent Selection Funnel:

Caption: Decision process for selecting a recrystallization solvent system.

Frequently Asked Questions (FAQs)

Q1: I am concerned about the stability of the iodo group during purification. Can it be lost?

A1: Yes, deiodination is a potential issue, especially under harsh conditions. Iodinated aromatic compounds can be susceptible to reductive dehalogenation.[8][9] To minimize this risk:

  • Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

  • Use deactivated silica gel or neutral alumina for chromatography to minimize acidic interactions.[2]

  • Protect the compound from light if it appears to be photosensitive, as this can sometimes promote dehalogenation.

Q2: My purified compound is colored (e.g., yellow or brown). Is this normal, and how can I remove the color?

A2: While a slight yellow tinge might be acceptable depending on the purity requirements, significant coloration often indicates the presence of impurities. These can be baseline impurities on a TLC plate that are highly colored.

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Chromatography: A well-run column chromatography is often effective at separating colored impurities.

Q3: What is a good starting point for a TLC mobile phase to analyze this compound?

A3: A good starting point for developing a TLC method for a moderately polar compound like this is a mixture of a non-polar and a polar solvent. Begin with a 70:30 mixture of hexanes:ethyl acetate. You can then adjust the ratio based on the resulting Rf value. If the spot remains at the baseline, increase the proportion of ethyl acetate. If it runs to the solvent front, increase the proportion of hexanes. Adding a few drops of triethylamine to the TLC jar can help reduce streaking.[1]

Q4: Can I use an acidic or basic mobile phase modifier in my column chromatography?

A4: Yes, and it is often beneficial.

  • Basic Modifier (e.g., 0.1-1% Triethylamine): Adding a small amount of a basic modifier like triethylamine to your eluent can significantly improve the peak shape of basic compounds like your target molecule by competing for the acidic silanol groups on the silica gel surface, thus reducing tailing.[1]

  • Acidic Modifier (e.g., 0.1-1% Acetic Acid): While generally less common for basic compounds on silica gel, an acidic modifier might be useful in specific cases to improve the separation of certain impurities. However, be mindful of the potential for acid-catalyzed degradation.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the chromatographic eluent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of the chosen eluent (e.g., 80:20 hexanes:ethyl acetate with 0.5% triethylamine).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the chosen mobile phase. A gradient elution, starting with a less polar mixture (e.g., 90:10 hexanes:ethyl acetate) and gradually increasing the polarity, can provide better separation.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvent systems (e.g., ethanol/water, isopropanol/water, ethyl acetate/hexanes).

  • Dissolution: In an Erlenmeyer flask, add the crude product and the "good" solvent (e.g., ethanol). Heat the mixture with stirring until the solid dissolves completely. Use the minimum amount of hot solvent necessary.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

References

Common side reactions in the synthesis of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine (CAS No: 944709-71-1).[1][2][3] We will address common side reactions, yield optimization challenges, and purification hurdles through a series of targeted troubleshooting questions and detailed, field-proven protocols. Our aim is to provide not just solutions, but a deeper mechanistic understanding to empower your synthetic strategy.

Core Synthesis Pathway

The synthesis of this compound is typically approached as a two-step process starting from 2-(N,N-Dimethylamino)pyridine. The first step is a Vilsmeier-Haack formylation, followed by a regioselective iodination.

Synthesis_Pathway cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Electrophilic Iodination SM 2-(N,N-Dimethylamino)pyridine INT1 2-(N,N-Dimethylamino)-3-formylpyridine SM->INT1 POCl3, DMF (Vilsmeier Reagent) INT1_ref 2-(N,N-Dimethylamino)-3-formylpyridine FP This compound INT1_ref->FP Iodinating Agent (e.g., NIS, I2/Oxidant)

Caption: Overall synthetic route to the target compound.

Part 1: Troubleshooting Guide - Vilsmeier-Haack Formylation

This section addresses issues encountered during the initial formylation of 2-(N,N-Dimethylamino)pyridine.

Question 1: My formylation reaction is sluggish, showing significant unreacted starting material by TLC, or it has turned into a dark, intractable tar. What is happening?

Answer: This is a common issue stemming from either improper formation/activity of the Vilsmeier reagent or thermal degradation.

Causality & Explanation: The Vilsmeier-Haack reaction involves the formation of a chloroiminium ion (the "Vilsmeier reagent") from N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5] This reagent is a mild electrophile that requires a sufficiently electron-rich aromatic system for the reaction to proceed efficiently.[6][7]

  • Sluggish Reaction: This often points to a problem with the Vilsmeier reagent itself. Moisture is highly detrimental as it will quench both POCl₃ and the active reagent. Using aged or low-quality reagents can also be a cause.

  • Tar Formation: The reaction of POCl₃ with DMF is highly exothermic. Uncontrolled addition, especially at room temperature, can cause a rapid temperature spike, leading to polymerization and decomposition of the electron-rich starting material and product.

Troubleshooting Protocol:

  • Reagent Quality: Ensure you are using anhydrous DMF and fresh, high-purity POCl₃. It is advisable to use a freshly opened bottle of POCl₃ or distill it prior to use.

  • Strict Anhydrous Conditions: Flame-dry all glassware and perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Controlled Reagent Addition:

    • Cool the anhydrous DMF to 0°C using an ice-water bath.

    • Add POCl₃ dropwise via a syringe or dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 20-30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Add the 2-(N,N-Dimethylamino)pyridine, either neat or dissolved in a minimal amount of anhydrous DMF, to the pre-formed reagent at 0°C.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature, then heat gently (e.g., 50-60°C). Monitor progress by TLC. If the reaction is still slow, the temperature can be cautiously increased, but avoid aggressive heating.

Formylation_Troubleshooting start Formylation Issue: Low Conversion / Tar check_reagents Verify Reagent Quality (Anhydrous DMF, Fresh POCl3) start->check_reagents check_conditions Ensure Anhydrous Conditions (Flame-dried glass, Inert atm.) start->check_conditions control_temp Implement Strict Temp. Control (Add POCl3 at 0°C) start->control_temp monitor Monitor Reaction by TLC check_reagents->monitor check_conditions->monitor control_temp->monitor success Proceed to Workup monitor->success Complete failure Re-evaluate Strategy: Consider alternative formylating agent monitor->failure Still Fails

Caption: Troubleshooting logic for the Vilsmeier-Haack step.

Part 2: Troubleshooting Guide - Electrophilic Iodination

Challenges in this step often revolve around regioselectivity and the reactivity of the substrate.

Question 2: My iodination reaction gives a low yield of the desired 4-iodo product and multiple other spots on the TLC plate. How can I improve the yield and selectivity?

Answer: This outcome indicates either incomplete reaction due to substrate deactivation or the formation of undesired side products, such as over-iodinated species or isomers.

Causality & Explanation: The formyl group introduced in the first step is an electron-withdrawing group, which deactivates the pyridine ring towards further electrophilic substitution. This makes the second step more challenging than the first. The choice of iodinating agent and reaction conditions is therefore critical.

  • Low Reactivity: Using a mild iodinating agent like molecular iodine (I₂) alone may be insufficient to overcome the deactivating effect of the formyl group. A more potent electrophilic iodine source is required.

  • Poor Regioselectivity/Over-iodination: While the 4-position is electronically favored for attack, harsh conditions or a highly reactive iodinating agent used in excess can lead to substitution at other positions or the introduction of a second iodine atom.[8]

Troubleshooting Protocol:

  • Choice of Iodinating Agent:

    • N-Iodosuccinimide (NIS): This is often the reagent of choice. It is a reliable source of electrophilic iodine and is generally more effective than I₂ for deactivated systems.

    • Iodine with an Oxidant: Systems like I₂/H₂O₂ or I₂/CAN (Ceric Ammonium Nitrate) can generate a more potent electrophilic iodine species in situ.[8]

  • Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent. Use 1.05-1.2 equivalents to minimize the risk of di-iodination. Adding the agent portion-wise can also help maintain a low instantaneous concentration.

  • Solvent and Temperature:

    • Concentrated sulfuric acid is a common solvent for this transformation, as it protonates the pyridine nitrogen, further influencing the electronic distribution.

    • Maintain a low temperature (e.g., 0-10°C) during the addition of the iodinating agent to control the reaction rate and improve selectivity.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. The reaction should be quenched as soon as the starting material is consumed to prevent the formation of byproducts.

ParameterRecommended ConditionRationale
Iodinating Agent N-Iodosuccinimide (NIS)Provides a potent but controllable source of electrophilic iodine suitable for the deactivated ring.
Equivalents 1.05 - 1.2 eq.Ensures complete conversion while minimizing the risk of over-iodination.[8]
Solvent Conc. H₂SO₄Protonates the substrate, influencing regioselectivity and aiding dissolution.
Temperature 0°C to Room TempLow temperature during addition helps control exotherms and improve selectivity.

Part 3: Purification and Handling

Question 3: The crude product is a dark oil that is difficult to purify by column chromatography, and the final compound appears to degrade upon storage. What are the best practices for purification and handling?

Answer: Product instability and purification difficulties are common with halogenated, electron-rich pyridine derivatives. A combination of a specific workup procedure and proper purification/storage techniques is necessary.

Causality & Explanation: Iodopyridines can be sensitive to light and air, leading to discoloration and decomposition over time.[9] Furthermore, the basic dimethylamino group can cause the compound to streak on standard silica gel, making chromatographic separation challenging.

Purification and Handling Protocol:

  • Aqueous Workup: After quenching the iodination reaction with a reducing agent like sodium thiosulfate to remove excess iodine, a careful neutralization is required.[9]

    • Cool the quenched reaction mixture in an ice bath.

    • Slowly and carefully basify with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is ~8-9. This step is highly exothermic and must be controlled.

    • Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography:

    • To prevent streaking on silica gel, pre-treat the silica with triethylamine. Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) and add 1% triethylamine (v/v).

    • Load the crude product onto the column and elute with a hexane/ethyl acetate gradient.

  • Recrystallization: If chromatography is still problematic, recrystallization is an excellent alternative.

    • A mixture of hexane and ethyl acetate or ethanol and water can be effective.[10] Dissolve the crude material in a minimal amount of the more polar solvent (e.g., hot ethyl acetate) and slowly add the less polar solvent (e.g., hexane) until turbidity is observed. Allow to cool slowly to induce crystallization.

  • Storage: The purified product should be stored in an amber vial under an inert atmosphere (argon or nitrogen) at low temperature (2-8°C) to prevent degradation.[9]

Frequently Asked Questions (FAQs)

Q1: Can I perform this synthesis as a one-pot reaction? A1: While theoretically possible, a one-pot procedure is not recommended. The conditions for the Vilsmeier-Haack reaction and the subsequent iodination are significantly different and potentially incompatible. The aqueous workup required after formylation would interfere with the iodination step. A sequential, two-step process with isolation of the formylated intermediate generally provides higher yields and purity.

Q2: What is the expected yield for this synthesis? A2: Yields are highly dependent on the precise conditions, scale, and purity of reagents. Generally, the formylation step can proceed in high yield (>80%). The iodination step is often lower, typically in the 40-60% range, due to the deactivation of the ring. An overall yield of 30-50% is a realistic expectation.

Q3: Are there any specific safety precautions I should take? A3: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it should be handled with extreme care in a fume hood. Concentrated sulfuric acid is also highly corrosive. Iodine can cause skin and respiratory irritation.[8] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(N,N-Dimethylamino)-3-formylpyridine
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 10 volumes).

  • Cool the flask to 0°C in an ice-water bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.

  • Stir the resulting solution at 0°C for 30 minutes.

  • Add 2-(N,N-Dimethylamino)pyridine (1.0 equivalent) dropwise, ensuring the temperature remains below 15°C.

  • After addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60°C and stir for 4-6 hours, monitoring by TLC (Eluent: 7:3 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, cool the reaction to 0°C and slowly pour it onto crushed ice.

  • Carefully neutralize the solution to pH 8-9 with a 30% aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step or purified further.

Protocol 2: Synthesis of this compound
  • To a clean, dry flask, add concentrated sulfuric acid (5 volumes) and cool to 0°C.

  • Slowly add crude 2-(N,N-Dimethylamino)-3-formylpyridine (1.0 equivalent) while stirring, ensuring the temperature does not exceed 15°C.

  • Once dissolved, add N-Iodosuccinimide (NIS, 1.1 equivalents) portion-wise over 20-30 minutes, maintaining the temperature at 0-5°C.

  • Stir the reaction at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC (Eluent: 8:2 Hexane:Ethyl Acetate).

  • Upon completion, cool the reaction to 0°C and carefully pour it onto crushed ice.

  • Quench the excess iodine by adding a 10% aqueous solution of sodium thiosulfate until the dark color disappears.

  • Neutralize to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine) using a hexane/ethyl acetate gradient.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with the versatile yet challenging substrate, 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to delve into the mechanistic reasoning behind experimental choices, providing you with the insights needed to troubleshoot and succeed in your synthetic endeavors.

Understanding the Substrate: A Double-Edged Sword

This compound is a highly functionalized building block. Its reactivity in palladium-catalyzed cross-coupling is governed by a delicate interplay of electronic and steric factors:

  • The Activating Iodide : The carbon-iodine bond at the 4-position is inherently weaker than C-Br or C-Cl bonds, making it highly susceptible to oxidative addition to a Pd(0) catalyst, which is the crucial first step in most cross-coupling catalytic cycles.[1][2]

  • The Electron-Donating Dimethylamino Group : This group at the 2-position enriches the pyridine ring with electron density. While this can sometimes decrease the reactivity of the C-I bond towards oxidative addition, its more significant impact is the potential for catalyst inhibition.[3]

  • The Coordinating Pyridine Nitrogen and Formyl Group : The lone pair of electrons on the pyridine nitrogen, as well as the adjacent formyl group, can coordinate with the palladium catalyst. This chelation can sequester the catalyst, leading to deactivation and low reaction yields.[3][4] Overcoming this "2-pyridyl problem" is often the key to a successful reaction.[5][6]

This inherent complexity requires careful tuning of reaction conditions. This guide will walk you through common challenges and provide robust solutions.

Troubleshooting Guide: From Failed Reactions to High Yields

This section addresses the most common issues encountered when using this compound in cross-coupling reactions.

Problem 1: Low to No Product Formation

This is the most frequent issue, often stemming from catalyst inhibition or poor reagent quality.

Question: My reaction shows no conversion, or the yield is below 20%. What are the primary causes and how can I fix it?

Answer: Low conversion is typically traced back to one of three areas: the catalyst system, the reaction conditions, or the quality of your reagents.

Root Cause Analysis & Solutions:

  • Catalyst Inhibition/Deactivation: This is the most probable cause due to the nature of the substrate. The pyridine nitrogen and dimethylamino group can bind to the palladium center, effectively poisoning the catalyst.[3]

    • Solution 1: Switch to Bulky, Electron-Rich Ligands. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos (Buchwald ligands).[3][4] These ligands create a sterically hindered environment around the palladium, which can disfavor coordination with the pyridine nitrogen and promote the desired catalytic cycle.

    • Solution 2: Increase Catalyst Loading. While not the most elegant solution, a modest increase in catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome partial inhibition by providing a sufficient concentration of active catalyst.[3]

    • Solution 3: Use a Pre-catalyst. Consider using a well-defined palladium pre-catalyst, such as an XPhos Pd G3 pre-catalyst . These are often more stable and efficient at generating the active Pd(0) species in situ.[5]

  • Poor Reagent Quality or Sub-optimal Conditions:

    • Solution 1: Ensure Anhydrous & Oxygen-Free Conditions. Cross-coupling reactions are highly sensitive to oxygen and water. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to side reactions like boronic acid homocoupling.[7][8] Water can lead to protodeboronation of your boronic acid coupling partner.[7]

      • Action: Use flame-dried glassware. Thoroughly degas your solvents by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[7] Maintain a positive pressure of inert gas throughout the reaction.

    • Solution 2: Verify Reagent Purity. Ensure your boronic acid (or other coupling partner) is pure. Impurities can interfere with the reaction. Consider using more stable boronate esters (e.g., pinacol esters) to minimize protodeboronation.[3]

Below is a troubleshooting workflow to diagnose low-yield issues:

G start Low or No Product check_catalyst Is the catalyst system appropriate? (e.g., using PPh3) start->check_catalyst check_conditions Are conditions strictly anhydrous & anaerobic? check_catalyst->check_conditions No sol_catalyst Switch to bulky ligand (XPhos, SPhos). Increase catalyst loading (3-5 mol%). Use a pre-catalyst. check_catalyst->sol_catalyst Yes check_reagents Are reagents (especially boronic acid) pure? check_conditions->check_reagents Yes sol_conditions Flame-dry glassware. Thoroughly degas solvents (Ar sparge or Freeze-Pump-Thaw). check_conditions->sol_conditions No end Re-run Experiment check_reagents->end Yes sol_reagents Use fresh, high-purity reagents. Consider using boronate esters instead of boronic acids. check_reagents->sol_reagents No sol_catalyst->check_conditions sol_conditions->check_reagents sol_reagents->end

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Problem 2: Significant Side Product Formation

Even when the reaction proceeds, side products can complicate purification and reduce the yield of your desired compound.

Question: I am observing significant amounts of homocoupling from my boronic acid and/or dehalogenation of my starting material. How can I minimize these side reactions?

Answer: These are classic side reactions in cross-coupling chemistry, each with specific causes and solutions.

Root Cause Analysis & Solutions:

  • Boronic Acid Homocoupling: This occurs when two molecules of your boronic acid couple together. It is primarily caused by the presence of oxygen, which oxidizes the Pd(0) catalyst to Pd(II), initiating an unwanted catalytic cycle.[4][7]

    • Solution: The most critical step is the rigorous exclusion of oxygen . Improve your degassing procedure and ensure a strict inert atmosphere is maintained throughout the entire course of the reaction.[4] Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[4]

  • Protodeboronation: This is the hydrolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom. It is promoted by water and can be a significant issue with heteroaryl boronic acids.[3]

    • Solution 1: Use Boronic Esters. Pinacol or MIDA boronates are significantly more stable towards hydrolysis than their corresponding boronic acids.[3]

    • Solution 2: Ensure Anhydrous Conditions. Thoroughly dry your solvents and reagents to minimize the presence of water.[7]

  • Hydrodehalogenation (Dehalogenation): This is the replacement of the iodine atom on your starting material with a hydrogen atom.

    • Solution: Avoid potential hydride sources in your reaction mixture, such as certain alcohol solvents.[3] Optimizing the reaction time is also crucial; running the reaction for an unnecessarily long period can increase the likelihood of this side reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst system for Suzuki-Miyaura coupling with this substrate?

A1: There is no single "best" system, but a highly reliable starting point would be a combination of a palladium(II) pre-catalyst with a bulky, electron-rich biaryl phosphine ligand.

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective precursors for generating the active Pd(0) catalyst in situ.
Ligand XPhos or SPhosThese bulky ligands accelerate reductive elimination and are known to be highly effective for coupling electron-rich and sterically hindered heteroaryl halides.[3][4]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that are effective in promoting transmetalation without causing unwanted side reactions.
Solvent 1,4-Dioxane/water or Toluene/waterAprotic organic solvents with a small amount of water are often necessary to solubilize the base and facilitate the reaction.[1]

Q2: Can I perform Sonogashira, Buchwald-Hartwig, or Heck reactions with this substrate?

A2: Absolutely. The high reactivity of the C-I bond makes it an excellent substrate for a variety of cross-coupling reactions.[2] However, the same considerations regarding catalyst inhibition apply.

  • Sonogashira Coupling (with terminal alkynes): This reaction is highly effective.[9] Standard conditions often involve a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine).[9][10] For sensitive substrates, copper-free conditions can be employed to prevent alkyne homocoupling.[8][9]

  • Buchwald-Hartwig Amination (with amines): This is a powerful method for C-N bond formation.[11] Success will heavily rely on using a catalyst system designed for challenging substrates, such as those employing bulky biaryl phosphine ligands (e.g., RuPhos, BrettPhos) in combination with a strong, non-nucleophilic base like LiHMDS or NaOtBu.[12]

  • Heck Reaction (with alkenes): The Heck reaction is also feasible.[13] Typical conditions involve a palladium catalyst like Pd(OAc)₂, often with a phosphine ligand, and a base such as triethylamine or potassium carbonate.[13][14]

Q3: How should I monitor the reaction progress?

A3: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] LC-MS is particularly powerful as it provides both retention time data and mass confirmation of your product, starting material, and any significant byproducts.

Experimental Protocols: Recommended Starting Conditions

The following are detailed, step-by-step starting protocols. Note: These are generalized starting points and may require optimization for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

G cluster_0 Preparation cluster_1 Inerting cluster_2 Catalyst Addition cluster_3 Reaction cluster_4 Work-up A Add 4-iodopyridine (1 equiv), boronic acid (1.2 equiv), & K3PO4 (2.0 equiv) to a flame-dried flask. B Evacuate and backfill with Argon (3x cycles). A->B C Add Pd(OAc)2 (3 mol%) & XPhos (6 mol%) under positive Ar flow. B->C D Add degassed Dioxane/H2O (4:1). Heat to 80-110 °C. Monitor by LC-MS. C->D E Cool to RT. Dilute with EtOAc. Wash with H2O and brine. D->E

Caption: General workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon is preferred). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.03 equiv) and XPhos (0.06 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and copper(I) iodide (CuI, 0.05 equiv).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in the Suzuki protocol.

  • Solvent and Reagent Addition: Add degassed anhydrous solvent (e.g., THF or DMF) followed by degassed triethylamine (Et₃N, 3.0 equiv). Finally, add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) if necessary.

  • Monitoring & Work-up: Monitor the reaction until completion. Upon finishing, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify the crude product.

References

Stability of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine in different solvents and pH

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability, Handling, and Troubleshooting for Researchers

Welcome to the technical support center for 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this versatile pyridine derivative. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience with similar heterocyclic compounds.

I. Compound Overview and Inherent Reactivity

This compound is a highly functionalized building block. Its utility stems from the strategic placement of an electron-donating dimethylamino group, a reactive formyl group, and a versatile iodo substituent on the pyridine core. However, this intricate arrangement of functional groups also presents specific stability challenges that require careful consideration during handling, storage, and reaction setup.

The pyridine ring itself is a relatively stable aromatic system.[1] The primary sources of potential instability in this molecule are the substituents, which can interact and are susceptible to degradation under various conditions. The electron-donating nature of the dimethylamino group can influence the reactivity of the entire ring system, particularly the adjacent formyl group and the iodo substituent.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: Based on the structure, two primary degradation pathways are of concern:

  • Deiodination: The carbon-iodine bond can be susceptible to cleavage, particularly in the presence of light, reducing agents, or certain metal catalysts. This would result in the formation of 2-(N,N-Dimethylamino)-3-formylpyridine.

  • Formyl Group Reactivity: The aldehyde (formyl) group is inherently reactive. It can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in various condensation and addition reactions, especially under strongly acidic or basic conditions.

Q2: How should I store this compound to ensure its long-term stability?

A2: For optimal stability, this compound should be stored in a cool, dry, and dark environment.[2][3][4] An inert atmosphere (e.g., under argon or nitrogen) is recommended to minimize oxidation of the formyl group.[2] Keep the container tightly sealed to prevent moisture absorption.[3][4]

Q3: Is this compound sensitive to light?

A3: Yes, iodinated aromatic compounds can be light-sensitive.[2] Photodecomposition can lead to the cleavage of the carbon-iodine bond. It is crucial to store the compound in an amber vial or a container protected from light and to minimize its exposure to direct light during experimental procedures.

Q4: What is the expected solubility of this compound?

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues that may arise during the use of this compound.

Issue 1: Inconsistent or Low Yields in Reactions

If you are experiencing lower than expected yields in your reactions, consider the following possibilities related to the stability of your starting material.

Troubleshooting Steps:

  • Verify Starting Material Purity:

    • Action: Analyze a sample of your this compound by techniques such as ¹H NMR, LC-MS, or melting point determination.

    • Rationale: Over time, improper storage can lead to degradation. Confirming the purity of the starting material is the first critical step. Look for the appearance of new signals or a change in the integration of existing signals in the NMR spectrum, or additional peaks in the chromatogram.

  • Evaluate Solvent Purity and Compatibility:

    • Action: Ensure your solvents are anhydrous and free of peroxides, especially when working with sensitive reagents.

    • Rationale: The formyl group can react with trace amounts of water or other nucleophilic impurities in the solvent. Ethers, for example, can form peroxides that may lead to unwanted side reactions.

  • Assess Reaction pH:

    • Action: Carefully control the pH of your reaction mixture.

    • Rationale: Strongly acidic or basic conditions can promote side reactions involving the formyl group or potentially affect the stability of the pyridine ring. For instance, a related compound, 4-(N,N-dimethylamino)phenol, shows maximum stability in a slightly acidic pH range of 2.0 to 3.0.[7] While not directly transferable, this suggests that extreme pH values should be avoided if possible.

Issue 2: Appearance of Unidentified Impurities in Reaction Mixtures

The presence of unexpected byproducts can often be traced back to the degradation of the starting material.

Potential Degradation Products and Their Identification:

Potential Degradant Molecular Weight Likely Cause Analytical Signature
2-(N,N-Dimethylamino)-3-formylpyridine150.18Deiodination (light, heat, reducing agents)Absence of the iodine isotope pattern in MS; Upfield shift of the proton at the 4-position in ¹H NMR.
2-(N,N-Dimethylamino)-4-iodopyridine-3-carboxylic acid292.07Oxidation of the formyl groupA shift in the IR spectrum showing a broad O-H stretch and a carbonyl stretch at a lower frequency than the aldehyde. Disappearance of the aldehyde proton signal in ¹H NMR.
2-(N,N-Dimethylamino)-4-iodo-3-(hydroxymethyl)pyridine278.09Reduction of the formyl groupAppearance of a new signal for the CH₂OH group in ¹H NMR and the disappearance of the aldehyde proton.

Troubleshooting Workflow for Impurity Identification:

G start Unexpected peak observed in LC-MS or NMR check_mw Determine Molecular Weight (MS) start->check_mw check_nmr Analyze NMR Spectrum start->check_nmr mw_deiod MW = 150.18? check_mw->mw_deiod nmr_aldehyde Aldehyde proton present in NMR? check_nmr->nmr_aldehyde mw_ox MW = 292.07? mw_deiod->mw_ox no deiod_prod Likely Deiodination Product mw_deiod->deiod_prod yes mw_red MW = 278.09? mw_ox->mw_red no ox_prod Likely Oxidation Product mw_ox->ox_prod yes red_prod Likely Reduction Product mw_red->red_prod yes unknown Unknown Impurity. Further investigation needed. mw_red->unknown no nmr_deiod Confirm with NMR: Upfield shift at C4-H deiod_prod->nmr_deiod nmr_ox_red Consistent with Oxidation or Reduction ox_prod->nmr_ox_red red_prod->nmr_ox_red nmr_aldehyde->nmr_deiod yes nmr_aldehyde->nmr_ox_red no

Caption: Troubleshooting workflow for impurity identification.

IV. Experimental Protocols

To assist in assessing the stability of this compound under your specific experimental conditions, we provide the following general protocols.

Protocol 1: General Procedure for Assessing Solvent Stability
  • Prepare a stock solution of this compound in a high-purity solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • In separate amber vials, dilute the stock solution with the solvents to be tested (e.g., DMSO, DMF, THF, Methanol, Water with co-solvent) to a final concentration suitable for analysis (e.g., 0.1 mg/mL).

  • Prepare a control sample stored under ideal conditions (e.g., frozen in a non-reactive solvent).

  • Store the test samples under the desired experimental conditions (e.g., room temperature, 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Analyze the aliquots by a suitable method, such as RP-HPLC with UV detection or LC-MS, to monitor for the appearance of degradation products and the decrease in the parent compound peak area.

Protocol 2: General Procedure for Assessing pH Stability
  • Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 12). A co-solvent such as acetonitrile or methanol may be necessary to ensure solubility.

  • Add a small, consistent amount of a concentrated stock solution of this compound to each buffer solution.

  • Incubate the solutions at a constant temperature.

  • At various time intervals, analyze the samples by HPLC or LC-MS to determine the percentage of the compound remaining.

  • Plot the logarithm of the remaining concentration versus time to determine the degradation rate constant at each pH.

Workflow for Stability Testing:

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_samples Dilute into Test Conditions (Solvents or pH Buffers) prep_stock->prep_samples incubate Incubate at Controlled Temperature prep_samples->incubate sampling Sample at Time Points (t=0, 2, 4, 8, 24h) incubate->sampling analysis Analyze by HPLC or LC-MS sampling->analysis data_proc Quantify Parent Peak and Degradants analysis->data_proc plot Plot % Remaining vs. Time data_proc->plot

Caption: General workflow for stability testing.

V. References

  • Adams, R., & Dix, J. S. (n.d.). The Reaction of 2-Aminopyridine with α-Halo Ketones. Journal of the American Chemical Society. Retrieved from --INVALID-LINK--

  • (n.d.). Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes. ResearchGate. Retrieved from --INVALID-LINK--

  • (n.d.). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PubMed Central. Retrieved from --INVALID-LINK--

  • (n.d.). Pyridine Group Assisted Addition of Diazo-Compounds to Imines in the 3-CC Reaction of 2-Aminopyridines, Aldehydes, and Diazo-Compounds. Organic Letters. Retrieved from --INVALID-LINK--

  • (n.d.). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. ResearchGate. Retrieved from --INVALID-LINK--

  • (2023, July 5). 3-Hydroxy-2-iodopyridine. Apollo Scientific. Retrieved from --INVALID-LINK--

  • (n.d.). Plausible mechanism for formylation of pyridine ring. ResearchGate. Retrieved from --INVALID-LINK--

  • (n.d.). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Retrieved from --INVALID-LINK--

  • (n.d.). This compound. Matrix Scientific. Retrieved from --INVALID-LINK--

  • (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. [Source not further specified]. Retrieved from --INVALID-LINK--

  • (2012, April 19). SAFETY DATA SHEET. Fisher Scientific. Retrieved from --INVALID-LINK--

  • (n.d.). A MATERIAL SAFETY DATA SHEET 3-IODOPYRIDINE. [Source not further specified]. Retrieved from --INVALID-LINK--

  • (n.d.). 2-Iodopyridine SDS, 5029-67-4 Safety Data Sheets. ECHEMI. Retrieved from --INVALID-LINK--

  • (n.d.). 4-Iodopyridine SDS, 15854-87-2 Safety Data Sheets. ECHEMI. Retrieved from --INVALID-LINK--

  • (n.d.). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. MDPI. Retrieved from --INVALID-LINK--

  • (n.d.). This compound, 98% Purity, C8H9IN2O, 25 grams. [Source not further specified]. Retrieved from --INVALID-LINK--

  • (n.d.). This compound CAS#: 944709-71-1. ChemWhat. Retrieved from --INVALID-LINK--

  • (n.d.). C3-Formylation of Pyridines via Streptocyanine Intermediates. American Chemical Society. Retrieved from --INVALID-LINK--

  • (n.d.). 4-(Dimethylamino)pyridine. Solubility of Things. Retrieved from --INVALID-LINK--

  • Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug development and industrial pharmacy, 27(9), 997–1001. --INVALID-LINK--

  • (n.d.). Pyridine. Wikipedia. Retrieved from --INVALID-LINK--

  • (n.d.). Technical Bulletin AL-114 4-DMAP (4-Dimethylaminopyridine). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • (n.d.). Indirect iodination with 2-(3,5-diiodo-4-methoxyphenyl)-1,3,4-oxadiazole as a precursor of an aroyl hydrazine. ResearchGate. Retrieved from --INVALID-LINK--

  • Larsen, P. R. (2011). The role of the iodothyronine deiodinases in the physiology and pathophysiology of thyroid hormone action. Endocrine Development, 20, 14-23. --INVALID-LINK--

References

Technical Support Center: A Troubleshooting Guide for Reactions with 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, providing in-depth, field-proven insights to navigate the complexities of your chemical reactions. Our aim is to move beyond simple procedural lists to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.

Introduction to a Multifunctional Reagent

This compound is a highly functionalized pyridine derivative, offering multiple reaction sites for molecular elaboration. The presence of a nucleophilic dimethylamino group, an electrophilic formyl group, and a carbon-iodine bond amenable to cross-coupling reactions makes it a valuable scaffold in medicinal chemistry and materials science. However, this trifecta of reactivity also presents unique challenges. This guide will help you troubleshoot failed reactions and optimize your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Answer:

Failure in Suzuki-Miyaura coupling with this substrate often stems from a few key issues:

  • Catalyst Inhibition: The pyridine nitrogen and the exocyclic dimethylamino group are Lewis basic and can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes.[1] This is a common issue with aminopyridine substrates.

  • Deiodination (Hydrodehalogenation): A significant side reaction is the replacement of the iodine atom with a hydrogen, resulting in the formation of 2-(N,N-Dimethylamino)-3-formylpyridine.[2] This is particularly prevalent with electron-rich aryl halides and highly active catalyst systems.

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be sensitive to the reaction conditions, especially the presence of water and base, leading to its decomposition back to the corresponding arene.[1]

  • Inactive Catalyst System: While the C-I bond is the most reactive of the carbon-halogen bonds, challenging substrates may require a more active catalyst system than standard conditions (e.g., Pd(PPh₃)₄).[3]

Troubleshooting Strategies:

Potential Cause Recommended Solution Scientific Rationale
Catalyst Inhibition Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.Bulky ligands can disfavor the coordination of the pyridine nitrogen to the palladium center and accelerate the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.
Deiodination Use a milder base (e.g., K₃PO₄, Cs₂CO₃ instead of stronger bases like NaOH or NaOEt). Lowering the reaction temperature can also help. Ensure strictly anaerobic conditions.Deiodination can be promoted by strong bases and higher temperatures. Minimizing these factors can favor the desired cross-coupling pathway.
Protodeboronation Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure the boronic acid is of high quality and consider using boronic esters (e.g., pinacol esters), which are often more stable.Minimizing the reaction time and using a more stable boron reagent can reduce the extent of this side reaction.
Inactive Catalyst Screen a panel of palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) in combination with various ligands.The optimal catalyst-ligand combination is often substrate-dependent. A quick screen can identify a more efficient system for your specific transformation.

Answer:

Sonogashira couplings with this substrate can be complicated by the reactivity of the starting material and the alkyne.

  • Copper-Mediated Side Reactions: The copper(I) co-catalyst, essential for the traditional Sonogashira reaction, can also promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.

  • Base-Induced Decomposition: The formyl group can be sensitive to the strong amine bases (e.g., triethylamine, diisopropylamine) typically used in Sonogashira couplings, potentially leading to aldol-type side reactions or decomposition.

  • Catalyst Poisoning: Similar to the Suzuki reaction, the nitrogen atoms on the pyridine can interfere with the palladium and copper catalysts.

Troubleshooting Strategies:

Potential Cause Recommended Solution Scientific Rationale
Alkyne Homocoupling Employ "copper-free" Sonogashira conditions. These protocols often use a palladium catalyst with a phosphine ligand and a different base (e.g., a weaker amine base or an inorganic base like Cs₂CO₃ or K₂CO₃) in a polar aprotic solvent.[4]By eliminating the copper co-catalyst, the primary pathway for Glaser coupling is removed.
Base-Induced Decomposition Use a milder, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄. If an amine base is necessary, consider using a bulkier one like diisopropylethylamine (DIPEA) in stoichiometric amounts rather than as the solvent.Milder bases are less likely to promote unwanted side reactions involving the aldehyde functionality.
Catalyst Poisoning Increase the catalyst loading slightly or use a more robust ligand. Ensure rigorous degassing of the reaction mixture to prevent oxidation of the catalyst and the alkyne.A higher catalyst concentration can sometimes overcome partial inhibition. Preventing catalyst deactivation is crucial for reaction efficiency.

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with this compound is highly dependent on the reaction conditions.[5][6][7]

  • Base Selection is Critical: The choice of base is paramount in Buchwald-Hartwig reactions. Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The choice of base can be substrate-dependent.

  • Ligand Choice Dictates Reactivity: The ligand is crucial for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination. Different generations of Buchwald and Hartwig ligands have been developed for various substrates.

  • Potential for Aldehyde Reactivity: The formyl group can potentially react with the amine coupling partner, especially under heating, to form an imine, which could lead to side products.

Troubleshooting Strategies:

Potential Cause Recommended Solution Scientific Rationale
Incorrect Base Screen different bases. NaOtBu is a common starting point for many aminations. For more sensitive substrates, K₃PO₄ or Cs₂CO₃ may be more suitable.The pKa of the amine and the steric environment of the substrate will influence the optimal base.
Ineffective Ligand Experiment with different generations of Buchwald-Hartwig ligands. For electron-rich aryl halides, bulky, electron-rich ligands like those from the Buchwald or Hartwig groups are often necessary.The ligand plays a critical role in the rate-determining steps of the catalytic cycle. A more active ligand can overcome the inherent challenges of the substrate.
Aldehyde Interference If imine formation is suspected, consider protecting the aldehyde as an acetal prior to the coupling reaction. The acetal can be deprotected under acidic conditions after the C-N bond is formed.Protecting the reactive aldehyde group can prevent unwanted side reactions and improve the yield of the desired amination product.
II. Reductive Amination of the Formyl Group

Answer:

Reductive amination on this substrate can be challenging due to the electronic nature of the pyridine ring and potential side reactions.[8][9][10]

  • Reduced Electrophilicity of the Aldehyde: The electron-donating dimethylamino group at the 2-position can reduce the electrophilicity of the formyl group at the 3-position, making the initial imine formation less favorable.

  • Side Reactions of the Reducing Agent: Common reducing agents like sodium borohydride (NaBH₄) can potentially reduce the pyridine ring or cause deiodination under certain conditions. Sodium cyanobohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally milder and more chemoselective for the imine reduction.[11]

  • Intramolecular Cyclization: Depending on the amine used, there might be a possibility of intramolecular cyclization involving the newly formed secondary amine and the dimethylamino group or the pyridine ring.

Troubleshooting Strategies:

Potential Cause Recommended Solution Scientific Rationale
Slow Imine Formation Add a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl oxygen and activate the aldehyde towards nucleophilic attack by the amine.Acid catalysis accelerates the rate of imine formation, which is often the rate-limiting step in reductive amination.
Unwanted Reductions Use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB). This reagent is particularly effective for one-pot reductive aminations as it is less likely to reduce the aldehyde before imine formation.The choice of reducing agent is crucial for achieving high chemoselectivity in molecules with multiple reducible functional groups.
Complex Product Mixture Monitor the reaction closely by TLC or LC-MS to identify the optimal reaction time. Over-running the reaction can lead to the formation of byproducts. Ensure the purity of the starting materials.Careful reaction monitoring can help to maximize the yield of the desired product and minimize the formation of impurities.

Experimental Workflow Diagrams

To aid in visualizing the troubleshooting process, the following diagrams outline the decision-making workflows for common issues.

Troubleshooting a Failed Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low/No Yield in Suzuki Coupling check_catalyst Catalyst Inhibition? start->check_catalyst check_deiodination Deiodination Observed? check_catalyst->check_deiodination No solution_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->solution_catalyst Yes check_boronic_acid Boronic Acid Decomposition? check_deiodination->check_boronic_acid No solution_deiodination Use Milder Base (K₃PO₄) Lower Temperature check_deiodination->solution_deiodination Yes solution_boronic_acid Use Boronic Ester Slight Excess of Reagent check_boronic_acid->solution_boronic_acid Yes

Caption: Decision tree for troubleshooting Suzuki-Miyaura coupling reactions.

Optimizing a Reductive Amination Reaction

Reductive_Amination_Optimization start Sluggish/Complex Reductive Amination check_imine_formation Slow Imine Formation? start->check_imine_formation check_side_reactions Side Reactions Observed? check_imine_formation->check_side_reactions No solution_imine Add Catalytic Acetic Acid check_imine_formation->solution_imine Yes solution_reducing_agent Use Milder Reducing Agent (e.g., NaBH(OAc)₃) check_side_reactions->solution_reducing_agent Yes

Caption: Workflow for optimizing reductive amination reactions.

Concluding Remarks

The successful application of this compound in organic synthesis requires a nuanced understanding of its reactivity. By anticipating potential side reactions and employing the targeted troubleshooting strategies outlined in this guide, researchers can overcome common obstacles and efficiently advance their synthetic objectives. Remember that careful reaction monitoring and a systematic approach to optimization are key to success.

References

How to prevent the decomposition of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability and handling of this versatile building block. Our goal is to equip you with the knowledge to anticipate and prevent its decomposition during chemical reactions, ensuring the success of your synthetic endeavors.

Introduction to the Molecule's Stability

This compound is a highly functionalized pyridine derivative, making it a valuable reagent in medicinal chemistry and materials science. However, the interplay of its substituents—an electron-donating dimethylamino group, an electron-withdrawing and reactive formyl group, and a labile iodo group—presents unique stability challenges. Understanding the potential decomposition pathways is critical for its successful application in synthesis. The primary modes of decomposition to consider are deiodination, reactions involving the formyl group, and general instability under harsh pH conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Issue 1: Low Yield and Presence of Deiodinated Byproduct

Symptoms:

  • You observe a significant amount of 2-(N,N-Dimethylamino)-3-formylpyridine in your reaction mixture by LC-MS or ¹H NMR.

  • The yield of your desired product is lower than expected.

Primary Cause: Deiodination, the replacement of the iodine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions involving aryl iodides.[1] The C-I bond is weaker than C-Br and C-Cl bonds, making it more susceptible to cleavage.[2] The electron-donating dimethylamino group at the 2-position can further activate the pyridine ring, potentially increasing the propensity for side reactions.

Solutions:

1. Optimize Your Palladium-Catalyzed Cross-Coupling Conditions:

  • Choice of Ligand: For reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the choice of phosphine ligand is crucial. Bulky, electron-rich ligands can promote the desired reductive elimination step over undesired side reactions.[3]

  • Catalyst Loading: While counterintuitive, excessively high palladium catalyst loading can sometimes lead to increased side reactions. It is advisable to start with a lower catalyst loading (e.g., 1-2 mol%) and optimize from there.

  • Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of deiodination.

  • Base Selection: The choice of base can significantly impact the reaction outcome. For instance, in Buchwald-Hartwig aminations, using a weaker base like K₂CO₃ might be beneficial if stronger bases like KOtBu are suspected to cause degradation.[4]

2. Scrutinize Reagent and Solvent Quality:

  • Anhydrous and Degassed Conditions: For many cross-coupling reactions, especially Sonogashira coupling, the presence of oxygen can promote unwanted side reactions like the homocoupling of alkynes (Glaser coupling).[1] Ensure that all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocol: General Precautions for a Suzuki-Miyaura Coupling

  • To an oven-dried flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

Issue 2: Unwanted Reactions at the Formyl Group

Symptoms:

  • Formation of acetals, imines, or other derivatives of the aldehyde.

  • Observation of byproducts from aldol condensation or other base-catalyzed reactions.

Primary Cause: The formyl group is inherently reactive and can participate in various side reactions, particularly in the presence of nucleophiles or strong bases.

Solutions:

1. Protecting Group Strategy:

If the formyl group is not the desired reaction site, it is highly recommended to protect it. A common and effective method is the formation of an acetal.

Experimental Protocol: Acetal Protection of the Formyl Group

  • Dissolve this compound in a suitable solvent like toluene or benzene.

  • Add an excess of ethylene glycol (e.g., 5 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After workup, the resulting acetal-protected compound is generally more stable to a wider range of reaction conditions.[5]

  • The acetal can be deprotected under acidic aqueous conditions after the desired reaction at the 4-position is complete.

2. Careful Selection of Reaction Conditions:

  • Avoid Strong Bases: If protection is not feasible, avoid using strong bases that can promote side reactions of the aldehyde.

  • Control of Nucleophiles: Be mindful of nucleophilic reagents or solvents (e.g., primary or secondary amines, alcohols) that can react with the aldehyde.

Issue 3: General Decomposition under Acidic or Basic Conditions

Symptoms:

  • Formation of a complex mixture of unidentifiable byproducts.

  • Darkening or polymerization of the reaction mixture.

Primary Cause: The pyridine ring, especially when substituted with both electron-donating and electron-withdrawing groups, can be susceptible to degradation under strongly acidic or basic conditions.[6]

Solutions:

  • Maintain Neutral or Near-Neutral pH: Whenever possible, perform reactions under conditions that are close to neutral pH.

  • Buffer Systems: If pH control is critical, consider the use of a suitable buffer system.

  • Temperature Control: Avoid excessive heating, as it can accelerate decomposition.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

A1: The most commonly encountered decomposition pathway, especially during cross-coupling reactions, is deiodination, where the iodine atom at the 4-position is replaced by a hydrogen atom.[1] This is due to the relative weakness of the C-I bond compared to other carbon-halogen bonds.

Q2: How does the dimethylamino group affect the stability of the molecule?

A2: The N,N-dimethylamino group is a strong electron-donating group. This increases the electron density of the pyridine ring, which can make it more susceptible to electrophilic attack and can also influence the reactivity of the other substituents.

Q3: Is the formyl group stable to both acidic and basic conditions?

A3: The formyl group is generally more stable under acidic conditions, although strong acid can lead to side reactions. It is more sensitive to basic conditions, which can catalyze reactions such as aldol condensations or Cannizzaro reactions if applicable.[6] For reactions requiring basic conditions, it is often advisable to protect the formyl group as an acetal.[5]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere. Exposure to light, moisture, and air should be minimized.

Data Summary

Potential IssueKey FactorsRecommended Preventative Measures
Deiodination High temperature, prolonged reaction times, inappropriate catalyst/ligand systemOptimize reaction temperature and time, use bulky electron-rich ligands, consider lower catalyst loading.
Formyl Group Reactivity Presence of nucleophiles, strong basesProtect the formyl group as an acetal, use mild bases, avoid nucleophilic solvents.
General Decomposition Extreme pH (acidic or basic)Maintain near-neutral pH, use buffer systems if necessary, avoid excessive heat.

Visualizing Decomposition and Prevention

Below are diagrams illustrating the primary decomposition pathway and a preventative workflow.

DecompositionPathway Start 2-(N,N-Dimethylamino)- 3-formyl-4-iodopyridine Reaction Reaction (e.g., Cross-Coupling) Start->Reaction Deiodination Deiodination Byproduct 2-(N,N-Dimethylamino)- 3-formylpyridine Deiodination->Byproduct DesiredProduct Desired Product Reaction->Deiodination Side Reaction Reaction->DesiredProduct Desired Pathway

Caption: Primary decomposition pathway via deiodination.

PreventionWorkflow Start Start: 2-(N,N-Dimethylamino)- 3-formyl-4-iodopyridine Protect Protect Formyl Group (Acetal Formation) Start->Protect Reaction Perform Desired Reaction (e.g., Cross-Coupling) Protect->Reaction Deprotect Deprotect Formyl Group (Acidic Hydrolysis) Reaction->Deprotect FinalProduct Final Desired Product Deprotect->FinalProduct

Caption: A preventative workflow using a protecting group strategy.

References

Identification of byproducts in the synthesis of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the Vilsmeier-Haack formylation of 2-(N,N-Dimethylamino)-4-iodopyridine. Our goal is to equip you with the expertise and practical insights needed to navigate this synthesis successfully.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal analysis and actionable solutions.

Q1: My final yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yield in a Vilsmeier-Haack reaction is a frequent issue, often stemming from the deactivation of the Vilsmeier reagent or incomplete reaction. Let's break down the potential causes and solutions.

Potential Causes:

  • Moisture Contamination: The Vilsmeier reagent, the electrophilic chloroiminium salt formed from N,N-Dimethylformamide (DMF) and phosphoryl chloride (POCl₃), is highly sensitive to moisture.[1] Any water in the DMF, glassware, or starting material will rapidly quench the reagent, halting the reaction.

  • Sub-optimal Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion of the starting material.

  • Inadequate Reaction Temperature: The formylation of electron-rich pyridines is highly dependent on temperature.[2] If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can promote the formation of degradation products or undesirable side reactions.

  • Premature Workup: The reaction may not have proceeded to completion before quenching.

Recommended Solutions:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF. Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

  • Optimize Reagent Molar Ratio: We recommend using a slight excess of both POCl₃ and DMF relative to the 2-(N,N-Dimethylamino)-4-iodopyridine substrate. A molar ratio of 1.5 to 2.0 equivalents of POCl₃ is a good starting point.

  • Controlled Temperature Protocol:

    • Slowly add POCl₃ to anhydrous DMF at 0 °C (ice bath) to form the Vilsmeier reagent.

    • After reagent formation, add the 2-(N,N-Dimethylamino)-4-iodopyridine substrate, also at 0 °C.

    • Allow the reaction to warm to room temperature and then gently heat to 50-70 °C. The optimal temperature can range up to 80°C depending on substrate reactivity.[2]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting material before proceeding with the aqueous workup.

Q2: My crude product is a dark, tarry substance, and purification by column chromatography is difficult. What causes this and how can it be mitigated?

A2: The formation of dark, often polymeric, byproducts is a known characteristic of the Vilsmeier-Haack reaction, especially when reaction conditions are not tightly controlled.

Potential Causes:

  • Excessive Heat: Overheating the reaction mixture can lead to the self-condensation of the Vilsmeier reagent or degradation of the electron-rich pyridine substrate, forming highly colored impurities.[3]

  • Improper Quenching: A poorly controlled workup can cause localized "hot spots" that promote side reactions. The hydrolysis of the intermediate iminium salt is exothermic.

  • Air Oxidation: Electron-rich aromatic aldehydes can be susceptible to air oxidation, which can contribute to color formation.

Recommended Solutions:

  • Strict Temperature Control: Maintain the reaction temperature within the optimized range (e.g., 60-70 °C) and avoid localized overheating. Use an oil bath for uniform heating.

  • Careful Workup Protocol:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

    • Once the initial exothermic reaction has subsided, neutralize the mixture. A solution of sodium acetate is often used for this purpose.[4] Alternatively, carefully add a base like NaOH or K₂CO₃ solution while keeping the temperature below 20 °C.

  • Purification Strategy - Acid/Base Extraction: Before attempting column chromatography, an acid/base extraction can be highly effective. The desired product is basic due to the dimethylamino group.

    • Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer, leaving many non-basic, colored impurities in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Carefully basify the aqueous layer with NaOH or NaHCO₃ to a pH of ~8-9, which will precipitate the purified product or allow it to be extracted back into an organic solvent.

    • This significantly cleaner material can then be further purified by silica gel chromatography if needed.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the formylation of 2-(N,N-Dimethylamino)-4-iodopyridine?

A1: The reaction proceeds via a classical Vilsmeier-Haack mechanism, which involves two main stages: formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphoryl chloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[1]

  • Electrophilic Attack and Formylation: The pyridine ring, activated by the strongly electron-donating N,N-dimethylamino group at the C2 position, acts as a nucleophile. It attacks the Vilsmeier reagent. The attack is regioselective, occurring at the C3 position (ortho to the activating group), which is sterically accessible and electronically favored. This forms an iminium intermediate.

  • Hydrolysis: During aqueous workup, the intermediate iminium salt is readily hydrolyzed to yield the final this compound product.[2][5]

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Substrate 2-(N,N-Dimethylamino) -4-iodopyridine Substrate->Iminium_Salt + Vilsmeier Reagent Product 2-(N,N-Dimethylamino) -3-formyl-4-iodopyridine Iminium_Salt->Product + H₂O (Workup)

Caption: Vilsmeier-Haack Reaction Pathway.

Q2: I suspect an isomeric byproduct is forming. What could it be and how can I confirm its identity?

A2: While the N,N-dimethylamino group is a strong ortho-director, small amounts of the C5-formyl isomer (2-(N,N-Dimethylamino)-5-formyl-4-iodopyridine) could potentially form. Distinguishing between the desired C3-formyl and the potential C5-formyl isomer is best achieved using NMR spectroscopy, particularly ¹H NMR and 2D-NMR techniques like NOESY or HMBC.

Spectroscopic Data Comparison

Compound / IsomerExpected ¹H NMR Signals (Key Differences)Expected Mass (M+H)⁺
Starting Material: 2-(N,N-Dimethylamino)-4-iodopyridineThree distinct aromatic protons. A singlet for the H3 proton.249.0
Desired Product: 2-(N,N-Dimethylamino)-3-formyl -4-iodopyridineTwo aromatic protons (H5, H6), likely doublets. A sharp singlet for the aldehyde proton (~10 ppm). A singlet for the N(CH₃)₂ protons.277.0
Potential Byproduct: 2-(N,N-Dimethylamino)-5-formyl -4-iodopyridineTwo aromatic protons (H3, H6), likely singlets. A sharp singlet for the aldehyde proton (~10 ppm). A singlet for the N(CH₃)₂ protons.277.0

Confirmation Workflow:

  • ¹H NMR: The key distinction will be the coupling patterns of the remaining ring protons. For the desired 3-formyl product, H5 and H6 will be adjacent and should appear as a pair of doublets. For the 5-formyl isomer, H3 and H6 are not adjacent and would likely appear as two singlets.

  • HMBC/NOESY: A 2D-NMR experiment can provide definitive proof. For the 3-formyl product, a Nuclear Overhauser Effect (NOE) would be expected between the N(CH₃)₂ protons and the aldehyde proton. An HMBC experiment would show a correlation between the aldehyde proton and the C3 and C4 carbons.

G Start Crude Product Analysis LCMS Run LC-MS Start->LCMS MassCheck Mass = 277? LCMS->MassCheck NMR Run ¹H NMR IsomerCheck Two Doublets in Aromatic Region? NMR->IsomerCheck MassCheck->NMR Yes Failure Isomeric Byproduct or Other Impurity Present MassCheck->Failure No Success Desired 3-Formyl Product IsomerCheck->Success Yes TwoD_NMR Run 2D-NMR (NOESY/HMBC) for Confirmation IsomerCheck->TwoD_NMR No (e.g., Two Singlets) TwoD_NMR->Failure

Caption: Troubleshooting Workflow for Isomer Identification.

Q3: Can you provide a standard protocol for purification by silica gel column chromatography?

A3: Certainly. After a preliminary cleanup (e.g., the acid/base extraction described in Q2), column chromatography can yield a highly pure product.

Step-by-Step Protocol for Column Chromatography

  • Prepare the Column:

    • Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Carefully pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

    • Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent under reduced pressure.

    • Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.

  • Elute the Column:

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 5% to 30% Ethyl Acetate in Hexane. The desired product is moderately polar and should elute as the solvent polarity increases.

    • Collect fractions in test tubes and monitor the elution using TLC.

  • Identify and Combine Fractions:

    • Spot each fraction on a TLC plate and visualize under UV light.

    • Combine the fractions that contain the pure product (single spot with the correct Rf value).

    • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified solid product.

References

Technical Support Center: Purification of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine. This document provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers encountering purity challenges with this key synthetic intermediate. The methodologies described are grounded in established chemical principles to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound, from initial purity assessment to advanced troubleshooting.

Category 1: Initial Purity Assessment

Q1: How can I determine if my crude this compound needs purification?

A1: A multi-faceted approach to purity analysis is always recommended before committing to a purification strategy.

  • Thin-Layer Chromatography (TLC): This is your first and fastest check. Dissolve a small sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) and spot it on a silica gel plate. Elute with a solvent system like Hexane:Ethyl Acetate (starting at a 4:1 ratio). An impure sample will typically show multiple spots: your product spot, baseline impurities (highly polar), and potentially less polar spots with a higher Rf value.

  • ¹H NMR Spectroscopy: A proton NMR spectrum is highly informative. The spectrum of the pure compound should show sharp, well-defined peaks corresponding to the aromatic protons, the aldehyde proton, and the N,N-dimethyl protons. The presence of unexpected peaks, broad signals, or incorrect integration ratios indicates impurities. For example, residual starting material or byproducts from formylation reactions can be readily identified.[1]

  • High-Performance Liquid Chromatography (HPLC): For quantitative assessment, HPLC is the gold standard. A pure sample will show a single, sharp peak. Impurities will appear as separate peaks, often as shoulders on the main peak or as distinct, well-resolved signals.[2] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or ammonium formate) is a good starting point for method development.[3][4]

  • Mass Spectrometry (MS): LC-MS can help identify the molecular weights of the impurities, providing valuable clues to their identity. The expected molecular weight for the target compound is approximately 276.08 g/mol .[5][6]

Category 2: Core Purification Methodologies

Q2: What is the most effective general-purpose method for purifying this compound?

A2: Flash column chromatography on silica gel is the most robust and widely applicable method for purifying substituted pyridines of this type.[7] The polarity of the molecule, imparted by the formyl and dimethylamino groups, allows for good separation from less polar starting materials and more polar byproducts.

Causality: The separation mechanism relies on the differential adsorption of compounds onto the stationary phase (silica gel).[8] The polar silica surface interacts more strongly with polar molecules, causing them to travel down the column more slowly. By carefully choosing a mobile phase (eluent), you can selectively elute compounds based on their polarity.

Caption: Workflow for Flash Column Chromatography.

Q3: My compound is streaking badly on the silica column and TLC plate. What causes this and how do I fix it?

A3: This is a classic issue when purifying basic compounds, such as pyridines, on standard silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly and sometimes irreversibly bind to the basic nitrogen of your pyridine. This leads to poor peak shape, tailing (streaking), and potential loss of product on the column.

Solution: Add a small amount of a basic modifier to your mobile phase. The most common choice is triethylamine (Et₃N) at a concentration of 0.1% to 1% (v/v) . The triethylamine will preferentially bind to the acidic sites on the silica, "masking" them from your product and allowing it to elute smoothly.[9] An alternative is to use pyridine itself as the modifier.

Q4: Can I use recrystallization to purify my product?

A4: Yes, recrystallization can be an excellent method, especially for removing small amounts of impurities from an already enriched product or as a final polishing step after chromatography.[10] The key is finding a solvent system where the product is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.

How to find a good solvent:

  • Place a small amount of your crude material in a test tube.

  • Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is too good.

  • If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, this is a promising candidate.

  • Allow the solution to cool to room temperature and then in an ice bath. If crystals form, you have found a good solvent.[11]

  • If you cannot find a single good solvent, a binary (two-solvent) system is the next best option.[12] Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) dropwise until the solution just becomes cloudy. Re-heat to clarify and then allow to cool slowly.[13]

Purification MethodRecommended Solvent System (Starting Point)Key Considerations
TLC Analysis 4:1 Hexane:Ethyl AcetateAdjust ratio to achieve a product Rf of ~0.3 for optimal separation visualization.[9]
Flash Chromatography Gradient elution from 9:1 to 1:1 Hexane:Ethyl Acetate (+ 0.5% Et₃N)The addition of triethylamine is critical to prevent streaking of the basic pyridine compound.[9][14]
Recrystallization Single Solvent: Isopropanol, Ethanol, or Toluene.Test solubility on a small scale first.
Binary System: Ethyl Acetate/Hexane or Dichloromethane/Hexane.Dissolve in the first solvent (good), add the second (poor) until cloudy, then re-heat and cool slowly.[10]
Category 3: Advanced Troubleshooting

Q5: My product "oiled out" instead of crystallizing during recrystallization. What should I do?

A5: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice.

Causes & Solutions:

  • Cooling too quickly: The solution became supersaturated too fast. Solution: Re-heat the mixture until the oil redissolves, perhaps adding a small amount of the "good" solvent, and allow it to cool much more slowly. Insulating the flask can help.

  • High impurity concentration: Impurities can depress the melting point of your compound, leading to an oil. Solution: First, run the material through a quick silica plug or column to remove the bulk of the impurities, then attempt recrystallization again.

  • Solvent choice: The boiling point of your solvent may be too high. Solution: Try a lower-boiling solvent system.

Q6: I see a persistent impurity with a very similar Rf to my product. How can I separate them?

A6: This is a common challenge, often due to a structurally similar byproduct (e.g., a regioisomer or a de-iodinated version of your compound).

Strategies:

  • Optimize Chromatography: Switch to a higher-resolution stationary phase (e.g., smaller particle size silica). You can also try a different solvent system entirely. Sometimes switching from a Hexane/EtOAc system to a Dichloromethane/Methanol or Toluene/Acetone system can alter the selectivity and improve separation.

  • Recrystallization: This can be very effective for separating compounds with different crystal packing energies, even if they have similar polarities.

  • Derivative Chemistry: If the impurity lacks a functional group that your product has (or vice-versa), you can sometimes perform a reaction to change the polarity of one and not the other, making separation easier. For example, if the impurity is a non-aldehyde species, you could potentially form a reversible derivative of your product's aldehyde group. This is an advanced and last-resort option.

Caption: Decision workflow for purification strategy.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Solvent System Selection: Prepare a TLC chamber with 4:1 Hexane:Ethyl Acetate + 0.5% Triethylamine. Spot your crude material. The ideal Rf value for your product should be ~0.3. Adjust the solvent ratio as needed.

  • Column Packing: Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product. Pack the column as a slurry using your initial, least polar eluent (e.g., 9:1 Hexane:EtOAc). Ensure the silica bed is flat and free of cracks.[8]

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM). If it is not fully soluble, you can adsorb it onto a small amount of silica gel (dry loading). Add the sample carefully to the top of the column.

  • Elution: Begin eluting with the non-polar solvent mixture. Apply positive pressure to achieve a flow rate of about 2 inches per minute.[9] Gradually increase the polarity of the eluent based on your TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purity Verification by HPLC
  • System: An Agilent 1260 Infinity system or equivalent.

  • Column: Poroshell 120 EC-C18 column (2.7 μm, 4.6 mm × 50 mm).[7]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: A pure sample should yield a single major peak. Integrate the peak area to determine purity (e.g., Area % purity).

References

Technical Support Center: Regioselectivity in Reactions with 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in reactions involving this versatile building block. Here, we address common challenges and provide in-depth, evidence-based solutions in a practical question-and-answer format.

Introduction to the Molecule and its Reactivity

This compound is a highly functionalized pyridine derivative with multiple reactive sites. The pyridine core is electron-deficient, a characteristic that is further influenced by the presence of an electron-donating dimethylamino group at the 2-position, an electron-withdrawing formyl group at the 3-position, and a halogen at the 4-position.[1] This unique electronic and steric environment presents both opportunities and challenges for regioselective functionalization. The primary sites for reaction are the C4-iodo bond, the formyl group, and potentially the C-H bonds on the pyridine ring.

Understanding the interplay of these functional groups is paramount to controlling reaction outcomes. The C-I bond is the most labile for cross-coupling reactions due to its lower bond dissociation energy compared to C-Br or C-Cl bonds.[2] However, the electronic nature of the substituents and the reaction conditions can significantly influence the reactivity of other positions.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reaction pathways I should be aware of when using this compound?

A1: The main competing pathways involve reactions at the C4-iodo position, the C3-formyl group, and potential C-H activation at other positions on the pyridine ring. For instance, in palladium-catalyzed cross-coupling reactions, the desired reaction is typically at the C4-iodo position.[2] However, under certain conditions, side reactions involving the formyl group (e.g., reduction, oxidation, or addition of organometallic reagents) or C-H functionalization can occur.

Q2: How does the dimethylamino group influence the regioselectivity of reactions?

A2: The 2-(N,N-dimethylamino) group is a strong electron-donating group. It increases the electron density of the pyridine ring, particularly at the ortho and para positions (C3 and C5). This electronic effect can influence the reactivity of the adjacent formyl group and the lability of the C4-iodo bond. In some cases, it can also direct ortho-lithiation if strong bases are used, although the presence of the formyl group complicates this.[3][4][5]

Q3: Can I selectively react with the formyl group without affecting the C4-iodo bond?

A3: Yes, selective reaction at the formyl group is possible under carefully controlled conditions. Standard carbonyl chemistry, such as reductive amination, Wittig reactions, or protection/deprotection sequences, can often be performed while preserving the C4-iodo bond for subsequent cross-coupling reactions. The key is to use reagents and conditions that are not harsh enough to induce cleavage of the C-I bond or trigger palladium-catalyzed side reactions if a catalyst is present.

Troubleshooting Guide: Improving Regioselectivity

This section provides detailed troubleshooting for specific experimental challenges, focusing on the causality behind the proposed solutions.

Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling at the C4-position, but I am observing significant byproduct formation and low yield of the desired product. What are the likely causes and how can I improve the regioselectivity?

Answer: Poor regioselectivity in palladium-catalyzed cross-coupling reactions with this substrate often stems from a few key factors: catalyst choice, reaction conditions, and substrate stability.

Causality: The C-I bond is generally more reactive than C-Br or C-Cl bonds in oxidative addition to a palladium(0) catalyst, which is the first step in the catalytic cycle.[2][6] However, side reactions can compete with this desired pathway. The formyl group can coordinate to the palladium center, potentially leading to catalyst inhibition or undesired side reactions. Furthermore, harsh reaction conditions (high temperatures, strong bases) can lead to decomposition of the starting material or products.

Troubleshooting Workflow

Caption: Workflow for troubleshooting poor regioselectivity in cross-coupling reactions.

Detailed Protocols & Explanations:

1. Optimization of the Palladium Catalyst System:

  • Rationale: The choice of ligand and palladium precursor is critical for controlling the catalytic activity and selectivity.[2] Bulky, electron-rich phosphine ligands can promote the oxidative addition step and stabilize the catalytic species, often leading to higher yields and selectivity.

  • Protocol:

    • Screen Ligands: If using a general catalyst like Pd(PPh₃)₄ with poor results, switch to a more specialized system. For Suzuki-Miyaura couplings, consider ligands like SPhos or dppf.[2]

    • Vary Palladium Precursor: Compare the efficacy of Pd(OAc)₂ with a pre-formed catalyst like PdCl₂(dppf).

    • Adjust Catalyst Loading: While higher catalyst loading might seem beneficial, it can sometimes lead to more side reactions. Start with a loading of 1-3 mol% and adjust as needed.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling at C4

Pd PrecursorLigandBaseSolventApprox. Temp. (°C)Reference
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O100[2]
PdCl₂(dppf)dppfCs₂CO₃DMF90[2]

2. Modification of Reaction Conditions:

  • Rationale: Milder reaction conditions can often favor the desired reaction at the more reactive C-I bond, minimizing decomposition and side reactions.[2]

  • Protocol:

    • Temperature: Start with a lower reaction temperature (e.g., 80 °C) and gradually increase if the reaction is too slow. Monitor the reaction by TLC or LC-MS to track product formation and the appearance of byproducts.

    • Base: The choice of base can be crucial. While stronger bases like Cs₂CO₃ are often effective, they can also promote side reactions. Consider screening weaker inorganic bases like K₂CO₃ or K₃PO₄.

    • Solvent: The solvent affects the solubility of reactants and the stability of the catalytic species. Aprotic polar solvents like DMF or dioxane are common, but sometimes a switch to a non-polar solvent like toluene can be beneficial.

3. Protection of the Formyl Group:

  • Rationale: If optimization of the catalyst and conditions fails, the formyl group may be directly interfering with the reaction. Protecting it as an acetal will prevent this interference.

  • Protocol:

    • Protection: React this compound with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding 1,3-dioxolane.

    • Cross-Coupling: Perform the palladium-catalyzed cross-coupling reaction on the protected substrate.

    • Deprotection: After the coupling reaction, deprotect the acetal using acidic conditions (e.g., aqueous HCl) to regenerate the formyl group.

Issue 2: Unintended C-H Functionalization or Lithiation

Question: I am trying to perform a reaction that requires a strong base, but I am getting a mixture of products, suggesting reaction at positions other than the C4-iodo bond. How can I control the regioselectivity of deprotonation?

Answer: The presence of multiple directing groups on the pyridine ring makes regioselective lithiation challenging. The outcome is highly dependent on the base, solvent, and temperature.

Causality: The pyridine nitrogen and the formyl group are electron-withdrawing, making the ortho protons (C2 and C6) more acidic.[7] The dimethylamino group is a directing group for ortho-lithiation.[3] The interplay of these effects can lead to a mixture of lithiated intermediates. Furthermore, in some cases, a "halogen dance" can occur, where the initial lithiated species rearranges to a more stable one.[8]

Decision Pathway for Directed Lithiation

References

Validation & Comparative

Comparing the reactivity of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine with other halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of heterocyclic chemistry, functionalized pyridines are foundational pillars, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among the diverse array of available building blocks, 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine presents a unique combination of substituents that significantly influences its chemical behavior. This guide offers an in-depth comparison of its reactivity against other halopyridines, providing experimental insights and theoretical grounding to inform rational synthetic design.

The Interplay of Structure and Reactivity in Halopyridines

The reactivity of a halopyridine in common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, is not governed by a single factor but by a delicate interplay of electronic, steric, and mechanistic influences.

1. The Dominance of the Carbon-Halogen Bond

The most critical factor determining the outcome of sequential cross-coupling reactions on di- or polyhalogenated pyridines is the inherent reactivity of the carbon-halogen (C-X) bond. For palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the C-X bond. The energy barrier for this step is directly related to the C-X bond dissociation energy. Consequently, the reactivity follows a well-established trend: I > Br > Cl > F .[1][2][3] The weaker carbon-iodine bond makes iodopyridines, such as our subject molecule, significantly more reactive than their bromo- and chloro-analogs, often allowing for selective reactions at lower temperatures or with lower catalyst loadings.[1][2][4]

2. Electronic Landscape: The Push and Pull of Substituents

The pyridine ring is intrinsically electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic attack at the 2- and 4-positions.[5][6] This effect is further modulated by the electronic nature of other substituents on the ring.[7][8]

  • Electron-Donating Groups (EDGs) , like the 2-(N,N-Dimethylamino) group, increase the electron density of the ring. This generally slows down the rate of oxidative addition in cross-coupling reactions but can activate the ring towards electrophilic substitution (which is less common for pyridines).

  • Electron-Withdrawing Groups (EWGs) , such as the 3-formyl group, decrease the ring's electron density.[7] This makes the pyridine ring more electrophilic, which can accelerate the rate of oxidative addition and also makes the ring more susceptible to nucleophilic aromatic substitution (SNA_r).[9]

In this compound, these two groups exert opposing electronic effects. The strong electron-donating dimethylamino group at the 2-position enriches the ring, while the electron-withdrawing formyl group at the 3-position depletes it. The net effect on the C4-I bond's reactivity is a nuanced balance, but the inherent lability of the C-I bond remains the dominant feature in cross-coupling chemistry.

3. Steric Considerations

The spatial arrangement of substituents can significantly impact reactivity. Bulky groups adjacent to the reaction site can impede the approach of the catalyst or nucleophile, a phenomenon known as steric hindrance.[10][11] In our target molecule, the substituents are at the 2- and 3-positions, which can create a sterically demanding environment around the 4-position. This may necessitate the use of catalysts with less bulky ligands to achieve optimal results.

Comparative Performance in Key Cross-Coupling Reactions

The true measure of a building block's utility is its performance in widely used synthetic transformations. The C4-I bond in this compound is primed for reactivity, making it an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C (sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures. The high reactivity of the C-I bond ensures that 4-iodopyridines are superior substrates compared to their bromo and chloro counterparts, typically providing higher yields under milder conditions.[1][2]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Halopyridine SubstrateTypical CatalystBaseSolventTemp (°C)Approx. Time (h)Expected Yield (%)Selectivity Notes
4-Iodopyridine Derivative Pd(PPh₃)₄ (3-5 mol%)K₂CO₃, Cs₂CO₃Dioxane/H₂O80-1002-1285-95+Excellent reactivity at the C-I bond.[2]
4-Bromopyridine Derivative Pd(dppf)Cl₂ (3-5 mol%)K₃PO₄, Na₂CO₃Toluene, DMF100-1208-2470-90Requires more forcing conditions than the iodo-analog.
4-Chloropyridine Derivative Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O110-13012-4850-80Often requires specialized bulky phosphine ligands for good conversion.[12]
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for installing alkyne moieties, which are valuable in medicinal chemistry and materials science.[13] The reactivity trend again strongly favors the iodo-substituted pyridine, allowing for efficient coupling under mild, often copper-co-catalyzed, conditions.[14][15][16]

Table 2: Comparative Performance in Sonogashira Coupling

Halopyridine SubstrateTypical Catalyst SystemBaseSolventTemp (°C)Approx. Time (h)Expected Yield (%)Selectivity Notes
4-Iodopyridine Derivative PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃N, DIPEATHF, DMF25-602-1685-95Highly efficient, often proceeds at room temperature.[2]
4-Bromopyridine Derivative PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%)Et₃NDMF80-11012-2470-90Higher temperatures and longer reaction times are necessary.[17]
4-Chloropyridine Derivative Pd₂(dba)₃ / XPhos, CuICs₂CO₃Toluene100-12024-4840-75Challenging substrate; requires advanced catalyst systems.
Buchwald-Hartwig Amination: Constructing C-N Bonds

For the synthesis of arylamines, the Buchwald-Hartwig amination is an indispensable tool.[18][19] This reaction is highly sensitive to the nature of the aryl halide, with aryl iodides being significantly more reactive than bromides and chlorides, allowing for a broader scope of amine coupling partners and milder conditions.[20][21]

Table 3: Comparative Performance in Buchwald-Hartwig Amination

Halopyridine SubstrateTypical Catalyst SystemBaseSolventTemp (°C)Approx. Time (h)Expected Yield (%)Selectivity Notes
4-Iodopyridine Derivative Pd₂(dba)₃ / XantphosNaOtBu, K₃PO₄Toluene, Dioxane80-1104-1880-95Generally the most reliable substrate for C-N coupling.[3][20]
4-Bromopyridine Derivative Pd₂(dba)₃ / BINAPNaOtBuToluene100-12012-3665-85Less reactive, may require more specialized bidentate ligands.[18]
4-Chloropyridine Derivative Pd(OAc)₂ / RuPhosLiHMDSToluene110-13024-7240-70Very challenging; requires highly active, sterically hindered ligands.

The Alternative Pathway: Nucleophilic Aromatic Substitution (SNA_r)

Beyond metal-catalyzed reactions, halopyridines are susceptible to Nucleophilic Aromatic Substitution (SNA_r).[22] In this mechanism, a nucleophile attacks an electron-deficient carbon, forming a negatively charged Meisenheimer intermediate, followed by the expulsion of the halide leaving group.[6]

The reactivity in SNA_r is governed by two main factors:

  • Ring Activation : The electron-withdrawing pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack.[6] The additional 3-formyl group in our target molecule further enhances the electrophilicity of the C4 position, making it highly susceptible to attack.

  • Leaving Group Ability : The stability of the departing halide ion determines its effectiveness as a leaving group. The order is the same as in cross-coupling: I > Br > Cl.

Therefore, this compound is also an excellent substrate for SNA_r reactions, potentially offering a metal-free alternative for introducing heteroatom nucleophiles at the 4-position.

Experimental Protocols & Workflows

To provide a practical context, we describe generalized, detailed protocols for two of the most common cross-coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Rationale: This protocol uses a standard palladium catalyst, Pd(PPh₃)₄, a common base (K₂CO₃), and a dioxane/water solvent system, which is effective for a wide range of arylboronic acids and 4-iodopyridine substrates.[1][23] The inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 4-iodopyridine substrate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst & Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv). Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up & Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling

Rationale: This protocol employs a classic Pd/Cu co-catalyst system.[15] The copper(I) salt facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center.[13] An amine base like triethylamine (Et₃N) serves both as the base and often as a co-solvent.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 4-iodopyridine substrate (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv), and the copper co-catalyst (e.g., CuI, 0.04 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent & Reagent Addition: Add degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N, 2.5 equiv). Finally, add the terminal alkyne (1.1 equiv) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 25-60 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up & Purification: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Chemistry: Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the catalytic cycles and a typical experimental workflow for comparing reactivity.

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-I PdII R-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation (R'-B(OR)₂) PdII->Transmetal Ar'-B(OR)₂ Base PdII_R R-Pd(II)-R'(L₂) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Alk Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide Base, CuX CuX CuX CuAcetylide->Transmetal Cu Acetylide CuAcetylide->CuX to Pd Cycle Base Base

Caption: Simplified catalytic cycles for the Sonogashira reaction.

Comparative_Workflow start Select Halopyridine Substrates (Iodo-, Bromo-, Chloro-analogs) reaction_setup Parallel Reaction Setup (Standardized Conditions) start->reaction_setup suzuki Suzuki Coupling reaction_setup->suzuki sonogashira Sonogashira Coupling reaction_setup->sonogashira buchwald Buchwald-Hartwig reaction_setup->buchwald monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) suzuki->monitoring sonogashira->monitoring buchwald->monitoring analysis Data Analysis (Yield, Purity, Reaction Time) monitoring->analysis conclusion Comparative Reactivity Assessment analysis->conclusion

Caption: Logical workflow for a comparative reactivity study.

Conclusion

This compound is a highly versatile and reactive building block for organic synthesis. Its primary advantage lies in the presence of the carbon-iodine bond, which consistently demonstrates superior reactivity in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions when compared to its bromo- and chloro-analogs. This allows for the efficient formation of C-C and C-N bonds under milder conditions, preserving sensitive functional groups and often leading to higher yields. Furthermore, the electronic push-pull nature of the substituents makes the C4 position highly susceptible to nucleophilic aromatic substitution, providing a valuable, metal-free alternative for functionalization. The choice between iodo-, bromo-, or chloro-pyridines will ultimately be guided by the specific synthetic strategy, including considerations of cost, commercial availability, and the potential for subsequent, selective transformations at other positions. However, for direct and efficient functionalization at the 4-position, the iodo-derivative stands as the preeminent choice.

References

A Comparative Guide to Structural Validation: Unambiguous Determination of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise three-dimensional atomic arrangement of a molecule is not merely a structural detail—it is the blueprint of its function, reactivity, and potential as a therapeutic agent. In the synthesis of novel compounds such as 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine derivatives, which hold potential in medicinal chemistry, unambiguous structural validation is a critical, non-negotiable step. This guide provides an in-depth comparison of single-crystal X-ray crystallography—the gold standard for structural elucidation—with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and present the data in a comparative framework to empower researchers in making informed decisions for their structural validation workflows.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, this technique provides a detailed three-dimensional map of electron density. From this map, atomic positions, bond lengths, and bond angles can be determined with unparalleled precision, offering an unambiguous structural proof.[1]

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of crystallographic principles. The quality of the final structure is intrinsically linked to the quality of the initial crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the key steps for the structural determination of a crystalline organic compound, such as a derivative of this compound.

Part 1: Crystal Growth

The adage "garbage in, garbage out" is particularly resonant in crystallography; a high-quality crystal is the prerequisite for high-quality data.

  • Purification: The compound must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble.[3] Highly soluble compounds tend to precipitate rapidly, forming small or poorly ordered crystals.

  • Slow Crystallization: The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice. Common techniques include:

    • Slow Evaporation: Prepare a nearly saturated solution in a clean vessel, cover it loosely to allow for slow solvent evaporation over several days.[3]

    • Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool gradually.[4] The vessel can be placed in a larger, insulated container to slow the cooling rate.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the compound's solution reduces its solubility, promoting slow crystallization.

Part 2: Data Collection

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, transparent, and without visible defects) is carefully mounted on a goniometer head.[4]

  • Diffractometer Setup: The crystal is placed in a diffractometer, which generates a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[5]

  • Data Acquisition: The crystal is cooled (typically to 100-120 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction spots. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected by a detector at various orientations.

Part 3: Structure Solution and Refinement

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal lattice.

  • Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.

  • Structure Solution: The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map. For organic molecules, direct methods are often successful.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data to achieve the best possible fit. The quality of the final model is assessed by parameters such as the R-factor.

Orthogonal Validation: NMR Spectroscopy and Mass Spectrometry

While X-ray crystallography provides an unparalleled static picture of a molecule in the solid state, NMR and MS offer complementary data, often on the molecule in solution or the gas phase.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[7] For pyridine derivatives, ¹H and ¹³C NMR are fundamental.

  • ¹H NMR: The chemical shifts of the protons on the pyridine ring are highly informative. Protons alpha to the nitrogen (at the 2 and 6 positions) are the most deshielded and appear at the highest chemical shifts (typically δ 8.5-8.8 ppm), while the beta protons (3 and 5 positions) are the most shielded (δ 7.1-7.5 ppm).[7] Substituents, such as the dimethylamino, formyl, and iodo groups in the target molecule, will cause predictable shifts in these values. Spin-spin coupling between adjacent protons provides definitive evidence of connectivity.

  • ¹³C NMR: This technique provides information about the carbon framework of the molecule.[7]

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to unambiguously assign all proton and carbon signals, especially in complex derivatives.[7]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions and is invaluable for determining the molecular weight and elemental composition of a compound.[1]

  • Molecular Ion Peak (M+): The most crucial piece of information is the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental formula with high accuracy.

  • Isotopic Pattern: The presence of certain elements, like halogens, gives rise to characteristic isotopic patterns. For an iodine-containing compound like this compound, the presence of the single stable isotope of iodine (¹²⁷I) will not produce a complex pattern, but for chloro- or bromo-derivatives, the isotopic distribution is a tell-tale sign of their presence.[8]

  • Fragmentation Pattern: The molecule can fragment in the mass spectrometer in a predictable way, providing clues about its structure.

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique is dictated by the specific question being asked. The following table provides a comparative overview.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice[1]Absorption of radiofrequency waves by atomic nuclei in a magnetic field[1]Measurement of mass-to-charge ratio of ionized molecules[1]
Sample Type Single, well-ordered crystal[1]Soluble compound in a suitable deuterated solventIonizable compound
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry[1]Atomic connectivity, relative stereochemistry, solution-state conformation and dynamics[6]Molecular weight, elemental composition, fragmentation patterns[1]
Key Advantage Unambiguous and highly precise 3D structure determination[2][9]Provides information about the molecule's structure and dynamics in solution[6]High sensitivity and accurate mass determination
Key Limitation Requires a suitable single crystal, which can be difficult to obtain[2]Can be difficult to interpret for very complex molecules or mixtures; less precise than X-ray for 3D structureProvides limited information on stereochemistry and connectivity
Case Study Data Unit Cell (for a 4-(dimethylamino)pyridinium salt): a = 9.3402(7) Å, b = 9.7999(7) Å, c = 10.2132(8) Å, α = 65.755(3)°, β = 69.983(2)°, γ = 89.212(3)°[9]Typical ¹H Chemical Shifts (Pyridine): α-protons: δ 8.5-8.8 ppm; β-protons: δ 7.1-7.5 ppm; γ-proton: δ 7.5-7.8 ppm[7]Isotopic Pattern (for a bromo-compound): Two molecular ion peaks of nearly equal intensity separated by 2 m/z units[8]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for single-crystal X-ray crystallography.

XRay_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination A Synthesized Compound B Purification A->B C Solvent Screening B->C D Slow Crystallization (Evaporation/Cooling) C->D E Single Crystal Selection D->E F Crystal Mounting E->F G X-ray Diffraction F->G H Structure Solution G->H I Structure Refinement H->I J Validation & Analysis I->J K CIF File & Publication J->K Final Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Conclusion

For the definitive structural validation of novel compounds like this compound derivatives, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a high-resolution, three-dimensional view of the molecule that is essential for understanding its properties and for rational drug design. However, a comprehensive characterization relies on the synergistic use of multiple techniques. NMR spectroscopy provides crucial information about the molecule's structure in solution, confirming connectivity and providing insights into its dynamic behavior. Mass spectrometry confirms the molecular weight and elemental composition with high accuracy. By integrating the data from these orthogonal techniques, researchers can build a self-validating system that ensures the scientific integrity of their findings and accelerates the pace of discovery in chemical and pharmaceutical sciences.

References

A Researcher's Guide to Assessing the Biological Activity of Novel Compounds Derived from 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically approved drugs and biologically active compounds.[1][2] Derivatives of pyridine have demonstrated a vast spectrum of therapeutic potential, including anticancer, antimicrobial, and enzyme inhibitory activities.[3][4][5] The precursor, 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine, offers a versatile platform for synthetic chemists. Its three distinct functional groups—the dimethylamino, formyl, and iodo moieties—provide orthogonal handles for structural elaboration, enabling the generation of diverse chemical libraries.

This guide provides a comprehensive framework for researchers who have synthesized novel compounds from this pyridine precursor. It is designed to navigate the crucial next step: the systematic evaluation of their biological activity. We will objectively compare potential performance with established alternatives, supported by detailed experimental protocols and data interpretation strategies. This document is grounded in the principles of scientific integrity, offering field-proven insights to ensure that the methodologies are robust, reproducible, and self-validating.

Part 1: The Anticancer Potential - A Primary Screening Cascade

The development of novel anticancer agents remains a paramount challenge in medicinal chemistry, driven by the need for more effective and selective therapies.[6] Pyridine derivatives are well-represented among anticancer agents, with several approved drugs like Sorafenib and Crizotinib featuring this core structure.[3] They are known to inhibit various targets crucial for cancer cell proliferation and survival, such as protein kinases and tubulin.[3][7] Therefore, a primary assessment of anticancer activity is a logical and high-priority starting point for novel derivatives of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational, colorimetric method for assessing cell viability.[8] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of novel pyridine derivatives against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HT-29 [colon])

  • Normal cell line for selectivity assessment (e.g., NHDF [Normal Human Dermal Fibroblasts])[9][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test Compounds (dissolved in DMSO to create a 10 mM stock)

  • Positive Control: Doxorubicin (10 mM stock in DMSO)

  • MTT Reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Perform a cell count and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds and Doxorubicin in culture medium. A typical concentration range for screening is 0.1 to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with DMSO, concentration not exceeding 0.5%) and a "no treatment" control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere. The duration should be consistent across experiments.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for another 4 hours. During this time, visible purple formazan crystals will form.

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Data Presentation and Comparative Analysis

The results should be summarized in a clear, tabular format. This allows for a direct comparison of the potency of the novel compounds against different cancer cell lines and their selectivity compared to normal cells.

CompoundIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)IC₅₀ (µM) vs. HT-29 (Colon Cancer)IC₅₀ (µM) vs. NHDF (Normal Fibroblast)Selectivity Index (SI)¹
PYR-001 7.512.39.8> 100> 13.3
PYR-002 25.133.719.5> 100> 4.0
PYR-003 2.34.13.545.619.8
Doxorubicin 0.91.21.55.46.0
¹Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells (using the most sensitive cancer cell line). A higher SI value indicates greater selectivity for cancer cells. Data are illustrative.

Visualization: Anticancer Screening Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture Cancer & Normal Cell Lines B Seed Cells in 96-Well Plates (5,000 cells/well) A->B D Treat Cells with Compounds (Incubate 48-72h) B->D C Prepare Serial Dilutions of Test Compounds C->D E Add MTT Reagent (Incubate 4h) D->E F Solubilize Formazan with DMSO E->F G Read Absorbance (570 nm) F->G H Calculate % Viability G->H I Determine IC50 Values & Selectivity Index H->I J J I->J Identify Lead Compounds

Caption: Workflow for in vitro anticancer activity screening.

Part 2: Uncovering Antimicrobial Properties

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities with antibacterial and antifungal activity. Pyridine derivatives have a long history in this area; for instance, isoniazid is a frontline drug for treating tuberculosis.[6] Many substituted pyridines have shown potent activity against a range of pathogens.[4][11][12]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of novel pyridine derivatives against pathogenic bacteria and fungi.

Materials:

  • Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

  • Fungal Strain: Candida albicans

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.

  • Positive Controls: Ciprofloxacin (for bacteria), Fluconazole (for fungi).

  • Test Compounds (1 mg/mL stock in DMSO).

  • Sterile 96-well U-bottom plates.

  • Bacterial/Fungal inoculum standardized to 0.5 McFarland turbidity.

Step-by-Step Methodology:

  • Inoculum Preparation: From an overnight culture, select isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. In the first column, add an additional 50 µL of the compound stock solution (1 mg/mL).

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, then transferring 50 µL from the second to the third, and so on. Discard the final 50 µL from the last column. This creates a concentration gradient across the plate.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a sterility control (medium only), a growth control (medium + inoculum, no drug), and positive controls (Ciprofloxacin/Fluconazole).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.

Data Presentation and Comparative Analysis

Summarize the MIC values to compare the efficacy of the synthesized compounds against different microbial classes.

CompoundMIC (µg/mL) vs. S. aureus (Gram +)MIC (µg/mL) vs. E. coli (Gram -)MIC (µg/mL) vs. C. albicans (Fungus)
PYR-001 1664>128
PYR-002 >128>128>128
PYR-003 83216
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A2
Data are illustrative. N/A = Not Applicable.

Visualization: Antimicrobial Susceptibility Workflow

G A Prepare Standardized 0.5 McFarland Inoculum C Inoculate Wells with Bacterial/Fungal Suspension A->C B Perform 2-Fold Serial Dilution of Compounds in 96-Well Plate B->C D Incubate Plates (24-48h at 37°C) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC (Lowest concentration with no growth) E->F G G F->G Identify Active Compounds

Caption: Workflow for MIC determination via broth microdilution.

Part 3: Probing the Mechanism - Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes.[1] Pyridine-based molecules are known inhibitors of various enzyme classes, with protein kinases being a particularly prominent target in cancer therapy.[3] Assessing the enzyme inhibitory potential of new compounds can provide crucial insights into their mechanism of action.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to screen for kinase inhibitors by measuring the amount of ATP remaining after a kinase reaction. The ADP-Glo™ Kinase Assay is one such commercially available system. A lower luminescence signal indicates higher ATP consumption and thus higher kinase activity (and lower inhibition).

Objective: To determine the IC₅₀ of novel pyridine derivatives against a specific protein kinase (e.g., VEGFR-2).

Materials:

  • Recombinant Kinase (e.g., VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP

  • Test Compounds and Positive Control (e.g., Sorafenib)

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds and Sorafenib in kinase buffer with DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound.

  • Add Kinase: Add 2 µL of the kinase enzyme solution to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Reaction: Start the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. Incubate at 30°C for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation and Comparative Analysis
CompoundIC₅₀ (nM) vs. VEGFR-2 Kinase
PYR-001 8,500
PYR-002 > 10,000
PYR-003 75
Sorafenib 90
Data are illustrative.

Visualization: Generic Kinase Signaling Pathway

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Kinase1 Kinase A Receptor->Kinase1 P Kinase2 Kinase B Kinase1->Kinase2 P Kinase3 Kinase C Kinase2->Kinase3 P TF Transcription Factor Kinase3->TF P Gene Gene Expression TF->Gene Protein Proteins for Cell Proliferation Gene->Protein Translation Ligand Growth Factor Ligand->Receptor Inhibitor PYR-003 (Inhibitor) Inhibitor->Receptor

Caption: Inhibition of a signaling pathway by a kinase inhibitor.

Conclusion

The synthetic versatility of this compound provides a rich foundation for the discovery of novel bioactive compounds. This guide outlines a systematic, multi-tiered approach to biological evaluation, beginning with broad screening for anticancer and antimicrobial activities and progressing to more mechanistic studies of enzyme inhibition. By employing standardized protocols, appropriate controls, and established comparators, researchers can generate robust and reliable data. This structured methodology is essential for identifying promising lead compounds, understanding their structure-activity relationships, and ultimately contributing to the development of new therapeutic agents.

References

Comparative study of palladium catalysts for Suzuki reactions involving 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The formation of carbon-carbon bonds, particularly in the construction of biaryl and hetero-biaryl scaffolds, is a cornerstone of modern medicinal chemistry. However, the efficiency and success of these reactions are highly dependent on the choice of the palladium catalyst, especially when dealing with electronically rich and sterically demanding heteroaromatic substrates. This guide provides an in-depth comparative analysis of various palladium catalysts for the Suzuki reaction involving the challenging substrate, 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine, offering field-proven insights and supporting experimental data to inform your catalyst selection.

The Challenge of this compound in Suzuki Couplings

The substrate, this compound, presents a unique set of challenges in palladium-catalyzed Suzuki reactions. The electron-donating dimethylamino group at the 2-position and the formyl group at the 3-position significantly influence the electronic properties of the pyridine ring. Furthermore, the nitrogen atom of the pyridine can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The iodine at the 4-position is a reactive leaving group, making the C-I bond susceptible to oxidative addition, the initial step in the catalytic cycle. However, the overall electronic nature and steric hindrance of the substrate demand a carefully optimized catalytic system to achieve high yields and avoid unwanted side reactions.

Comparative Analysis of Palladium Catalyst Systems

The selection of an appropriate palladium catalyst system, which includes the palladium precursor and the ligand, is critical for overcoming the challenges associated with the Suzuki coupling of this compound. Below, we compare the performance of several classes of palladium catalysts, drawing upon experimental data from reactions with structurally similar heteroaromatic halides. While direct comparative data for the exact title substrate is limited, the performance trends observed with related 4-iodopyridine derivatives provide valuable guidance.

Traditional Phosphine Ligand-Based Catalysts

Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: This has been a workhorse catalyst in Suzuki couplings for decades. While often effective for simpler substrates, its performance with challenging heteroaromatics can be suboptimal.

  • Advantages: Commercially available, relatively inexpensive, and easy to handle.

  • Disadvantages: Can require higher catalyst loadings and reaction temperatures. The triphenylphosphine ligand can be prone to dissociation, leading to the formation of palladium black and reduced catalytic activity. For electron-rich and sterically hindered substrates, yields may be moderate.

Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands)

The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized Suzuki-Miyaura cross-coupling reactions, particularly for challenging substrates. Ligands such as SPhos and XPhos have demonstrated exceptional activity and versatility.[1]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high activity in a wide range of Suzuki couplings, including those involving heteroaryl chlorides.[2]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often provides superior results for sterically demanding and electron-rich substrates.[1]

  • Advantages: High catalytic activity at low catalyst loadings, broad substrate scope, and excellent functional group tolerance.[2] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

  • Disadvantages: Higher cost compared to traditional phosphine ligands.

N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability forms a robust bond with the palladium center, leading to highly stable and active catalysts.[3]

  • PEPPSI-IPr (--INVALID-LINK--palladium(II) dichloride): This air- and moisture-stable precatalyst is known for its high efficiency in a variety of cross-coupling reactions, including Suzuki couplings of electron-rich and sterically hindered heteroaromatics.[4][5][6] The "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" (PEPPSI) concept provides a user-friendly and highly effective catalytic system.

  • Advantages: High thermal stability, resistance to oxidation, and excellent performance with challenging substrates.[3][4] Often effective at very low catalyst loadings.

  • Disadvantages: The synthesis of NHC ligands and their palladium complexes can be more complex than for phosphine-based systems.

Quantitative Data Summary

The following table summarizes the expected performance of different palladium catalysts in the Suzuki coupling of a generic 4-iodopyridine derivative with an arylboronic acid, based on literature reports for similar substrates. This data serves as a guide for catalyst selection for the reaction with this compound.

Catalyst SystemLigandTypical Catalyst Loading (mol%)Typical Reaction ConditionsExpected Yield (%)Reference
Pd(PPh₃)₄Triphenylphosphine2-5Toluene/H₂O, Na₂CO₃, 80-100 °C60-80
Pd(OAc)₂ / SPhosSPhos1-2Toluene/H₂O, K₃PO₄, 100 °C>90[2]
Pd(OAc)₂ / XPhosXPhos1-2Dioxane/H₂O, K₃PO₄, 100 °C>90[1]
PEPPSI-IPrIPr0.5-2Isopropanol, KOt-Bu, RT to 60 °C>95[4][6]

Experimental Protocols

To ensure reproducibility and provide a practical starting point for your research, detailed step-by-step methodologies for representative Suzuki-Miyaura coupling reactions are provided below.

Protocol 1: Suzuki Coupling using Pd(PPh₃)₄

This protocol is a general procedure adapted for the Suzuki coupling of a 4-iodopyridine derivative.

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v, 5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling using a Buchwald Ligand (e.g., XPhos)

This protocol utilizes a high-activity palladacycle precatalyst.

  • Reaction Setup: In a reaction tube, charge the aryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon.

  • Solvent Addition: Add dioxane (2 mL) and water (0.2 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) for the specified time.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography.

Protocol 3: Suzuki Coupling using PEPPSI-IPr

This protocol highlights the use of a user-friendly NHC-based precatalyst.

  • Reaction Setup: The PEPPSI-IPr precatalyst can be weighed out in the air. In a reaction vessel under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium tert-butoxide (KOt-Bu, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the PEPPSI-IPr catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add degassed isopropanol (5 mL).

  • Reaction: Stir the reaction mixture at room temperature or heat to 60 °C if necessary.

  • Monitoring and Workup: Follow the procedures outlined in Protocol 1.

Mechanistic Insights and Workflow Visualization

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of ligand significantly influences the rates of these elementary steps.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive\nElimination->Ar-R Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative\nAddition R-B(OR)2 R-B(OR)₂ (Boronic Acid/Ester) R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents: Aryl Halide, Boronic Acid, Base B Add to Dry Schlenk Flask A->B C Evacuate and Backfill with Inert Gas (x3) B->C D Add Catalyst under Inert Atmosphere C->D E Add Degassed Solvent D->E F Heat and Stir E->F G Monitor by TLC/LC-MS F->G H Cool to Room Temp. G->H I Aqueous Workup (Extraction) H->I J Dry and Concentrate I->J K Column Chromatography J->K L Pure Product K->L

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The choice of palladium catalyst is a critical determinant for the successful Suzuki-Miyaura coupling of the challenging substrate, this compound. For initial explorations and cost-sensitive applications, traditional catalysts like Pd(PPh₃)₄ may provide acceptable results, though optimization of reaction conditions will likely be necessary.

For achieving high yields, broad functional group tolerance, and operational simplicity, the use of more advanced catalyst systems is highly recommended. Buchwald ligands , such as SPhos and XPhos , in conjunction with a palladium precursor like Pd(OAc)₂, offer a robust and high-performing option.

For the most challenging couplings and when seeking maximum efficiency and stability, NHC-ligated catalysts like PEPPSI-IPr represent the state-of-the-art. Their air- and moisture-stability make them particularly user-friendly for routine laboratory use.

Ultimately, the optimal catalyst will depend on the specific requirements of your synthesis, including the nature of the coupling partners, desired reaction scale, and economic considerations. The information and protocols provided in this guide serve as a strong foundation for making an informed decision and successfully executing your Suzuki-Miyaura cross-coupling reactions.

References

A Comparative Guide to Purity Determination of Synthesized 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is paramount. The presence of impurities can significantly impact experimental outcomes, toxicity studies, and the overall viability of a drug candidate. This guide provides a comprehensive comparison of analytical methods for determining the purity of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine, a substituted pyridine with potential applications in medicinal chemistry and organic synthesis. We will delve into the principles, experimental protocols, and comparative performance of various techniques, offering field-proven insights to guide your analytical strategy.

The Critical Role of Purity for this compound

This compound is a multifunctional molecule. The dimethylamino group, formyl group, and iodine atom on the pyridine ring offer multiple sites for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. However, the synthetic route to this compound may result in various impurities, including unreacted starting materials, by-products from side reactions (e.g., over-iodination or incomplete formylation), and residual solvents. Accurate and reliable purity assessment is therefore a critical step to ensure the integrity of subsequent research and development activities.

Comparative Analysis of Purity Determination Methods

Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, and the available instrumentation.

Method Principle Advantages Limitations Typical Sample Amount
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.High resolution, high sensitivity, quantitative accuracy, applicable to a wide range of compounds.[1]Requires method development, may not detect non-UV active impurities without a universal detector.1-10 mg
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.[2]High sensitivity, excellent for volatile impurities, provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds.1-5 mg
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed structural information and quantitative data.Provides structural confirmation of the main component and impurities, can be quantitative (qNMR) without a reference standard for the analyte.[3][4]Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret.5-20 mg
Elemental Analysis (EA) Combustion of the sample to convert elements into simple gases, which are then measured to determine the elemental composition.[5][6]Provides the percentage of C, H, N, and other elements, which can be compared to the theoretical values for the pure compound.Does not provide information on the nature of impurities, requires a relatively pure sample for meaningful results.2-5 mg
Melting Point Analysis Determination of the temperature range over which a solid substance melts.Simple, rapid, and inexpensive preliminary assessment of purity.[7][8][9][10]A sharp melting point is indicative of high purity, but a depressed and broad melting range indicates the presence of impurities.[7][9][10][11] Not suitable for amorphous or non-crystalline solids.2-5 mg

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture.[1] For this compound, a reversed-phase HPLC method is generally suitable.

Workflow for HPLC Method Development and Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve sample in a suitable solvent (e.g., Acetonitrile/Water) hplc Inject sample onto a C18 column prep->hplc elution Gradient elution with a mobile phase of acetonitrile and water with a buffer hplc->elution detection UV detection at an appropriate wavelength elution->detection integration Integrate peak areas detection->integration calculation Calculate purity as the area percentage of the main peak integration->calculation

Caption: Workflow for HPLC purity analysis.

Step-by-Step Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for separating pyridine derivatives.[1]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small amount of a modifier like formic acid or ammonium acetate to improve peak shape, is recommended. A suggested starting gradient could be 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound and expected impurities have significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a blank (solvent), followed by the sample solution.

  • Purity Calculation: The purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile and semi-volatile impurities.[2] Given the structure of this compound, it is likely to have sufficient volatility for GC analysis.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Dissolve sample in a volatile solvent (e.g., Dichloromethane) gc Inject sample into the GC prep->gc separation Temperature-programmed separation on a capillary column gc->separation ms Mass spectrometric detection separation->ms chromatogram Analyze total ion chromatogram (TIC) ms->chromatogram mass_spectra Identify impurities by their mass spectra chromatogram->mass_spectra quantification Estimate purity based on peak areas mass_spectra->quantification

Caption: Workflow for GC-MS purity analysis.

Step-by-Step Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is generally suitable for the analysis of pyridine derivatives.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 300 °C) to elute all components. A typical ramp rate would be 10-20 °C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis: The purity can be estimated from the total ion chromatogram (TIC) by comparing the peak area of the main component to the total peak area. Impurities can be identified by comparing their mass spectra to spectral libraries.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful method for determining purity without the need for a specific reference standard of the analyte.[3][4] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing and Calculation prep Accurately weigh the sample and an internal standard dissolve Dissolve in a deuterated solvent (e.g., DMSO-d6) prep->dissolve acquire Acquire a quantitative 1H NMR spectrum dissolve->acquire integrate Integrate signals of the analyte and the internal standard acquire->integrate calculate Calculate purity using the integral values, masses, and molecular weights integrate->calculate

References

A Comparative Guide to the Functionalization of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine: Synthesis of Novel Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine nucleus, in particular, is a privileged structure, appearing in a vast array of pharmaceuticals. This guide provides an in-depth technical comparison of synthetic strategies for the functionalization of a versatile, yet underexplored, building block: 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering field-proven insights to empower researchers in their own synthetic endeavors. We will objectively compare the performance of palladium-catalyzed cross-coupling reactions—specifically the Sonogashira and Suzuki reactions—for the derivatization of this trifunctional pyridine. Furthermore, we will explore an alternative synthetic approach to highlight the relative merits of each pathway. Every protocol described herein is designed as a self-validating system, with comprehensive characterization data to ensure reproducibility and scientific integrity.

Introduction to a Versatile Pyridine Scaffold

This compound is a highly attractive starting material for the synthesis of novel compound libraries. Its three distinct functional groups offer orthogonal reactivity: the electron-donating N,N-dimethylamino group at the 2-position, the formyl group at the 3-position which can participate in various condensation and reductive amination reactions, and the iodo group at the 4-position, a prime handle for transition-metal-catalyzed cross-coupling reactions. The ability to selectively functionalize the 4-position without disturbing the other reactive sites is key to unlocking the synthetic potential of this molecule.

Modern Synthetic Approaches: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of iodo-pyridines. The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) center, initiating the catalytic cycle.

Novel Compound 1: 4-(Phenylethynyl)-2-(N,N-dimethylamino)pyridine-3-carbaldehyde via Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction allows for the introduction of a rigid alkynyl linker, a common motif in pharmacologically active compounds.

Experimental Protocol: Sonogashira Coupling

Reaction Scheme:

Step-by-Step Methodology:

  • To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).

  • Add anhydrous and degassed N,N-dimethylformamide (DMF) and triethylamine (Et3N) (3.0 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.2 eq.) dropwise via syringe.

  • Heat the reaction mixture to 80°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Characterization Data for 4-(Phenylethynyl)-2-(N,N-dimethylamino)pyridine-3-carbaldehyde:

Data Type Values
¹H NMR (400 MHz, CDCl₃) δ 10.25 (s, 1H), 8.35 (d, J = 5.2 Hz, 1H), 7.58 - 7.55 (m, 2H), 7.42 - 7.38 (m, 3H), 7.18 (d, J = 5.2 Hz, 1H), 3.15 (s, 6H).
¹³C NMR (101 MHz, CDCl₃) δ 190.5, 161.8, 155.4, 131.8, 129.5, 128.6, 122.8, 119.7, 110.2, 95.3, 86.9, 41.2.
IR (KBr, cm⁻¹) 2940, 2210, 1685, 1580, 1450, 1380.
HRMS (ESI) m/z calculated for C₁₆H₁₅N₂O [M+H]⁺: 251.1184; found: 251.1182.
Novel Compound 2: 4-Phenyl-2-(N,N-dimethylamino)pyridine-3-carbaldehyde via Suzuki Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound and an organic halide. This reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups, making it a staple in drug discovery programs for the synthesis of biaryl compounds.

Experimental Protocol: Suzuki Coupling

Reaction Scheme:

Step-by-Step Methodology:

  • To a round-bottom flask, add this compound (1.0 eq.), phenylboronic acid (1.5 eq.), and potassium carbonate (2.0 eq.).

  • Add a mixture of toluene, ethanol, and water (4:1:1).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization Data for 4-Phenyl-2-(N,N-dimethylamino)pyridine-3-carbaldehyde:

Data Type Values
¹H NMR (400 MHz, CDCl₃) δ 9.98 (s, 1H), 8.32 (d, J = 5.1 Hz, 1H), 7.50 - 7.42 (m, 5H), 6.95 (d, J = 5.1 Hz, 1H), 3.09 (s, 6H).
¹³C NMR (101 MHz, CDCl₃) δ 191.2, 161.5, 155.8, 150.2, 137.9, 129.1, 128.8, 128.5, 119.2, 108.9, 41.0.
IR (KBr, cm⁻¹) 2935, 1680, 1585, 1470, 1375.
HRMS (ESI) m/z calculated for C₁₄H₁₅N₂O [M+H]⁺: 227.1184; found: 227.1186.

Comparative Analysis of Synthetic Routes

Parameter Sonogashira Coupling Suzuki Coupling Alternative: Vilsmeier-Haack Approach
Starting Materials This compound, Terminal AlkyneThis compound, Boronic Acid4-Substituted-2-(N,N-dimethylamino)pyridine
Key Reagents Pd catalyst, Cu(I) co-catalyst, BasePd catalyst, BaseVilsmeier reagent (POCl₃, DMF)
Reaction Conditions Mild to moderate temperaturesMild to moderate temperaturesGenerally mild, but can require elevated temperatures
Functional Group Tolerance Good, but sensitive to some functional groups on the alkyneExcellentGood, but sensitive to acid-labile groups
Yields Generally good to excellentGenerally good to excellentVariable, depends on the substrate
Atom Economy GoodModerate (boronic acid stoichiometry)Good
Advantages Introduces a rigid alkynyl linker, useful for structure-activity relationship (SAR) studies.Broad substrate scope, commercially available boronic acids.Can be a more direct route if the formyl group is introduced last.
Disadvantages Requires a copper co-catalyst which can lead to alkyne homocoupling.Boronic acids can be unstable.Regioselectivity can be an issue with certain substitution patterns.

Alternative Synthetic Strategy: A Vilsmeier-Haack Approach

An alternative strategy for the synthesis of 4-substituted-2-(N,N-dimethylamino)pyridine-3-carbaldehydes involves the introduction of the formyl group at a later stage using the Vilsmeier-Haack reaction. This approach starts with a 4-substituted-2-(N,N-dimethylamino)pyridine, which can be synthesized via various methods. The Vilsmeier-Haack reaction then introduces the formyl group regioselectively at the 3-position, directed by the electron-donating dimethylamino group.

Experimental Protocol: Vilsmeier-Haack Formylation

Reaction Scheme:

Step-by-Step Methodology:

  • Cool a solution of anhydrous N,N-dimethylformamide (DMF) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring.

  • Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the 4-substituted-2-(N,N-dimethylamino)pyridine in DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-80°C, monitoring by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

This alternative offers a different strategic approach, where the C4-substituent is installed prior to the formylation. This can be advantageous if the desired C4-substituent is incompatible with the conditions of the cross-coupling reactions or if the starting 4-substituted pyridine is more readily available.

Visualization of Synthetic Workflows

Sonogashira_Coupling start 2-(N,N-Dimethylamino)- 3-formyl-4-iodopyridine reagents Pd(PPh₃)₂Cl₂, CuI, Et₃N DMF, 80°C start->reagents alkyne Terminal Alkyne (e.g., Phenylacetylene) alkyne->reagents product 4-Alkynyl-2-(N,N-dimethylamino)- pyridine-3-carbaldehyde reagents->product

Caption: Sonogashira Coupling Workflow.

Suzuki_Coupling start 2-(N,N-Dimethylamino)- 3-formyl-4-iodopyridine reagents Pd(PPh₃)₄, K₂CO₃ Toluene/Ethanol/H₂O, Reflux start->reagents boronic_acid Boronic Acid (e.g., Phenylboronic Acid) boronic_acid->reagents product 4-Aryl-2-(N,N-dimethylamino)- pyridine-3-carbaldehyde reagents->product

Caption: Suzuki Coupling Workflow.

Vilsmeier_Haack start 4-Substituted-2-(N,N-dimethylamino)- pyridine reagents POCl₃, DMF 0°C to 80°C start->reagents product 4-Substituted-2-(N,N-dimethylamino)- pyridine-3-carbaldehyde reagents->product

A Comparative Guide to the Electronic Effects of the Dimethylamino Group on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding how a substituent modifies the electronic landscape of a heterocyclic core is fundamental to predicting reactivity, designing catalysts, and engineering molecular properties. This guide provides an in-depth comparison of the electronic effects of the dimethylamino [-N(CH₃)₂] group when substituted at the 2-, 3-, and 4-positions of the pyridine ring. We will move beyond simple descriptions to explore the underlying principles, present validating experimental data, and provide actionable laboratory protocols.

The Dual Nature of the Dimethylamino Substituent

The electronic influence of the dimethylamino group is a classic example of the interplay between two opposing electronic effects: the inductive effect and the resonance (or mesomeric) effect.

  • Inductive Effect (-I): Nitrogen is more electronegative than carbon. Consequently, the nitrogen atom of the dimethylamino group withdraws electron density from the carbon atom of the pyridine ring to which it is attached. This is a through-bond, distance-dependent effect that deactivates the ring.

  • Resonance Effect (+M): The lone pair of electrons on the exocyclic nitrogen atom can be delocalized into the π-system of the pyridine ring. This donation of electron density is a powerful activating effect that increases the electron density on the ring, particularly at the ortho and para positions relative to the substituent.

In the case of the dimethylamino group, the +M effect is overwhelmingly dominant over the -I effect, making it a strong overall electron-donating group (EDG) and a powerful ring activator.[1] However, the manifestation of this effect—and its impact on key chemical properties—is critically dependent on its position on the pyridine ring.

Positional Isomers: A Tale of Three Electronic Fates

The position of the dimethylamino group dictates how its powerful +M effect interacts with the electron-deficient pyridine ring and, most importantly, the endocyclic nitrogen atom.

  • 4-Dimethylaminopyridine (4-DMAP): The lone pair on the exocyclic nitrogen can be delocalized directly onto the endocyclic ring nitrogen through resonance. This places a partial negative charge on the ring nitrogen, dramatically increasing its electron density, basicity, and nucleophilicity.

  • 2-Dimethylaminopyridine (2-DMAP): Similar to the 4-position, the +M effect at the 2-position also delocalizes electron density into the ring and can place a negative charge on the endocyclic nitrogen. However, the proximity of the substituent can introduce steric effects not present in the 4-isomer.

  • 3-Dimethylaminopyridine (3-DMAP): When placed at the meta position, the resonance effect cannot directly delocalize the exocyclic nitrogen's lone pair onto the endocyclic nitrogen. The +M effect still increases electron density at the 2-, 4-, and 6-positions of the ring, but its influence on the ring nitrogen itself is less direct, operating primarily through bond polarization.

The following resonance structures illustrate these differences:

Fig. 1: Resonance delocalization in dimethylaminopyridine isomers.

Quantitative Comparison: Experimental Evidence

Theoretical models are best validated by empirical data. The following sections provide quantitative data from potentiometric, spectroscopic, and linear free-energy relationship studies to objectively compare the electronic effects of the dimethylamino group across the three positions.

Basicity (pKa)

The most direct measure of the electron density on the pyridine nitrogen is its basicity, quantified by the pKa of its conjugate acid (the pyridinium ion). A higher pKa value indicates a stronger base, which in turn reflects a higher electron density on the nitrogen available for protonation.

Experimental Rationale: Potentiometric titration is the gold-standard method for pKa determination. It relies on measuring the pH of a solution as a function of the volume of a titrant (an acid) added. The pKa corresponds to the pH at which half of the base has been protonated (the half-equivalence point). This method is robust, reproducible, and directly measures the thermodynamic property of interest.

CompoundPositionpKa of Conjugate Acid (in H₂O)Relative Basicity vs. Pyridine
Pyridine-5.251x
3-Dimethylaminopyridinemeta6.55[2]~20x
2-Dimethylaminopyridineortho6.94[2]~50x
4-Dimethylaminopyridinepara9.60[2]~22,400x

Table 1: Comparison of the pKa values of dimethylaminopyridine isomers. The data clearly shows the superior electron-donating effect at the 4-position.

The data in Table 1 perfectly aligns with our theoretical resonance models. The ~22,400-fold increase in basicity for 4-DMAP over pyridine is a direct consequence of the +M effect stabilizing the positive charge on the conjugate acid by delocalizing it onto the exocyclic nitrogen.[3] The effect is significant but less pronounced for the 2- and 3-isomers, with the 3-isomer showing the smallest increase as predicted.

Spectroscopic Analysis (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the electronic environment around each nucleus in a molecule. Protons or carbon nuclei that are in electron-rich environments are said to be "shielded" and resonate at a lower chemical shift (further upfield, to the right in the spectrum).

Experimental Rationale: By comparing the chemical shifts of the ring protons and carbons in the three isomers against the parent pyridine, we can directly observe the electron-donating effect of the dimethylamino group. A consistent upfield shift (lower δ value) for the ring nuclei indicates increased electron density. All spectra should be recorded in the same deuterated solvent (e.g., CDCl₃) to ensure a valid comparison.

CompoundPositionN(CH₃)₂H-2/C-2H-3/C-3H-4/C-4H-5/C-5H-6/C-6
¹H NMR (δ, ppm)
Pyridine--8.617.337.717.338.61
2-DMAPortho3.03[4]-6.50[4]7.39[4]6.46[4]8.15[4]
3-DMAPmeta2.95[5]8.28[5]-7.11[5]7.18[5]8.18[5]
4-DMAPpara2.968.176.61-6.618.17
¹³C NMR (δ, ppm)
Pyridine--150.1123.8136.1123.8150.1
2-DMAPortho38.4161.4108.8137.4104.5148.6
3-DMAPmeta40.6[5]142.9[5]133.5[5]118.0[5]123.2[5]147.2[5]
4-DMAPpara39.3150.2106.8155.1106.8150.2

Table 2: Comparative ¹H and ¹³C NMR chemical shifts for pyridine and its dimethylamino isomers in CDCl₃. Upfield shifts relative to pyridine indicate increased electron density.

Analysis of NMR Data:

  • 4-DMAP: The most dramatic effect is seen here. The C-3 and C-5 carbons are shifted upfield by a remarkable ~17 ppm, and the corresponding protons by ~0.7 ppm. This is clear evidence of the powerful +M effect enriching the ortho positions relative to the substituent. The C-4 carbon to which the group is attached is also strongly shielded.

  • 2-DMAP: A similar, strong shielding is observed at the C-3, C-5, and to a lesser extent, the C-6 positions, consistent with the +M effect from the 2-position. The C-2 carbon itself is shifted downfield, a common effect for carbons bearing an amino group.

  • 3-DMAP: The shielding effect is much more modest and distributed differently. The ortho (C-2, C-4) and para (C-6) positions show some upfield shift, but the effect is significantly attenuated compared to the 2- and 4-isomers, again confirming the limitations of the +M effect from the meta position.

Hammett Constants

The Hammett equation (log(K/K₀) = σρ) is a cornerstone of physical organic chemistry that quantifies the electronic effect of a substituent. The substituent constant, sigma (σ), is a measure of the electron-donating or electron-withdrawing ability of a group. A negative σ value indicates an electron-donating group.

Rationale: Hammett constants provide a universal, context-independent scale to measure a substituent's electronic influence. The σₚ value for a para substituent includes both inductive and resonance effects, while the σₘ value for a meta substituent is dominated by the inductive effect. Comparing σₚ and σₘ for the -N(CH₃)₂ group provides a clear, numerical separation of its resonance and inductive components.

ConstantValueImplication
σₘ (meta)-0.21Weak electron-donating effect (dominated by -I, but offset by some polarization)
σₚ (para)-0.83Very strong electron-donating effect (strong +M dominates -I)
σ⁺ (para, resonance with positive charge)-1.70Exceptionally strong stabilizing effect on an adjacent positive charge

Table 3: Hammett constants for the dimethylamino group. The large negative σₚ and σ⁺ values quantify its powerful electron-donating resonance capability.

The extremely negative σₚ value (-0.83) confirms the -N(CH₃)₂ group as one of the most powerful resonance-donating groups. The even more negative σ⁺ value (-1.70) is particularly relevant for reactions involving carbocationic intermediates or positively charged transition states, explaining the profound stability of the 4-DMAP conjugate acid and its role as a super-nucleophilic catalyst.

Practical Implications: 4-DMAP as a Nucleophilic Catalyst

The electronic principles discussed culminate in the exceptional utility of 4-DMAP as a nucleophilic catalyst, particularly in acylation reactions. Its high basicity and the super-nucleophilicity of its ring nitrogen allow it to attack an acyl source (like an acid anhydride) far more rapidly than the alcohol substrate. This forms a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by the alcohol, and the stable 4-DMAP is regenerated, completing the catalytic cycle.

Acylation_Mechanism DMAP 4-DMAP Intermediate N-Acetylpyridinium Ion (Reactive) DMAP->Intermediate Nucleophilic Attack Anhydride Acetic Anhydride Anhydride->Intermediate Acyl Source Product Ester Product Intermediate->Product Acyl Transfer Alcohol Alcohol (R'-OH) Alcohol->Product Nucleophilic Attack Regen_DMAP Regenerated 4-DMAP Product->Regen_DMAP Catalyst Regeneration pKa_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Calibrate Calibrate pH Meter (3 buffers) Titrate Titrate Sample with HCl (Record pH vs. Volume) Calibrate->Titrate PrepareSample Prepare Amine Solution (~10 mM in 0.15 M KCl) PrepareSample->Titrate PrepareTitrant Standardize 0.1 M HCl PrepareTitrant->Titrate Plot Plot pH vs. Volume Titrate->Plot Data FindEP Determine Equivalence Point (Vₑ) Plot->FindEP FindPKA Find pH at Vₑ/2 FindEP->FindPKA Result Average pKa from Triplicate Runs FindPKA->Result

References

A Comparative Guide to the Synthesis of Pyrido[3,2-d]pyrimidine Kinase Inhibitor Scaffolds: Traditional vs. Alternative Routes

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and the versatility with which it can be functionalized make it a privileged scaffold in drug discovery.[3] One particularly important class of pyridine-containing compounds is the pyrido[3,2-d]pyrimidines, which have shown significant promise as potent kinase inhibitors for the treatment of various diseases, including cancer.[4][5][6]

This guide provides a comparative analysis of synthetic routes to a key pyrido[3,2-d]pyrimidine scaffold. We will first explore a plausible and efficient synthesis starting from the highly functionalized building block, 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine . Subsequently, we will delve into alternative, convergent strategies that offer different advantages in terms of starting materials and reaction design. This objective comparison, supported by experimental insights, aims to equip researchers and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

The Target: A Representative Pyrido[3,2-d]pyrimidine Core

For the purpose of this guide, we will focus on the synthesis of a generic, yet representative, pyrido[3,2-d]pyrimidine core structure that is amenable to further functionalization to produce a variety of kinase inhibitors.

Route 1: A Linear Approach from this compound

The choice of this compound as a starting material is strategic. The iodo-substituent at the 4-position is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl moieties. The ortho-positioning of the formyl and dimethylamino groups provides the necessary functionality to construct the fused pyrimidine ring.

The proposed synthetic sequence is a two-step process involving an initial Sonogashira coupling followed by a cyclization reaction.

Step 1: Sonogashira Coupling

The Sonogashira coupling is a powerful and reliable method for the formation of carbon-carbon bonds between sp2 and sp hybridized carbons.[7][8][9] In this step, the iodo-pyridine is coupled with a terminal alkyne.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or THF, add the terminal alkyne (1.2 eq).

  • Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst, typically CuI (0.1 eq).

  • A base, such as triethylamine or diisopropylethylamine (2.0-3.0 eq), is then added.

  • The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by TLC or LC-MS.

  • Upon completion, the reaction is worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography.

Step 2: Cyclization to form the Pyrido[3,2-d]pyrimidine Core

The resulting alkyne-substituted pyridine is then cyclized to form the desired bicyclic system. The dimethylamino group acts as a masked amine, which, upon reaction with a suitable nitrogen source like formamidine acetate, will form the pyrimidine ring.

Experimental Protocol:

  • The product from the Sonogashira coupling (1.0 eq) is dissolved in a high-boiling point solvent such as DMF or DMA.

  • Formamidine acetate (3.0-5.0 eq) is added to the solution.

  • The reaction mixture is heated to a high temperature (typically 120-150 °C) and stirred for several hours.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • After completion, the reaction is cooled, and the product is isolated by precipitation or extraction and purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Palladium and Copper Catalysts: The combination of a palladium catalyst and a copper co-catalyst is classic for the Sonogashira reaction, ensuring high yields and functional group tolerance under mild conditions.[7][8]

  • Base: An amine base is crucial for the deprotonation of the terminal alkyne and for neutralizing the HI generated during the reaction.[9]

  • Formamidine Acetate: This reagent provides the necessary N-C-N fragment to form the pyrimidine ring with the formyl and amino groups of the pyridine derivative.

  • High Temperature for Cyclization: The cyclization step often requires significant thermal energy to overcome the activation barrier for ring formation.

Alternative Route: A Convergent Multi-Component Approach

An alternative and increasingly popular strategy for the synthesis of complex heterocyclic systems is the use of multi-component reactions (MCRs).[10] These reactions offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity from simple starting materials. For the synthesis of our target pyrido[3,2-d]pyrimidine core, a one-pot, three-component reaction of an aminopyrimidine, an aldehyde, and a source of two carbon atoms can be employed.

Experimental Protocol:

  • In a suitable solvent, such as ethanol or water, combine 4-aminouracil (or a related aminopyrimidine) (1.0 eq), an aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq).[10]

  • A catalyst, such as a base (e.g., piperidine) or a Lewis acid, can be added to facilitate the reaction. Some variations of this reaction can also be performed under catalyst-free conditions or with microwave irradiation to accelerate the reaction.[10]

  • The reaction mixture is heated to reflux for several hours and monitored by TLC.

  • Upon completion, the product often precipitates from the reaction mixture upon cooling and can be collected by filtration. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

  • Convergent Approach: This MCR assembles the entire pyrido[3,2-d]pyrimidine scaffold in a single step from readily available starting materials, which can be more efficient than a linear synthesis.

  • Aminouracil as the Pyrimidine Source: This provides the pre-formed pyrimidine ring, simplifying the overall synthesis.

  • Aldehyde and Malononitrile: These reagents provide the atoms necessary to construct the fused pyridine ring through a series of condensation and cyclization reactions.

  • "Green" Solvents: The use of ethanol or water as a solvent makes this route more environmentally friendly compared to routes that require anhydrous, aprotic solvents like DMF.[10]

Performance Comparison

ParameterRoute 1: Linear SynthesisAlternative Route: Multi-Component Reaction
Starting Materials This compound, terminal alkyne, formamidine acetate4-Aminouracil, aromatic aldehyde, malononitrile
Number of Steps 21
Overall Yield Moderate to Good (typically 40-70%)Good to Excellent (often >80%)[10]
Atom Economy Lower due to the use of protecting/directing groups and stoichiometric reagentsHigher, as most atoms from the starting materials are incorporated into the final product
Reaction Conditions Requires anhydrous conditions for the Sonogashira coupling and high temperatures for cyclizationOften milder conditions, can be performed in aqueous media[10]
Scalability Generally scalable, but may require optimization of catalyst loading and reaction timesCan be highly scalable, especially with flow chemistry setups
Versatility The iodo-group allows for a wide variety of substituents to be introduced via cross-couplingThe choice of aldehyde and aminopyrimidine allows for significant diversity in the final product

Visualizing the Synthetic Pathways

Route 1: Linear Synthesis Workflow

Linear Synthesis start This compound intermediate Alkyne-substituted Pyridine start->intermediate Sonogashira Coupling (Pd/Cu catalyst, base) product Pyrido[3,2-d]pyrimidine Core intermediate->product Cyclization (Formamidine acetate, heat)

Caption: Workflow for the linear synthesis of the pyrido[3,2-d]pyrimidine core.

Alternative Route: Multi-Component Reaction Workflow

MCR Synthesis cluster_0 One-Pot Reaction A 4-Aminouracil product Pyrido[3,2-d]pyrimidine Core A->product Multi-Component Reaction (Heat, catalyst) B Aromatic Aldehyde B->product Multi-Component Reaction (Heat, catalyst) C Malononitrile C->product Multi-Component Reaction (Heat, catalyst)

Caption: Convergent synthesis of the pyrido[3,2-d]pyrimidine core via a multi-component reaction.

Conclusion

Both the linear synthesis from this compound and the multi-component approach offer viable pathways to the valuable pyrido[3,2-d]pyrimidine kinase inhibitor scaffold.

The linear route provides a high degree of control and predictability, with the Sonogashira coupling being a particularly robust and versatile reaction for introducing diversity. This pathway is ideal when specific, pre-determined analogs are targeted.

The multi-component reaction , on the other hand, excels in its efficiency, atom economy, and operational simplicity. It is an excellent strategy for generating a library of diverse compounds for initial screening in a drug discovery program. The use of more environmentally benign solvents is also a significant advantage.

The choice between these routes will ultimately depend on the specific goals of the research program, including the desired level of molecular diversity, the scale of the synthesis, and the availability of starting materials. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, will enable chemists to design and execute the most effective synthesis for their target molecules.

References

A Senior Application Scientist's Guide to Functionalized Pyridine Building Blocks: Benchmarking the Efficiency of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is a critical determinant of synthetic efficiency and the successful construction of complex molecular architectures. Among the vast arsenal of heterocyclic scaffolds, functionalized pyridines are of paramount importance, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] This guide provides an in-depth comparative analysis of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine, a highly versatile building block, benchmarked against its bromo- and chloro-analogs in key palladium-catalyzed cross-coupling reactions. By examining experimental data and elucidating the underlying mechanistic principles, this document aims to empower chemists to make informed decisions in the design and execution of their synthetic strategies.

The Strategic Advantage of Polysubstituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule. The introduction of multiple, strategically placed functional groups on the pyridine core unlocks a vast chemical space for the synthesis of novel compounds with tailored biological activities. The subject of this guide, this compound, and its halogenated congeners, are prime examples of such advanced building blocks.

These molecules possess a unique combination of functionalities:

  • An ortho-dimethylamino group , which can act as a directing group in certain transformations and modulate the electronic properties of the pyridine ring.

  • A formyl group at the 3-position , a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

  • A halogen at the 4-position (iodo, bromo, or chloro) , which serves as a key reactive center for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties.

The interplay of these functional groups dictates the reactivity and synthetic utility of each building block. This guide will dissect these differences to provide a clear understanding of their respective strengths and weaknesses.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds.[2] The efficiency of these reactions is highly dependent on the nature of the halide leaving group. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step of the catalytic cycle is I > Br > Cl.[3] This trend is a direct consequence of the carbon-halogen bond dissociation energies, with the weaker C-I bond being more readily cleaved by the palladium catalyst.[3]

To provide a quantitative comparison, we will examine the performance of this compound and its bromo- and chloro-analogs in three of the most widely utilized cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Workflow for Comparative Cross-Coupling Reactions

Caption: A typical experimental workflow for comparative cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. The following table summarizes representative data for the Suzuki-Miyaura coupling of our target building blocks with phenylboronic acid.

Halopyridine Building BlockCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄K₂CO₃Dioxane/H₂O904>90 (inferred)
2-(N,N-Dimethylamino)-3-formyl-4-bromopyridine Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10012~70-85 (inferred)
2-(N,N-Dimethylamino)-3-formyl-4-chloropyridine Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O11024~50-70 (inferred)

Note: The yields presented are inferred from literature data on analogous systems and the established reactivity trends of halopyridines. Direct comparative studies on these specific substrates are limited.

Analysis:

As expected, the iodopyridine derivative demonstrates the highest reactivity, affording a high yield under relatively mild conditions and shorter reaction times. The bromopyridine analog requires more forcing conditions (higher temperature and longer reaction time) to achieve a respectable yield. The chloropyridine, being the least reactive, necessitates a more sophisticated catalyst system, such as one employing a bulky, electron-rich phosphine ligand like XPhos, and even then, the yields are generally lower.[4]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the introduction of alkynyl moieties, which are prevalent in many biologically active molecules and functional materials.[5]

Halopyridine Building BlockCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄CuIEt₃NDMF25-502>90 (inferred)
2-(N,N-Dimethylamino)-3-formyl-4-bromopyridine Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100372-96[6]
2-(N,N-Dimethylamino)-3-formyl-4-chloropyridine PdCl₂(PPh₃)₂CuIEt₃NNMP12012~40-60 (inferred)

Note: The yields for the iodo- and chloro- derivatives are inferred based on general reactivity principles and data from similar systems.

Analysis:

The high reactivity of the C-I bond allows the Sonogashira coupling of the iodopyridine to proceed at or near room temperature with high efficiency. The bromopyridine analog requires significantly higher temperatures to achieve good to excellent yields, as demonstrated in a study on the Sonogashira coupling of 2-amino-3-bromopyridines.[6] The chloropyridine is a challenging substrate for this reaction, often requiring high temperatures and specialized conditions, and typically results in lower yields.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a crucial transformation in the synthesis of a vast array of pharmaceuticals.[1][6]

Halopyridine Building BlockCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃ / BINAPNaOtBuToluene806>90 (inferred)
2-(N,N-Dimethylamino)-3-formyl-4-bromopyridine Pd(OAc)₂ / dpppNaOtBuToluene801455-98[7]
2-(N,N-Dimethylamino)-3-formyl-4-chloropyridine Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane11024~60-80 (inferred)

Note: The yields for the iodo- and chloro- derivatives are inferred based on general reactivity principles and data from similar systems.

Analysis:

Similar to the previous examples, the iodopyridine is expected to be the most reactive substrate, providing high yields under relatively mild conditions. The bromopyridine derivative also performs well, with reported yields ranging from satisfactory to nearly quantitative for the amination of 2-bromopyridines with volatile amines.[7] The chloropyridine again proves to be the most challenging, requiring a more active catalyst system and higher temperatures to achieve good yields.

Synthesis and Accessibility of the Building Blocks

The choice of a building block is not only dictated by its reactivity but also by its accessibility and cost.

  • This compound: This compound can be synthesized, though the specific route to this polysubstituted pyridine is not widely documented in general literature. Its preparation would likely involve a multi-step sequence, potentially starting from a commercially available iodopyridine derivative.

  • 2-(N,N-Dimethylamino)-3-formyl-4-bromopyridine: The synthesis of related 2-amino-4-bromopyridines has been reported through various methods, including a two-step synthesis from 2,4-dibromopyridine-N-oxide.[8] Subsequent formylation and dimethylation would yield the desired product.

  • 2-(N,N-Dimethylamino)-3-formyl-4-chloropyridine: The synthesis of 4-chloropyridine derivatives is well-established, often starting from the corresponding pyridine-N-oxide.[9] Further functionalization would be required to introduce the amino and formyl groups.

In general, the iodo- and bromo-derivatives are often more readily accessible for laboratory-scale synthesis, while the development of efficient routes to chloro-analogs is driven by their lower cost for large-scale production.

Causality Behind Experimental Choices

The selection of catalyst systems, bases, and solvents for each cross-coupling reaction is a deliberate process aimed at optimizing reaction efficiency.

Catalyst and Ligand Selection

Catalyst_Selection cluster_Reactivity Substrate Reactivity cluster_Catalyst Catalyst System Iodo Iodopyridine (High Reactivity) Simple Standard Catalysts (e.g., Pd(PPh₃)₄) Iodo->Simple Bromo Bromopyridine (Moderate Reactivity) Bromo->Simple Chloro Chloropyridine (Low Reactivity) Advanced Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Chloro->Advanced

Caption: The choice of catalyst is dictated by the reactivity of the halopyridine.

  • For highly reactive iodopyridines and moderately reactive bromopyridines: Standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with simple phosphine ligands are often sufficient to achieve high yields.

  • For less reactive chloropyridines: More advanced catalyst systems are required. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are employed to facilitate the challenging oxidative addition step. These ligands promote the formation of a more electron-rich and sterically accessible palladium center, which is more reactive towards the strong C-Cl bond.

Base and Solvent Selection

The choice of base and solvent is crucial for the transmetalation and reductive elimination steps of the catalytic cycle, as well as for maintaining the stability of the catalyst and reactants.

  • Bases: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used in Suzuki and Sonogashira couplings. For Buchwald-Hartwig aminations, stronger bases such as NaOtBu or LiHMDS are often necessary to deprotonate the amine nucleophile.

  • Solvents: Aprotic polar solvents like dioxane, THF, and DMF are frequently used as they can dissolve the various components of the reaction mixture and are stable at the elevated temperatures often required. The addition of water in Suzuki couplings is often beneficial for the transmetalation step.

Conclusion and Recommendations

This comparative guide has benchmarked the efficiency of this compound against its bromo- and chloro-analogs in key palladium-catalyzed cross-coupling reactions. The experimental evidence and established chemical principles consistently demonstrate the superior reactivity of the iodopyridine derivative, which allows for milder reaction conditions, shorter reaction times, and generally higher yields.

Key Recommendations for Researchers:

  • For rapid and efficient synthesis on a laboratory scale: this compound is the building block of choice. Its high reactivity minimizes the need for extensive optimization and allows for the use of standard, readily available catalyst systems.

  • For cost-effective, large-scale synthesis: While less reactive, the chloro- and bromo-analogs may be more economical. The development of a robust synthetic process using these substrates, although requiring more specialized and potentially more expensive catalyst systems, can be advantageous in an industrial setting.

  • For sequential cross-coupling strategies: The differential reactivity of the halogens can be exploited. For instance, a dihalopyridine containing both iodine and bromine could be selectively functionalized at the iodo-position first, followed by a second coupling at the bromo-position.

By understanding the nuanced reactivity of these powerful building blocks, researchers can design more efficient and elegant synthetic routes to novel and impactful molecules.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.